molecular formula C17H16N2O2S B5584537 Casein kinase 1

Casein kinase 1

Cat. No.: B5584537
M. Wt: 312.4 g/mol
InChI Key: GSEJFQATWFVODO-UHFFFAOYSA-N
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Description

Casein kinase 1 is a useful research compound. Its molecular formula is C17H16N2O2S and its molecular weight is 312.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-methoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is 312.09324893 g/mol and the complexity rating of the compound is 393. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-11-7-8-13-15(9-11)22-17(18-13)19-16(20)10-12-5-3-4-6-14(12)21-2/h3-9H,10H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEJFQATWFVODO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Subcellular Localization of Casein Kinase 1 Delta (CK1δ): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casein Kinase 1 delta (CK1δ), a highly conserved serine/threonine kinase, is a pivotal regulator of a multitude of cellular processes. Its functional diversity is intricately linked to its dynamic and precise subcellular localization. Dysregulation of CK1δ localization has been implicated in various pathologies, including cancer and neurodegenerative disorders, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the subcellular distribution of CK1δ, the molecular mechanisms governing its localization, and detailed experimental protocols for its study.

Subcellular Distribution of CK1δ

CK1δ is ubiquitously expressed and dynamically distributed throughout the cell, with its presence confirmed in the nucleus, cytoplasm, Golgi apparatus, and at the centrosomes. The relative abundance of CK1δ in these compartments is not static and is influenced by the cell cycle, cellular stress, and interactions with various binding partners.

Quantitative Data on CK1δ Subcellular Distribution

While numerous studies have qualitatively described the localization of CK1δ, precise quantitative data on the percentage of total cellular CK1δ in each compartment is not extensively available in the literature. The following table summarizes the known distribution based on qualitative assessments from various studies, indicating the relative enrichment of CK1δ in different subcellular fractions.

Subcellular CompartmentRelative Abundance/EnrichmentKey FunctionsReferences
Nucleus Present, with enrichment influenced by kinase activity and cell cycleRegulation of transcription, circadian rhythm (phosphorylation of PER proteins), DNA repair[1][2]
Cytoplasm Diffusely presentSignal transduction (e.g., Wnt signaling), regulation of protein stability[1][3]
Golgi Apparatus/TGN Enriched in peri-nuclear regionsVesicular trafficking, ciliogenesis[4]
Centrosomes/Spindle Poles Concentrated, particularly during mitosisRegulation of microtubule dynamics, cell cycle progression, neurite outgrowth[1][4]
Mitotic Spindle Associated during mitosisChromosome segregation[1]

Note: The lack of precise quantitative values highlights a gap in the current understanding of CK1δ biology and presents an opportunity for future research using quantitative proteomics and advanced imaging techniques.

Mechanisms of CK1δ Subcellular Localization

The localization of CK1δ is a tightly regulated process involving nucleocytoplasmic shuttling, specific targeting signals within its protein structure, and interactions with scaffolding and substrate proteins.

Nucleocytoplasmic Shuttling

CK1δ continuously shuttles between the nucleus and the cytoplasm.[1] This dynamic process is influenced by its own kinase activity. Kinase-inactive mutants of CK1δ tend to accumulate in the nucleus, suggesting that active kinase function is required for its nuclear export.[1][2] This shuttling allows CK1δ to access substrates in both compartments and respond to various cellular signals.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK1d_cyto CK1δ CK1d_cyto_active Active CK1δ CK1d_cyto->CK1d_cyto_active Activation Partners_cyto Binding Partners (e.g., AKAP450) CK1d_cyto_active->Partners_cyto Binding CK1d_nuc CK1δ CK1d_cyto_active->CK1d_nuc Nuclear Import CK1d_nuc->CK1d_cyto Nuclear Export (Kinase activity dependent) CK1d_nuc_inactive Inactive CK1δ CK1d_nuc->CK1d_nuc_inactive Inactivation Partners_nuc Binding Partners (e.g., PER proteins) CK1d_nuc->Partners_nuc Binding

CK1δ Nucleocytoplasmic Shuttling
Localization Signals

CK1δ possesses distinct localization signals within its amino acid sequence that direct it to specific subcellular compartments:

  • Nuclear Localization Signal (NLS): A putative NLS has been identified, although it appears insufficient on its own to drive strong nuclear accumulation, suggesting the involvement of other factors.

  • Centrosomal Localization Signal (CLS): A CLS located in the C-terminal domain is crucial for its recruitment to the centrosome.[5]

Interaction with Scaffolding Proteins

The subcellular distribution of CK1δ is also dictated by its interaction with various scaffolding and anchoring proteins. For instance, A-kinase anchor protein 450 (AKAP450) recruits CK1δ to the centrosome and the Golgi apparatus, thereby concentrating its activity at these locations to regulate processes like ciliogenesis.[3][4]

Signaling Pathways Involving Localized CK1δ

The specific subcellular localization of CK1δ is critical for its function in various signaling pathways.

Wnt/β-catenin Signaling

In the canonical Wnt signaling pathway, CK1δ plays a dual role. In the absence of a Wnt ligand, cytoplasmic CK1δ participates in the "destruction complex" that phosphorylates β-catenin, marking it for proteasomal degradation. Upon Wnt stimulation, CK1δ is recruited to the plasma membrane where it phosphorylates components of the Wnt receptor complex, leading to the stabilization and nuclear translocation of β-catenin.

cluster_off Wnt OFF cluster_on Wnt ON CK1d_off CK1δ DestructionComplex Destruction Complex (Axin, APC, GSK3β) CK1d_off->DestructionComplex beta_catenin_off β-catenin DestructionComplex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Degradation Wnt Wnt Frizzled Frizzled/LRP6 Wnt->Frizzled CK1d_on CK1δ Frizzled->CK1d_on Recruitment beta_catenin_on β-catenin Frizzled->beta_catenin_on Stabilization CK1d_on->Frizzled Phosphorylation Nucleus Nucleus beta_catenin_on->Nucleus Translocation TCF_LEF TCF/LEF GeneExpression Target Gene Expression TCF_LEF->GeneExpression Activation

Role of CK1δ in Wnt Signaling
Centrosomal Functions

At the centrosome, CK1δ is involved in regulating microtubule dynamics and cell cycle progression. It phosphorylates various centrosomal and microtubule-associated proteins, influencing processes such as neurite outgrowth and the formation of the mitotic spindle.[1][5]

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of CK1δ subcellular localization. The following are detailed protocols for key experiments.

Immunofluorescence Staining for CK1δ

This protocol describes the visualization of endogenous CK1δ in cultured cells.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS

  • Blocking Buffer: 5% Normal Goat Serum (or serum from the secondary antibody host species) in PBS with 0.1% Triton X-100

  • Primary Antibody: Rabbit anti-CK1δ polyclonal antibody (e.g., Cell Signaling Technology #12417)

  • Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)

  • Mounting Medium

  • Glass coverslips and microscope slides

Procedure:

  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate to 60-70% confluency.

  • Fixation:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-CK1δ antibody in Blocking Buffer (a starting dilution of 1:100 is recommended, but should be optimized).

    • Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer (typically 1:500 to 1:1000).

    • Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

    • Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence or confocal microscope. Acquire images using appropriate filter sets for the chosen fluorophores.

Start Cells on Coverslip Fixation Fixation (4% PFA, 15 min) Start->Fixation Permeabilization Permeabilization (0.25% Triton X-100, 10 min) Fixation->Permeabilization Blocking Blocking (5% Normal Goat Serum, 1 hr) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation (Anti-CK1δ, overnight at 4°C) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (Fluorophore-conjugated, 1-2 hr) PrimaryAb->SecondaryAb Counterstain Counterstaining (DAPI, 5 min) SecondaryAb->Counterstain Mounting Mounting Counterstain->Mounting Imaging Fluorescence Microscopy Mounting->Imaging Start Harvested Cell Pellet Lysis Cell Lysis (Hypotonic Buffer) Start->Lysis Centrifuge1 Centrifugation (1,000 x g, 10 min) Lysis->Centrifuge1 Supernatant1 Supernatant (Cytoplasmic Fraction) Centrifuge1->Supernatant1 Pellet1 Pellet (Nuclei) Centrifuge1->Pellet1 WesternBlot Western Blot Analysis Supernatant1->WesternBlot NuclearLysis Nuclear Lysis (High Salt Buffer) Pellet1->NuclearLysis Centrifuge2 Centrifugation (16,000 x g, 20 min) NuclearLysis->Centrifuge2 Supernatant2 Supernatant (Nuclear Fraction) Centrifuge2->Supernatant2 Supernatant2->WesternBlot

References

The Pivotal Role of Casein Kinase 1 Gamma in Wnt Signaling: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of CK1γ's Mechanism, Therapeutic Potential, and Experimental Investigation in the Wnt Pathway

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the critical role of Casein Kinase 1 gamma (CK1γ) in the Wnt signaling pathway. This whitepaper provides an in-depth analysis of CK1γ's mechanism of action, its interplay with other signaling components, and its emergence as a key therapeutic target in Wnt-driven diseases. The guide also includes detailed experimental protocols and quantitative data to facilitate further research in this burgeoning field.

Introduction to this compound Gamma (CK1γ) and the Wnt Signaling Pathway

The Wnt signaling pathway is a crucial and evolutionarily conserved pathway that governs a multitude of cellular processes, including embryonic development, cell proliferation, and tissue homeostasis. Dysregulation of this pathway is a hallmark of numerous diseases, most notably cancer. The this compound (CK1) family of serine/threonine kinases are key regulators of the Wnt cascade, exhibiting both positive and negative roles depending on the specific isoform and cellular context.

This compound gamma (CK1γ) is a membrane-associated member of the CK1 family that plays a vital, positive role in the canonical Wnt/β-catenin signaling pathway. Its function is intrinsically linked to the phosphorylation and activation of the Wnt co-receptor, Low-density lipoprotein receptor-related protein 6 (LRP6), a critical event that initiates the downstream signaling cascade.

The Core Mechanism: CK1γ in Canonical Wnt Signaling

In the "Wnt-off" state, the transcriptional co-activator β-catenin is targeted for degradation by a cytoplasmic "destruction complex," which includes Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3 (GSK3), and CK1α.

Upon binding of a Wnt ligand to its Frizzled (Fzd) receptor and LRP6 co-receptor, a series of events is triggered at the plasma membrane, leading to the "Wnt-on" state. CK1γ is a central player in this activation process.

Key Functions of CK1γ:

  • Phosphorylation of LRP6: Following Wnt stimulation, CK1γ is recruited to the LRP6 co-receptor. CK1γ then phosphorylates specific serine and threonine residues within the intracellular domain of LRP6, most notably at Thr1479. This phosphorylation event is a critical step in the activation of LRP6.[1]

  • Recruitment of Axin: The phosphorylation of LRP6 by CK1γ creates a docking site for the scaffold protein Axin.[2] The recruitment of Axin to the plasma membrane disrupts the β-catenin destruction complex.

  • Sequential Phosphorylation Events: CK1γ acts in concert with other kinases, such as GSK3, to fully phosphorylate LRP6. This sequential and coordinated phosphorylation is essential for the robust recruitment of Axin and the subsequent inhibition of the destruction complex.

  • Stabilization of β-catenin: With the destruction complex dismantled, β-catenin is no longer targeted for degradation. It accumulates in the cytoplasm and translocates to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of Wnt target genes, driving cellular responses such as proliferation.

The interplay between different CK1 isoforms is complex. While CK1γ has a primary positive role in LRP6 phosphorylation, other isoforms like CK1ε are also involved in the initial response to Wnt stimulation, such as the recruitment of Dishevelled (Dvl).[3] In contrast, CK1α is a key component of the β-catenin destruction complex, thus playing a negative regulatory role in the absence of a Wnt signal.[4]

Diagram of Canonical Wnt Signaling Pathway

Wnt_Signaling_Pathway cluster_off Wnt-OFF State cluster_on Wnt-ON State DestructionComplex Destruction Complex (Axin, APC, GSK3, CK1α) beta_catenin_off β-catenin DestructionComplex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Degradation Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd LRP6 LRP6 Co-receptor Wnt->LRP6 Dvl Dishevelled (Dvl) Fzd->Dvl Recruits CK1g CK1γ LRP6->CK1g Recruits Axin_on Axin LRP6->Axin_on Binds (p) CK1g->LRP6 Phosphorylates (p) Dvl->Axin_on Recruits beta_catenin_on β-catenin Axin_on->beta_catenin_on Inhibition of Destruction Complex Nucleus Nucleus beta_catenin_on->Nucleus Translocation TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF Binds TargetGenes Wnt Target Genes TCF_LEF->TargetGenes Activates Transcription

Caption: Canonical Wnt signaling pathway activation.

Beyond the Canon: CK1γ in Non-Canonical Wnt Signaling

While its role in the canonical pathway is well-established, emerging evidence suggests that CK1γ also participates in non-canonical, β-catenin-independent Wnt pathways.[5] The precise mechanisms are still under investigation, but it is known that CK1γ can phosphorylate components of the planar cell polarity (PCP) pathway, which is crucial for establishing cell polarity and coordinated tissue morphogenesis. The diverse roles of CK1γ underscore its importance as a central node in Wnt signaling.

Quantitative Data on CK1γ Interactions and Activity

Understanding the quantitative aspects of CK1γ's function is crucial for developing targeted therapies. The following tables summarize key quantitative data from the literature.

Table 1: Inhibitor Potency against CK1 Isoforms

InhibitorCK1γ IC50 (µM)CK1α IC50 (µM)CK1δ IC50 (µM)Reference
Compound 130.0050.175-[6]
Compound 15---[6]
FP10.0107 (for CK1γ2)--[7]
1h---[8]

Note: "-" indicates data not available in the cited source.

Table 2: Pharmacokinetic Properties of Selected CK1γ Inhibitors

CompoundAdministrationDose (mg/kg)Plasma ExposureMicrosomal Stability (Human)Microsomal Stability (Rat)Reference
Compound 13Oral (mice)30ReasonableLow turnoverLow turnover[2]
Compound 15Oral (mice)30LowHigh intrinsic clearanceHigh intrinsic clearance[2]

Experimental Protocols for Studying CK1γ in the Wnt Pathway

To facilitate further investigation into the role of CK1γ, this section provides detailed methodologies for key experiments.

In Vitro Kinase Assay for CK1γ

This protocol describes a non-radioactive, luminescence-based in vitro kinase assay using the ADP-Glo™ Kinase Assay system to measure the activity of CK1γ.

Materials:

  • Recombinant human CK1γ1 enzyme

  • Native Casein Protein Substrate (or a specific LRP6-derived peptide substrate)

  • Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • DTT

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare Kinase Reaction Master Mix: In a microcentrifuge tube, prepare a master mix containing the Kinase Reaction Buffer, DTT, and the substrate (e.g., Native Casein).

  • Aliquot Master Mix: Dispense the master mix into the wells of the assay plate.

  • Add Inhibitor (Optional): If screening for inhibitors, add the test compounds at various concentrations to the wells. Add an equivalent volume of DMSO for control wells.

  • Add Enzyme: Add the recombinant CK1γ1 enzyme to all wells except for the "no-enzyme" control wells.

  • Initiate Reaction: Start the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km of CK1γ for ATP.

  • Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Detect ADP: Add Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Measure Luminescence: Read the luminescence on a plate-reading luminometer. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

Diagram of In Vitro Kinase Assay Workflow

Kinase_Assay_Workflow Start Prepare Master Mix (Buffer, Substrate) AddInhibitor Add Inhibitor/ Vehicle (DMSO) Start->AddInhibitor AddEnzyme Add CK1γ Enzyme AddInhibitor->AddEnzyme AddATP Initiate Reaction with ATP AddEnzyme->AddATP Incubate Incubate at 30°C AddATP->Incubate AddADPGlo Add ADP-Glo™ Reagent (Terminate & Deplete ATP) Incubate->AddADPGlo Incubate2 Incubate at RT AddADPGlo->Incubate2 AddDetection Add Kinase Detection Reagent Incubate2->AddDetection Incubate3 Incubate at RT AddDetection->Incubate3 ReadLumi Measure Luminescence Incubate3->ReadLumi CoIP_Workflow Start Cell Lysis Clarify Clarify Lysate (Centrifugation) Start->Clarify Preclear Pre-clear with Protein A/G Beads Clarify->Preclear IP Immunoprecipitate with anti-CK1γ Antibody Preclear->IP Capture Capture with Protein A/G Beads IP->Capture Wash Wash Beads Capture->Wash Elute Elute Proteins Wash->Elute WB Western Blot for DVL2 Elute->WB IF_Workflow Start Cell Fixation (PFA) Permeabilize Permeabilization (Triton X-100) Start->Permeabilize Block Blocking (BSA) Permeabilize->Block PrimaryAb Incubate with Primary Antibody (anti-CK1γ) Block->PrimaryAb SecondaryAb Incubate with Secondary Antibody PrimaryAb->SecondaryAb Counterstain Counterstain (DAPI) SecondaryAb->Counterstain Mount Mount Coverslip Counterstain->Mount Image Fluorescence Microscopy Mount->Image

References

The Dawn of a Kinase Family: A Technical Guide to the Discovery and Historical Timeline of Casein Kinase 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Casein Kinase 1 (CK1) family of serine/threonine protein kinases represents a ubiquitous and highly conserved group of enzymes crucial for the regulation of a multitude of cellular processes across eukaryotes. From the intricate dance of the circadian rhythm to the precise orchestration of developmental pathways and the faithful repair of our genetic code, the influence of CK1 is profound and far-reaching. This technical guide provides an in-depth exploration of the discovery and historical timeline of the CK1 family, offering a comprehensive resource for researchers, scientists, and drug development professionals. We delve into the seminal experiments that unveiled these critical enzymes, chronicle the key milestones in understanding their function, and provide detailed experimental methodologies and quantitative data to support further investigation.

Discovery and Early Characterization: Unraveling a Novel Kinase Activity

The story of this compound begins in the mid-20th century, a period of burgeoning interest in the post-translational modification of proteins. By the early 1950s, metabolic labeling studies using radioactive phosphate (B84403) had revealed the dynamic nature of protein phosphorylation within cells.[1] However, the enzymatic machinery responsible for these modifications remained largely enigmatic. A significant hurdle in the early days of protein kinase research was the lack of suitable substrates for in vitro assays. Casein, a readily available milk protein, emerged as a convenient and widely used substrate, lending its name to the kinases that could phosphorylate it.[1]

By the late 1960s, the focus of the field had shifted towards understanding the regulation of key metabolic enzymes through phosphorylation, with the purification of cyclic AMP-dependent protein kinase marking a major breakthrough.[1] It was in this scientific climate that a novel kinase activity, distinct from the well-characterized cAMP-dependent kinases, was discovered.

In a landmark study published in 1974, researchers characterized a casein kinase activity associated with the endoplasmic reticulum of lactating mammary glands.[1] A key finding of this work was that the activity of this newly identified kinase was independent of cyclic AMP, setting it apart from the established protein kinases of the time.[1] This seminal discovery marked the formal entry of what would come to be known as the this compound family into the scientific lexicon.

The Expanding Family: Identification of Multiple CK1 Isoforms

Initial studies treated CK1 as a single enzymatic activity. However, subsequent research throughout the late 1970s and 1980s began to reveal a more complex picture. It became apparent that "casein kinase" activity was not attributable to a single protein but rather to a family of related enzymes.

A pivotal moment in the characterization of the CK1 family came with the advent of molecular cloning techniques. In the early 1990s, the first cDNAs encoding CK1-like enzymes were isolated, providing definitive evidence for the existence of multiple isoforms. These studies revealed a family of proteins with highly conserved kinase domains but divergent N- and C-terminal regions, suggesting distinct regulatory mechanisms and substrate specificities.

In mammals, seven distinct CK1 isoforms have been identified, encoded by separate genes:

  • CSNK1A1 (CK1α)

  • CSNK1A1L (a longer isoform of CK1α)

  • CSNK1G1 (CK1γ1)

  • CSNK1G2 (CK1γ2)

  • CSNK1G3 (CK1γ3)

  • CSNK1D (CK1δ)

  • CSNK1E (CK1ε)

These isoforms exhibit a high degree of homology within their catalytic domains (53-98% identity) but differ significantly in the length and sequence of their non-catalytic N- and C-terminal extensions.[1] This structural diversity is thought to be a key determinant of their distinct subcellular localizations, substrate specificities, and regulatory properties.

A Historical Timeline of Key Discoveries

YearMilestoneSignificance
1974 First characterization of a cAMP-independent casein kinase activity from the endoplasmic reticulum of mammary glands.[1]Marks the initial discovery of the CK1 family.
Late 1980s Biochemical purification and characterization of multiple CK1-like activities from various tissues.Suggests the existence of a family of related kinases.
1991 Cloning of the first cDNAs encoding CK1 isoforms.Provides definitive molecular evidence for the CK1 family and reveals isoform diversity.
1998 Identification of the double-time gene in Drosophila as a homolog of human CK1ε and a key regulator of circadian rhythms.[1]Establishes a critical role for CK1 in the molecular clock.
Late 1990s Implication of CK1 in the Wnt signaling pathway.Uncovers a pivotal role for CK1 in embryonic development and cancer.
Early 2000s Elucidation of CK1's role in phosphorylating key components of the DNA damage response, including p53.[2][3]Highlights the importance of CK1 in maintaining genomic integrity.
2005 Discovery that CK1δ/ε primes the phosphorylation of the PER2 protein in the circadian phosphoswitch.[4]Provides a detailed molecular mechanism for CK1's function in the circadian clock.
2005 Identification of a dual-kinase mechanism involving GSK3 and CK1 in the phosphorylation of the Wnt coreceptor LRP6.[5][6]Refines the understanding of CK1's role in Wnt signaling activation.
2017 Identification of a specific phosphorylation site on CK1δ (T347) that regulates its activity towards PER2.[7][8]Reveals a new layer of regulation for CK1 activity.

Quantitative Data Summary

The following tables summarize key quantitative data for the this compound family, providing a valuable resource for comparative analysis.

Table 1: Kinetic Parameters of Human CK1δ with Various Substrates
SubstrateVmax (pmol/min/mg)Kcat (s⁻¹)Km (µM)
α-CaseinData not availableData not availableData not available
GST-β-catenin (1-181)Data not availableData not availableData not available
GST-p53 (1-64)Data not availableData not available0.82

Note: Vmax and Kcat values were reported as normalized to wild-type in the source material and absolute values were not provided. The Km for full-length p53 with CK1δ is 0.82 µM, while the Km for a peptide corresponding to the N-terminal 28 amino acids of p53 is 1.51 mM, indicating a significantly higher affinity for the full-length protein.[9]

Table 2: Tissue Distribution of Human CK1 Isoform mRNA Expression (Transcripts Per Million - TPM)
TissueCSNK1A1 (CK1α)CSNK1D (CK1δ)CSNK1E (CK1ε)CSNK1G1 (CK1γ1)CSNK1G2 (CK1γ2)CSNK1G3 (CK1γ3)
Adipose Tissue15.832.511.210.118.79.5
Brain35.288.145.625.442.321.8
Heart12.125.98.78.215.47.9
Kidney18.938.713.512.322.111.2
Liver10.522.47.57.113.86.8
Lung16.235.112.110.819.910.1
Muscle8.718.56.25.911.25.5
Pancreas14.330.110.19.517.68.8
Spleen20.142.315.213.925.412.7

Data sourced from the GTEx portal and the Human Protein Atlas.[10][11][12][13][14][15][16][17][18] Values are median TPM from RNA-Seq data and are intended to provide a general overview of expression levels.

Key Signaling Pathways Involving the CK1 Family

The influence of the CK1 family extends to a remarkable array of fundamental cellular signaling pathways. Below, we detail the role of CK1 in three critical pathways and provide diagrams generated using the DOT language to visualize these complex interactions.

The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a cornerstone of embryonic development and adult tissue homeostasis. Aberrant Wnt signaling is a hallmark of numerous cancers. CK1 isoforms play a dual and complex role in this pathway, acting as both positive and negative regulators.

Negative Regulation: In the absence of a Wnt signal, a "destruction complex" composed of Axin, APC, GSK3, and CK1α targets β-catenin for phosphorylation. CK1α initiates this process by phosphorylating β-catenin at Serine 45. This "priming" phosphorylation event allows for subsequent phosphorylation by GSK3, marking β-catenin for ubiquitination and proteasomal degradation.[19]

Positive Regulation: Upon Wnt binding to its receptor Frizzled and the co-receptor LRP5/6, the destruction complex is recruited to the plasma membrane. Here, CK1γ, CK1δ, and CK1ε play a crucial role in phosphorylating the cytoplasmic tail of LRP5/6.[5][6][20][21] These phosphorylation events, occurring at multiple sites including Threonine 1479 and Threonine 1493, create docking sites for Axin, effectively sequestering the destruction complex and preventing β-catenin degradation.[20][22] This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of Wnt target genes.

Wnt_Signaling_Pathway cluster_off Wnt OFF cluster_on Wnt ON DestructionComplex Destruction Complex (Axin, APC, GSK3, CK1α) BetaCatenin_off β-catenin DestructionComplex->BetaCatenin_off P (S45) Proteasome Proteasome BetaCatenin_off->Proteasome Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP6 LRP5/6 Frizzled->LRP6 Axin_on Axin LRP6->Axin_on Binds CK1_gamma_delta_epsilon CK1γ/δ/ε CK1_gamma_delta_epsilon->LRP6 P (T1479, T1493) BetaCatenin_on β-catenin Nucleus Nucleus BetaCatenin_on->Nucleus TCF_LEF TCF/LEF BetaCatenin_on->TCF_LEF Activates TargetGenes Target Gene Transcription TCF_LEF->TargetGenes

Wnt/β-catenin signaling pathway and the role of CK1.
The Circadian Rhythm

The circadian rhythm is the internal biological clock that governs our sleep-wake cycles and a vast array of physiological processes. CK1δ and CK1ε are central components of the molecular machinery that drives this 24-hour cycle.

The core of the circadian clock involves a transcription-translation feedback loop. The transcription factors CLOCK and BMAL1 drive the expression of the Period (PER) and Cryptochrome (CRY) genes. PER and CRY proteins then heterodimerize, translocate back into the nucleus, and inhibit the activity of CLOCK:BMAL1, thus repressing their own transcription.

CK1δ and CK1ε play a critical role in regulating the stability of the PER proteins. They phosphorylate PER2 at multiple sites, creating a "phosphoswitch" that controls its degradation rate.[4][23][24] Phosphorylation at certain sites stabilizes PER2, while phosphorylation at other sites, including a "priming" phosphorylation event, targets it for ubiquitination and degradation by the proteasome.[4] This precisely timed degradation of PER is essential for the proper functioning and periodicity of the circadian clock. Furthermore, phosphorylation of CK1δ itself at Threonine 347 has been shown to regulate its activity towards PER2, adding another layer of control to this intricate system.[7][8]

Circadian_Rhythm_Pathway CLOCK_BMAL1 CLOCK:BMAL1 Complex Per_Cry_Genes Per and Cry Genes CLOCK_BMAL1->Per_Cry_Genes Transcription Per_Cry_mRNA Per and Cry mRNA Per_Cry_Genes->Per_Cry_mRNA PER_CRY_Proteins PER and CRY Proteins Per_Cry_mRNA->PER_CRY_Proteins Translation PER_CRY_Complex PER:CRY Complex PER_CRY_Proteins->PER_CRY_Complex Dimerization Proteasome_circ Proteasome PER_CRY_Proteins->Proteasome_circ Degradation PER_CRY_Complex->CLOCK_BMAL1 Inhibition CK1_delta_epsilon CK1δ/ε CK1_delta_epsilon->PER_CRY_Proteins P (Phosphoswitch)

The role of CK1 in the circadian rhythm feedback loop.
The DNA Damage Response

The DNA damage response (DDR) is a complex signaling network that detects and repairs DNA lesions, thereby safeguarding the integrity of the genome. CK1 isoforms, including CK1α, CK1δ, and CK1ε, are integral players in this crucial cellular defense mechanism.

Upon DNA damage, sensor kinases such as ATM and ATR are activated, initiating a signaling cascade that leads to cell cycle arrest, DNA repair, or, in cases of severe damage, apoptosis. The tumor suppressor protein p53 is a central effector of the DDR.

CK1 isoforms can directly phosphorylate p53 at several N-terminal residues, including Serine 6, Serine 9, Serine 15, Threonine 18, and Serine 20.[2][3][9][25][26] These phosphorylation events can modulate the stability and activity of p53. For instance, phosphorylation of Threonine 18 has been shown to disrupt the interaction between p53 and its negative regulator, MDM2, leading to p53 stabilization and activation.[26] This activation of p53, in turn, can induce the transcription of genes involved in cell cycle arrest and DNA repair. The interplay between CK1 and p53 highlights the critical role of this kinase family in maintaining genomic stability.

DNA_Damage_Response_Pathway DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR Activates CK1_alpha_delta_epsilon CK1α/δ/ε ATM_ATR->CK1_alpha_delta_epsilon Activates p53 p53 CK1_alpha_delta_epsilon->p53 P (S6, S9, S15, T18, S20) MDM2 MDM2 p53->MDM2 Inhibition Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis MDM2->p53 Degradation

CK1's role in the p53-mediated DNA damage response.

Detailed Methodologies for Key Experiments

To facilitate further research in the field, this section provides detailed protocols for key experimental techniques used in the study of the this compound family.

In Vitro Kinase Assay (Radiometric)

This protocol describes a classic method for measuring CK1 activity using a radiolabeled phosphate donor and a peptide or protein substrate.

Materials:

  • Purified active CK1 isoform

  • CK1 substrate (e.g., α-casein or a specific peptide substrate)

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)

  • ATP solution (non-radiolabeled)

  • [γ-³²P]ATP

  • Stopping Reagent (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose paper

  • Scintillation vials and scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare Reagents:

    • Dilute the purified CK1 enzyme to the desired working concentration in Kinase Assay Buffer.

    • Prepare a stock solution of the substrate in deionized water.

    • Prepare an ATP mix containing both non-radiolabeled ATP and [γ-³²P]ATP in Kinase Assay Buffer to achieve the desired final concentration and specific activity.

  • Set up Kinase Reaction:

    • On ice, combine the following in a microcentrifuge tube:

      • Kinase Assay Buffer

      • CK1 substrate solution

      • Diluted CK1 enzyme

    • Include a negative control reaction without the enzyme.

  • Initiate Reaction:

    • Initiate the reaction by adding the ATP mix to each tube.

    • Incubate the reactions at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.

  • Stop Reaction and Spot:

    • Terminate the reaction by spotting a portion of the reaction mixture (e.g., 20 µL) onto a P81 phosphocellulose paper square.

  • Wash and Dry:

    • Wash the P81 papers three to four times for 5-10 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Perform a final wash with acetone (B3395972) to facilitate drying.

    • Allow the papers to air dry completely.

  • Quantify Phosphorylation:

    • Place each dried P81 paper square into a scintillation vial.

    • Add scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

Immunoprecipitation Kinase Assay

This protocol is used to measure the kinase activity of CK1 immunoprecipitated from cell lysates, allowing for the study of endogenous enzyme activity.

Materials:

  • Cell lysate

  • Anti-CK1 isoform-specific antibody

  • Protein A/G agarose (B213101) beads

  • Immunoprecipitation (IP) Buffer (e.g., 1% Triton X-100, 150 mM NaCl, 10 mM Tris-HCl pH 7.4, 1 mM EDTA, 1 mM EGTA, 0.2 mM sodium orthovanadate, protease inhibitors)

  • Kinase Assay Buffer

  • CK1 substrate

  • [γ-³²P]ATP

  • SDS-PAGE loading buffer

Procedure:

  • Immunoprecipitation:

    • Incubate the cell lysate with the anti-CK1 antibody for 1-2 hours or overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

    • Collect the beads by centrifugation and wash them several times with IP Buffer.

  • Kinase Assay:

    • Wash the immunoprecipitated beads twice with Kinase Assay Buffer.

    • Resuspend the beads in Kinase Assay Buffer containing the CK1 substrate and [γ-³²P]ATP.

    • Incubate at 30°C for 20-30 minutes.

  • Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

    • Separate the reaction products by SDS-PAGE.

    • Visualize the phosphorylated substrate by autoradiography.

Purification of Recombinant CK1

This protocol describes a general method for the expression and purification of recombinant CK1 isoforms from E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with a CK1 expression vector (e.g., with a His-tag or GST-tag)

  • LB medium with appropriate antibiotic

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, lysozyme)

  • Affinity chromatography resin (e.g., Ni-NTA agarose for His-tagged proteins or Glutathione agarose for GST-tagged proteins)

  • Wash Buffer (Lysis Buffer with a slightly higher concentration of imidazole or without glutathione)

  • Elution Buffer (Lysis Buffer with a high concentration of imidazole or with reduced glutathione)

  • Dialysis buffer

Procedure:

  • Expression:

    • Grow the transformed E. coli in LB medium to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression by adding IPTG and continue to grow the culture for several hours at a lower temperature (e.g., 18-25°C).

    • Harvest the cells by centrifugation.

  • Lysis:

    • Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation.

  • Affinity Chromatography:

    • Apply the cleared lysate to the equilibrated affinity chromatography resin.

    • Wash the resin extensively with Wash Buffer to remove unbound proteins.

    • Elute the recombinant CK1 with Elution Buffer.

  • Dialysis and Storage:

    • Dialyze the eluted protein against a suitable storage buffer.

    • Determine the protein concentration, assess purity by SDS-PAGE, and store at -80°C.

Conclusion and Future Directions

The discovery and subsequent characterization of the this compound family have unveiled a class of protein kinases with a profound impact on a vast array of cellular processes. From its humble beginnings as a novel cAMP-independent kinase activity, our understanding of CK1 has blossomed into a complex and nuanced picture of a family of enzymes with distinct yet overlapping functions in health and disease.

The historical timeline presented in this guide highlights the steady progress made in elucidating the roles of CK1 in fundamental biological pathways. The quantitative data and detailed experimental protocols provide a solid foundation for future investigations aimed at further unraveling the intricacies of CK1 regulation and function.

Looking ahead, several key areas of research promise to deepen our understanding of this important kinase family. The development of highly specific inhibitors for each CK1 isoform remains a critical challenge and a major goal for therapeutic intervention, particularly in the context of cancer and neurodegenerative diseases. Further elucidation of the upstream regulatory mechanisms that control the activity and localization of each CK1 isoform will be crucial for a complete understanding of their roles in signaling networks. Finally, exploring the potential for crosstalk between CK1 and other signaling pathways will undoubtedly reveal new and unexpected layers of cellular regulation. The journey of discovery for the this compound family is far from over, and the insights gained from future research will undoubtedly continue to shape our understanding of cellular life and provide new avenues for the treatment of human disease.

References

The connection between Casein kinase 1 and neurodegenerative diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of Casein Kinase 1 in Neurodegenerative Diseases

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CK1) is a ubiquitous family of serine/threonine kinases integral to a multitude of cellular processes. Emerging evidence has firmly implicated the dysregulation of CK1 activity in the pathogenesis of several devastating neurodegenerative diseases, including Alzheimer's Disease, Parkinson's Disease, and Amyotrophic Lateral Sclerosis. This technical guide provides a comprehensive overview of the molecular mechanisms connecting CK1 to these disorders, focusing on its role in the hyperphosphorylation and subsequent aggregation of key pathological proteins such as Tau, α-synuclein, and TDP-43. We present quantitative data on CK1 dysregulation, detailed experimental protocols for investigating CK1's function, and diagrams of the core signaling pathways, positioning CK1 as a critical therapeutic target for next-generation neuroprotective strategies.

Introduction to this compound (CK1)

The this compound family consists of at least six highly conserved isoforms in humans (α, γ1-3, δ, and ε) that act as monomeric enzymes.[1][2][3] These kinases are crucial for regulating diverse cellular functions, including DNA repair, cell cycle progression, circadian rhythms, and apoptosis.[2][4] Unlike many other kinases, CK1 isoforms are generally considered to be constitutively active and do not depend on secondary messengers.[3] Their substrate specificity is often determined by a "priming" phosphorylation event by another kinase, allowing CK1 to create multi-phosphorylated domains on target proteins.[5] This regulatory feature is central to its role in the pathological hyperphosphorylation events that characterize neurodegenerative diseases.

CK1 in Alzheimer's Disease (AD)

Alzheimer's Disease is characterized by two main pathological hallmarks: extracellular plaques of amyloid-β (Aβ) and intracellular neurofibrillary tangles (NFTs) composed of hyperphosphorylated Tau protein.[6] CK1 is deeply involved in both aspects of AD pathology.

Tau Hyperphosphorylation and Aggregation

Multiple studies have demonstrated that CK1 directly phosphorylates Tau protein, converting it into an abnormal, Alzheimer-like state.[7] The CK1δ and CK1ε isoforms are significantly upregulated in the brains of AD patients.[3][4] Specifically, CK1δ mRNA levels have been shown to increase dramatically in brain regions correlated with the severity of Tau pathology.[6][8]

CK1-mediated phosphorylation of Tau occurs at numerous sites, many of which are pathologically relevant in AD. This phosphorylation disrupts Tau's normal function of stabilizing microtubules and promotes its aggregation into the paired helical filaments that form NFTs.[9][10][11]

Data Presentation: CK1δ Upregulation and Tau Phosphorylation in AD
Brain Region Fold Increase of CK1δ mRNA (AD vs. Control) Reference
Hippocampus24.4[6][8]
Amygdala8.04[8]
Entorhinal Cortex7.45[8]
Midtemporal Gyrus7.30[8]
Caudate Nucleus2.21[8]
Occipital Cortex1.89[8]
Cerebellum1.87[8]
CK1-Mediated Tau Phosphorylation Sites (Associated with AD) Reference
Ser202 / Thr205[9][11]
Ser396 / Ser404[9][11]
Ser68 / Thr71[11]
Ser214[11][12]
Ser289[11]
Amyloid-β Formation and TDP-43 Pathology

Beyond Tau, CK1 also influences the processing of the amyloid precursor protein (APP).[5] It has been shown to regulate β-secretase (BACE), an enzyme critical for the generation of Aβ peptides.[5] Furthermore, aggregation of the TAR DNA-binding protein 43 (TDP-43) is another feature of AD, and the CK1ε isoform has been found to phosphorylate TDP-43, promoting its cytoplasmic aggregation.[13] Levels of CK1ε in AD brains positively correlate with the phosphorylation of TDP-43 at sites Ser403/404 and Ser409/410.[13]

Signaling Pathway: CK1 in Alzheimer's Disease

CK1_AD_Pathway cluster_upstream Upstream Dysregulation cluster_downstream Pathological Consequences CK1_up CK1δ / CK1ε Upregulation in AD Brain APP APP / BACE CK1_up->APP Phosphorylates & Regulates HyperP Hyperphosphorylation CK1_up->HyperP Tau Tau Protein Aggregation Aggregation (NFTs, Inclusions) Tau->Aggregation TDP43 TDP-43 TDP43->Aggregation Abeta ↑ Aβ Production APP->Abeta HyperP->Tau HyperP->TDP43 Neurodegen Neurodegeneration Aggregation->Neurodegen Abeta->Neurodegen

Caption: CK1 upregulation in AD leads to hyperphosphorylation of Tau and TDP-43, promoting their aggregation.

CK1 in Parkinson's Disease (PD) and other α-Synucleinopathies

Parkinson's Disease is defined by the loss of dopaminergic neurons and the presence of intracellular inclusions known as Lewy bodies, which are primarily composed of aggregated α-synuclein protein.[14][15]

Phosphorylation of α-synuclein at serine 129 (pS129) is a key pathological modification, found in over 90% of aggregated α-synuclein in Lewy bodies.[15] While several kinases can phosphorylate this site, CK1 has been identified as a significant contributor.[14][16] Interestingly, the regulation of α-synuclein phosphorylation by CK1 is complex; phosphorylation at Tyr125 appears to be a necessary priming event for efficient CK1-mediated modification of S129.[17] Conversely, some studies suggest that CK1-mediated phosphorylation at other sites, such as Ser87, may actually inhibit the formation of α-synuclein fibrils.[14] This highlights the isoform- and site-specific complexity of CK1's role.

Signaling Pathway: CK1 in α-Synuclein Phosphorylation

CK1_PD_Pathway cluster_regulation Kinase Regulation cluster_protein α-Synuclein Modification cluster_pathology Pathological Outcome Priming_Kinase Priming Kinase (e.g., Fyn) aSyn_Y125 α-Synuclein (Tyr125) Priming_Kinase->aSyn_Y125 Phosphorylates CK1 This compound p_aSyn_Y125 p-α-Synuclein (pY125) CK1->p_aSyn_Y125 Phosphorylates S129 p_aSyn_Y125->CK1 Primes p_aSyn_S129 p-α-Synuclein (pS129) Aggregation Aggregation (Lewy Bodies) p_aSyn_S129->Aggregation Neuron_Loss Dopaminergic Neuron Loss Aggregation->Neuron_Loss

Caption: Priming phosphorylation at Y125 enables efficient CK1-mediated phosphorylation of α-synuclein at S129.

CK1 in ALS and TDP-43 Proteinopathies

Amyotrophic Lateral Sclerosis (ALS) is a fatal neurodegenerative disease characterized by the progressive loss of motor neurons.[18] A key pathological hallmark in over 95% of ALS cases is the mislocalization and aggregation of phosphorylated TDP-43.[18][19]

CK1, particularly the CK1δ isoform, has been identified as a primary kinase responsible for the aberrant phosphorylation of TDP-43.[18][20][21] CK1 can phosphorylate TDP-43 at more than 29 sites, driving its aggregation and neurotoxicity.[19] Upregulation of CK1δ has been observed in the spinal cord of ALS patients.[22] Consequently, inhibiting CK1δ has emerged as a promising therapeutic strategy. Studies have shown that CK1δ inhibitors can reduce TDP-43 phosphorylation, mitigate its toxicity, and preserve motor neurons in both cellular and animal models of ALS.[18][19]

Data Presentation: Selected CK1δ Inhibitors in Preclinical ALS Studies
Inhibitor Observed Effect Model System Reference
N-(benzothiazolyl)-2-phenyl-acetamidesPrevents TDP-43 phosphorylation; reduces neurotoxicityCell culture; Drosophila[20]
IGS-2.7 / IGS-2.37Decreases TDP-43 phosphorylation and nuclear mislocalizationHuman lymphoblasts (FTD)[19]
BZH, IMF, BIP (Theoretical)High predicted binding affinity to CK1δComputational models[18][21][23]

Appendix: Key Experimental Protocols

Protocol: In Vitro CK1 Kinase Assay (Luminescent)

This protocol is based on the ADP-Glo™ Kinase Assay principle and is designed to measure the activity of a purified CK1 isoform and assess the potency of inhibitors.[24][25][26]

Materials:

  • Recombinant active CK1 (e.g., CK1α1, CK1δ, or CK1ε)

  • CK1 substrate (e.g., a specific peptide like RRKDLHDDEEDEAMSITA, or a full-length protein like Tau)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)

  • ATP solution

  • CK1 inhibitor of interest, dissolved in DMSO

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

Procedure:

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare a 1x Kinase Buffer solution.

    • Dilute the CK1 enzyme to the desired concentration in 1x Kinase Buffer. The optimal concentration should be determined via an enzyme titration curve.

    • Prepare a Substrate/ATP mix in 1x Kinase Buffer. The ATP concentration should be near the Kₘ for the specific CK1 isoform, if known.

    • Prepare serial dilutions of the CK1 inhibitor in 1x Kinase Buffer, maintaining a constant final DMSO concentration (e.g., 1%).

  • Assay Plate Setup (per well):

    • Add 1 µL of inhibitor dilution or vehicle control (DMSO in buffer).

    • Add 2 µL of the diluted CK1 enzyme solution.

    • Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mix.

  • Kinase Reaction:

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Read the luminescence on a plate reader. The signal is directly proportional to CK1 activity. Data can be used to calculate IC₅₀ values for inhibitors.

Workflow: In Vitro Kinase Assay

Caption: Workflow for a luminescent-based in vitro assay to measure CK1 activity and inhibition.

Protocol: Analysis of Protein Aggregation via Western Blot

This protocol allows for the detection of insoluble protein aggregates in cell or tissue lysates.[27][28][29]

Materials:

  • Cell or tissue samples

  • RIPA Lysis Buffer (or similar) with protease and phosphatase inhibitors

  • Detergent-insoluble lysis buffer (e.g., RIPA buffer containing 1% SDS and 1% Triton X-100, followed by a urea (B33335) buffer for the final pellet)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Tau, anti-pTau, anti-α-synuclein, anti-TDP-43)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Lysate Preparation:

    • Homogenize cell pellets or tissue samples in ice-cold RIPA buffer.

    • Centrifuge at high speed (e.g., 100,000 x g) for 30 minutes at 4°C.

    • Collect the supernatant. This is the detergent-soluble fraction .

  • Insoluble Fraction Extraction:

    • Wash the pellet from the previous step with RIPA buffer and re-centrifuge.

    • Resuspend the pellet in a high-detergent buffer (e.g., RIPA with 1% SDS) and sonicate briefly to shear DNA.

    • Centrifuge again at high speed. The supernatant contains a more resistant soluble fraction, while the pellet contains the highly insoluble aggregates.

    • Resuspend the final pellet in a strong chaotropic agent like 8M urea buffer. This is the detergent-insoluble (aggregated) fraction .

  • Protein Quantification and Western Blot:

    • Determine the protein concentration of the soluble fraction using a BCA assay.

    • For the insoluble fraction, load equal volumes.

    • Perform SDS-PAGE to separate proteins from both the soluble and insoluble fractions.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with a primary antibody overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imager. An increase in the protein signal in the insoluble fraction indicates aggregation.

References

The Expression Landscape of CK1 Epsilon in the Brain: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the regional distribution of Casein Kinase 1 Epsilon (CK1ε) within the brain, providing researchers, scientists, and drug development professionals with a comprehensive overview of its expression patterns, relevant signaling pathways, and detailed experimental protocols for its study.

This compound Epsilon (CK1ε), a highly conserved serine/threonine protein kinase, plays a pivotal role in a multitude of cellular processes within the central nervous system. Encoded by the CSNK1E gene, this enzyme is a key component of the molecular machinery governing circadian rhythms.[1] Beyond its chronobiological functions, CK1ε is implicated in critical signaling pathways, including Wnt/β-catenin and dopamine (B1211576) signaling, which are fundamental to neurodevelopment, synaptic plasticity, and neuronal function.[1][2][3] Dysregulation of CK1ε has been linked to various neurological and psychiatric disorders, making it a significant target for therapeutic intervention. This guide provides a detailed summary of the expression pattern of CK1ε across different brain regions, outlines its involvement in key signaling cascades, and offers comprehensive experimental protocols for its quantitative analysis.

Regional Expression of CK1 Epsilon in the Brain

While CK1 isoforms are generally considered to be widely expressed throughout the brain, studies indicate a differential distribution of CK1ε, with notable enrichment in specific regions. Qualitative and semi-quantitative studies have consistently highlighted the hippocampus, cortex, and striatum as areas with prominent CK1ε expression.[4] Understanding this regional variation is crucial for elucidating the specific roles of CK1ε in distinct neural circuits and its contribution to region-specific brain functions and pathologies.

Quantitative Expression Data
Brain RegionSpeciesMethodExpression LevelReference/Comment
Cortex Mouse, RatWestern Blot, In Situ HybridizationHighAll major CK1 isoforms are expressed in the cortex.[4]
HumanmRNA SequencingModerate to HighData from human brain tissue analysis indicates significant expression.
Hippocampus Mouse, RatWestern Blot, ImmunohistochemistryHighMultiple studies report high expression of CK1δ/ε in the hippocampus.[4]
HumanmRNA SequencingHighThe hippocampus shows prominent expression in human brain transcriptome data.
Striatum Mouse, RatWestern Blot, In Situ HybridizationHighAll major CK1 isoforms are expressed in the striatum.[4] CK1ε is involved in DARPP-32 phosphorylation in striatonigral neurons.[5][6]
Cerebellum Rat, HumanqPCR, Mass SpectrometryModerateGenerally shows detectable but potentially lower levels compared to the forebrain regions.
Amygdala MouseWestern BlotModerateCK1δ/ε inhibition affects Arc protein expression in the amygdala, suggesting its presence.[4]
Hypothalamus (SCN) HamsterActivity AssayRhythmic ExpressionCK1ε activity exhibits a circadian rhythm in the suprachiasmatic nucleus (SCN).
Substantia Nigra RatImmunohistochemistryPresentCK1 is active in striatonigral neurons.[6]
Nucleus Accumbens MouseGene ExpressionVariableOne study reported a significant increase in Csnk1e transcript in mice sensitive to methamphetamine.

Note: The expression levels are categorized as "High," "Moderate," or "Low" based on the qualitative descriptions and relative quantitative data available in the cited literature. "Rhythmic Expression" indicates that the level of activity or expression changes over a 24-hour period.

Key Signaling Pathways Involving CK1 Epsilon

CK1ε is a crucial regulator in several fundamental signaling pathways in the brain. Its kinase activity modulates the function of key proteins, thereby influencing a wide range of cellular processes from gene transcription to protein degradation.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is essential for proper brain development, including neuronal proliferation, differentiation, and synapse formation.[3][7] CK1ε acts as a positive regulator of this pathway. Upon Wnt ligand binding to its receptor, CK1ε, along with other kinases, phosphorylates components of the β-catenin destruction complex, leading to its disassembly. This prevents the phosphorylation and subsequent degradation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus, where it activates target gene expression.[1][2]

Wnt_Signaling cluster_off Wnt OFF cluster_on Wnt ON Axin Axin APC APC GSK3b GSK3b CK1a CK1a b-catenin b-catenin GSK3b->b-catenin b-catenin->GSK3b P Proteasome Proteasome b-catenin->Proteasome Ubiquitination & Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5/6 LRP5/6 Frizzled->LRP5/6 Dsh Dsh LRP5/6->Dsh P Dsh->Axin Inhibition CK1e_on CK1ε CK1e_on->LRP5/6 P b-catenin_on β-catenin Nucleus Nucleus b-catenin_on->Nucleus TCF/LEF TCF/LEF b-catenin_on->TCF/LEF Target Genes Target Genes TCF/LEF->Target Genes Transcription

Fig. 1: Wnt/β-catenin Signaling Pathway
DARPP-32 Signaling in Striatal Neurons

In the striatum, CK1ε is involved in the intricate signaling network regulated by dopamine. It phosphorylates the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32) at serine 137.[5][6] This phosphorylation event modulates the dephosphorylation of DARPP-32 at threonine 34 by calcineurin.[5] The phosphorylation status of DARPP-32 is critical for its function as an inhibitor of protein phosphatase-1 (PP1), a key enzyme in dopamine-mediated signaling cascades that control neuronal excitability and synaptic plasticity.

DARPP32_Signaling Dopamine Dopamine D1R D1 Receptor Dopamine->D1R AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates DARPP-32 DARPP-32 PKA->DARPP-32 P (Thr34) pDARPP-32 (T34) p-DARPP-32 (Thr34) DARPP-32->pDARPP-32 (T34) pDARPP-32 (S137) p-DARPP-32 (Ser137) DARPP-32->pDARPP-32 (S137) PP1 Protein Phosphatase-1 pDARPP-32 (T34)->PP1 Inhibits Downstream Targets Downstream Targets PP1->Downstream Targets Dephosphorylates CK1e CK1ε CK1e->DARPP-32 P (Ser137) Calcineurin PP2B pDARPP-32 (S137)->Calcineurin Inhibits Dephosphorylation of p-Thr34 Calcineurin->pDARPP-32 (T34) Dephosphorylates

Fig. 2: DARPP-32 Signaling Pathway
Circadian Rhythm Regulation

CK1ε is a core component of the molecular clock that drives circadian rhythms in the suprachiasmatic nucleus (SCN) of the hypothalamus and peripheral tissues. It phosphorylates the PERIOD (PER) and CRYPTOCHROME (CRY) proteins, which are key negative regulators in the transcription-translation feedback loop of the circadian clock. This phosphorylation by CK1ε marks PER and CRY for ubiquitination and subsequent degradation by the proteasome, thus controlling the timing of the circadian cycle.

Circadian_Rhythm cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK/BMAL1 CLOCK/BMAL1 Per/Cry Genes Per/Cry Genes CLOCK/BMAL1->Per/Cry Genes Transcription PER/CRY mRNA PER/CRY mRNA Per/Cry Genes->PER/CRY mRNA PER/CRY Complex PER/CRY PER/CRY Complex->CLOCK/BMAL1 Inhibition PER/CRY Proteins PER/CRY PER/CRY mRNA->PER/CRY Proteins Translation PER/CRY Proteins->PER/CRY Complex pPER/CRY p-PER/CRY PER/CRY Proteins->pPER/CRY CK1e_circ CK1ε CK1e_circ->PER/CRY Proteins P Proteasome_circ Proteasome pPER/CRY->Proteasome_circ Degradation

Fig. 3: Circadian Rhythm Pathway

Experimental Protocols

Accurate quantification of CK1ε expression is fundamental to understanding its physiological and pathological roles. The following sections provide detailed methodologies for key experiments used to measure CK1ε protein and mRNA levels in brain tissue.

General Experimental Workflow

A typical workflow for analyzing CK1ε expression in brain tissue involves several key steps, from tissue collection to data analysis. The specific techniques employed will depend on whether protein or mRNA expression is being investigated.

Experimental_Workflow Start Start Tissue Brain Tissue Collection (e.g., Mouse, Rat, Human) Start->Tissue Dissection Dissection of Specific Brain Regions Tissue->Dissection Homogenization Tissue Homogenization Dissection->Homogenization Protein Protein Extraction Homogenization->Protein RNA RNA Extraction Homogenization->RNA Quant_Prot Protein Quantification (e.g., BCA Assay) Protein->Quant_Prot Quant_RNA RNA Quantification & Quality Control RNA->Quant_RNA WB Western Blot Quant_Prot->WB IHC Immunohistochemistry Quant_Prot->IHC MS Mass Spectrometry Quant_Prot->MS RT Reverse Transcription Quant_RNA->RT Data_Prot Protein Data Analysis (Densitometry, etc.) WB->Data_Prot IHC->Data_Prot MS->Data_Prot qPCR Quantitative PCR RT->qPCR Data_RNA mRNA Data Analysis (Relative Quantification) qPCR->Data_RNA End End Data_Prot->End Data_RNA->End

Fig. 4: General Experimental Workflow
Quantitative Western Blotting for CK1ε Protein

Western blotting is a widely used technique to quantify the relative abundance of a specific protein in a complex mixture.

1. Brain Tissue Homogenization and Protein Extraction:

  • Dissect the brain region of interest on ice.

  • Homogenize the tissue in ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails. A common ratio is 10 µL of buffer per 1 mg of tissue.

  • Incubate the homogenate on ice for 30 minutes with intermittent vortexing.

  • Centrifuge at 14,000 x g for 20 minutes at 4°C.

  • Collect the supernatant containing the total protein lysate.

2. Protein Quantification:

  • Determine the protein concentration of the lysate using a BCA protein assay kit according to the manufacturer's instructions.

3. SDS-PAGE and Protein Transfer:

  • Denature 20-40 µg of total protein per sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% polyacrylamide gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against CK1ε (e.g., rabbit polyclonal or goat polyclonal) diluted in blocking buffer overnight at 4°C. Recommended antibody dilutions should be optimized but are typically in the range of 1:1000.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-goat IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

5. Detection and Quantification:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the CK1ε band to a loading control protein (e.g., β-actin or GAPDH) to obtain relative protein expression levels.[4]

Immunohistochemistry (IHC) for CK1ε Localization and Semi-Quantitative Analysis

IHC allows for the visualization of CK1ε protein within the anatomical context of the brain tissue.

1. Tissue Preparation:

  • Perfuse the animal with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

  • Post-fix the brain in 4% PFA overnight at 4°C.

  • Cryoprotect the brain by immersing it in 30% sucrose (B13894) in PBS until it sinks.

  • Freeze the brain and cut 30-40 µm thick sections on a cryostat or vibratome.

2. Staining Procedure:

  • Wash the free-floating sections in PBS.

  • Perform antigen retrieval if necessary (e.g., by heating in sodium citrate (B86180) buffer).

  • Permeabilize the sections with 0.3% Triton X-100 in PBS for 30 minutes.

  • Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour.

  • Incubate the sections with the primary antibody against CK1ε diluted in blocking solution overnight at 4°C.

  • Wash the sections three times with PBS.

  • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG) for 2 hours at room temperature.

  • Wash the sections three times with PBS.

  • Mount the sections on slides with a mounting medium containing DAPI for nuclear counterstaining.

3. Imaging and Analysis:

  • Acquire images using a confocal or fluorescence microscope.

  • For semi-quantitative analysis, measure the mean fluorescence intensity in defined regions of interest across different brain areas using image analysis software. Ensure consistent imaging parameters (e.g., laser power, gain) across all samples.

Quantitative Real-Time PCR (RT-qPCR) for CK1ε mRNA Expression

RT-qPCR is a sensitive method to quantify the relative levels of CK1ε mRNA.

1. RNA Extraction and cDNA Synthesis:

  • Dissect the brain region of interest and immediately snap-freeze it in liquid nitrogen.

  • Extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's protocol.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by checking for intact ribosomal RNA bands on an agarose (B213101) gel.

  • Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

2. qPCR Reaction:

  • Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for human CSNK1E (e.g., Forward: CAACATCGCCTCTGGTGAGGAA, Reverse: TCAGCTCCGCACCACTTGATGG), and a SYBR Green master mix.

  • Run the qPCR reaction on a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).

3. Data Analysis:

  • Determine the cycle threshold (Ct) values for CSNK1E and one or more stably expressed reference genes (e.g., GAPDH, ACTB).

  • Calculate the relative expression of CSNK1E mRNA using the ΔΔCt method, normalizing to the geometric mean of the reference genes. This will provide the fold change in expression between different brain regions.

Conclusion

CK1ε is a multifaceted kinase with a significant and varied presence across different regions of the brain. Its high expression in the hippocampus, cortex, and striatum underscores its importance in higher-order cognitive functions, motor control, and emotional regulation. The involvement of CK1ε in fundamental signaling pathways such as Wnt/β-catenin and dopamine-regulated DARPP-32 signaling, as well as its central role in the circadian clock, highlights its potential as a therapeutic target for a range of neurological and psychiatric conditions. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate roles of CK1ε in brain health and disease. Future studies employing advanced quantitative proteomic and transcriptomic techniques across a wider array of brain regions will be invaluable in constructing a more complete and detailed map of the CK1ε expression landscape.

References

A Technical Guide to the Proteomic Analysis of the Casein Kinase 1 Interactome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Casein Kinase 1 (CK1) family of serine/threonine-selective protein kinases are crucial regulators of numerous signal transduction pathways across most eukaryotic cells.[1] Comprising seven isoforms in humans (α, α-like, δ, ε, γ1, γ2, and γ3), CK1 is implicated in a wide array of cellular processes, including Wnt signaling, circadian rhythms, DNA repair, and the nucleo-cytoplasmic shuttling of transcription factors.[1][2] Given their diverse functions and involvement in the pathophysiology of diseases like cancer and neurodegenerative disorders, CK1 isoforms represent significant targets for therapeutic intervention.[3][4]

Understanding the complex protein-protein interaction networks, or "interactomes," of CK1 isoforms is fundamental to elucidating their specific cellular roles and identifying novel drug targets.[5][6] Quantitative proteomic approaches, particularly those combining immunoprecipitation with mass spectrometry (IP-MS), have become indispensable tools for mapping these interaction landscapes in an unbiased, large-scale manner.[7][8] This guide provides an in-depth overview of the methodologies used to analyze the CK1 interactome, summarizes key quantitative findings, and illustrates the central signaling pathways regulated by these kinases.

Core Signaling Pathways Involving this compound

CK1 isoforms act as key nodes in multiple signaling networks. Their ability to phosphorylate a diverse range of substrates allows them to function as both positive and negative regulators within these pathways.

The Wnt/β-catenin Signaling Pathway

CK1 plays a dual role in the canonical Wnt signaling pathway. In the absence of a Wnt ligand (the "off" state), CK1α phosphorylates β-catenin, priming it for subsequent phosphorylation by GSK3β within a "destruction complex," which leads to its ubiquitination and proteasomal degradation.[3] Upon Wnt ligand binding (the "on" state), CK1δ, ε, and γ isoforms are involved in phosphorylating the co-receptor LRP6, which promotes the formation of the Wnt signalosome, disruption of the destruction complex, and stabilization of β-catenin.[1][3]

Wnt_Signaling cluster_off Wnt 'Off' State cluster_on Wnt 'On' State CK1a CK1α beta_catenin_off β-catenin CK1a->beta_catenin_off P CK1a->beta_catenin_off GSK3b_off GSK3β GSK3b_off->beta_catenin_off P GSK3b_off->beta_catenin_off Axin_off Axin Axin_off->beta_catenin_off APC_off APC APC_off->beta_catenin_off Proteasome Proteasome beta_catenin_off->Proteasome Degradation label_destruction Destruction Complex Wnt Wnt Ligand Fzd Frizzled (FZD) Wnt->Fzd LRP6 LRP6 Wnt->LRP6 DVL Dishevelled (DVL) Fzd->DVL Recruitment Axin_on Axin LRP6->Axin_on Sequestration DVL->Axin_on Sequestration CK1g CK1γ CK1g->LRP6 P GSK3b_on GSK3β GSK3b_on->LRP6 P beta_catenin_on β-catenin (stabilized) TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF Activation TargetGenes Target Gene Transcription TCF_LEF->TargetGenes label_signalosome Signalosome

Caption: Role of CK1 isoforms in Wnt/β-catenin signaling.
Circadian Rhythm Regulation

CK1δ and CK1ε are core components of the molecular clock that governs circadian rhythms.[9][10] They participate in the negative feedback loop by phosphorylating the PERIOD (PER) and CRYPTOCHROME (CRY) proteins. This phosphorylation regulates the stability and nuclear entry of the PER-CRY complex.[1] By controlling the timing of PER-CRY accumulation in the nucleus, where they inhibit their own transcription, CK1δ/ε are critical for maintaining the ~24-hour cycle.[1][10]

Circadian_Rhythm cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK:BMAL1 Complex Per_Cry_Genes Per & Cry Genes CLOCK_BMAL1->Per_Cry_Genes Transcription Per_Cry_mRNA Per & Cry mRNA Per_Cry_Genes->Per_Cry_mRNA Export PER_CRY_Nuclear PER:CRY Complex PER_CRY_Nuclear->CLOCK_BMAL1 Inhibition PER_CRY_Proteins PER & CRY Proteins Per_Cry_mRNA->PER_CRY_Proteins Translation PER_CRY_Phos Phosphorylated PER:CRY Complex PER_CRY_Proteins->PER_CRY_Phos Phosphorylation CK1de CK1δ / CK1ε CK1de->PER_CRY_Proteins PER_CRY_Phos->PER_CRY_Nuclear Nuclear Import Degradation Degradation PER_CRY_Phos->Degradation

Caption: The role of CK1δ/ε in the circadian clock feedback loop.

The CK1 Interactome: Quantitative Proteomic Data

Proteomic screens have identified numerous interaction partners for various CK1 isoforms, revealing their extensive involvement in diverse cellular functions. These studies often use techniques like co-immunoprecipitation or proximity biotinylation followed by quantitative mass spectrometry to identify high-confidence interactors.[3][4]

Table 1: Selected Interactors of CK1δ and CK1ε

A time-dependent proteomic analysis of CK1δ and CK1ε in human cells identified proteins involved in the molecular clock and other pathways.[9][10]

Identified ProteinCK1 Isoform(s)Putative Function/PathwayReference
PROHIBITIN 2 (PHB2)CK1δ / CK1εInhibitor of circadian-driven transcription[9],[10]
PERIOD 2 (PER2)CK1δ / CK1εCore component of the molecular clock[10]
CSNK1D/ECK1δ / CK1εSelf-association (homo- and hetero-dimers)[9]
GAPVD1CK1δGTPase-activating protein[9]
Table 2: Selected Interactors of the CK1γ Subfamily

Proximity biotinylation (miniTurboID) coupled with mass spectrometry revealed that CK1γ isoforms interact extensively with components of both β-catenin-dependent and -independent Wnt pathways.[3][4]

Identified ProteinCK1 Isoform(s)Putative Function/PathwayReference
Dishevelled (DVL)CK1γ1, γ2, γ3Wnt signaling[3]
AXIN1/2CK1γ1, γ2, γ3Wnt signaling (Destruction Complex)[3]
LRP6CK1γ1, γ2, γ3Wnt co-receptor[3]
Frizzled (FZD)CK1γ1, γ2, γ3Wnt receptor[3]
β-cateninCK1γ1, γ2, γ3Wnt signaling[3]
FAM83 Family (A-H)CK1α, δ, εAnchors/regulators of CK1 isoforms[11]

Experimental Methodologies for CK1 Interactome Analysis

The most common and powerful method for identifying protein-protein interactions is co-immunoprecipitation followed by mass spectrometry (Co-IP-MS).[7] This technique involves using an antibody to enrich a specific "bait" protein (e.g., a CK1 isoform) from a cell lysate, thereby co-purifying its direct and indirect binding partners for identification.[12]

Generalized Co-Immunoprecipitation Mass Spectrometry (Co-IP-MS) Protocol

This protocol outlines the key steps for performing a Co-IP-MS experiment to identify CK1 interactors.

1. Cell Culture and Lysis:

  • Culture cells (e.g., HEK293T) to ~90% confluency. For endogenous protein studies, a high starting cell number (e.g., 1-2x10^8 cells) is recommended.[7][13]

  • Wash cells with ice-cold PBS and detach using a cell scraper.[13]

  • Pellet cells by centrifugation (e.g., 1,000 x g for 10 min at 4°C).[13]

  • Resuspend the cell pellet in a suitable ice-cold IP Lysis/Wash Buffer containing protease and phosphatase inhibitors.[14]

  • Incubate on ice for 20-30 minutes to ensure complete lysis.[7][14]

  • Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 min at 4°C) to pellet cell debris. The supernatant is the protein lysate.[7]

2. Immunoprecipitation:

  • Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.[8]

  • Transfer the pre-cleared lysate to a new tube and add a high-quality antibody specific to the CK1 isoform of interest. As a negative control, use an equivalent amount of isotype-matched IgG.[12]

  • Incubate with gentle rotation for 2-4 hours or overnight at 4°C to allow antibody-antigen complexes to form.[7][14]

  • Add fresh Protein A/G magnetic beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the immune complexes.[7]

3. Washing and Elution:

  • Place the tube on a magnetic rack to pellet the beads and carefully remove the supernatant.[14]

  • Wash the beads 3-5 times with IP Lysis/Wash Buffer followed by washes with a less stringent buffer (e.g., PBS) to remove non-specifically bound proteins. Thorough washing is critical for clean results.[12]

  • Elute the protein complexes from the beads using an appropriate elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).

4. Sample Preparation for Mass Spectrometry:

  • Neutralize the eluate if using a low pH buffer.

  • Denature the proteins by heating.

  • Reduce disulfide bonds with a reducing agent (e.g., DTT) and alkylate cysteine residues with an alkylating agent (e.g., iodoacetamide).[12]

  • Perform in-solution or on-bead digestion of the proteins into peptides using an enzyme like trypsin.[12]

  • Acidify the peptide mixture (e.g., with formic acid or TFA) and desalt using a C18 StageTip or equivalent.

5. LC-MS/MS Analysis and Data Interpretation:

  • Analyze the purified peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]

  • Identify peptides and proteins using a database search algorithm (e.g., MaxQuant, Sequest).

  • Perform quantitative analysis (label-free or isobaric labeling) to compare protein abundance between the CK1-IP and the IgG control.[15][16]

  • Filter results to identify high-confidence interactors based on statistical significance (p-value) and fold-change over the control.

Experimental Workflow Diagram

IP_MS_Workflow CellCulture 1. Cell Culture (& Lysis) Lysate 2. Clarify Lysate CellCulture->Lysate Preclear 3. Pre-clear with Beads Lysate->Preclear IP 4. Immunoprecipitation (CK1 Antibody vs. IgG Control) Preclear->IP Capture 5. Capture Complexes (Protein A/G Beads) IP->Capture Washing 6. Wash Beads Capture->Washing Elution 7. Elute Proteins Washing->Elution Digestion 8. Protein Digestion (Trypsin) Elution->Digestion LCMS 9. LC-MS/MS Analysis Digestion->LCMS DataAnalysis 10. Data Analysis (Protein ID & Quantification) LCMS->DataAnalysis InteractorList 11. High-Confidence Interactor List DataAnalysis->InteractorList

Caption: A generalized workflow for Co-Immunoprecipitation Mass Spectrometry.

Implications for Drug Development

The detailed mapping of CK1 interactomes has significant implications for therapeutic development.

  • Target Validation: Identifying the specific proteins and pathways modulated by a CK1 isoform can validate its role in a particular disease, strengthening the rationale for targeting it.[6]

  • Novel Drug Targets: Proteins that interact with CK1 may themselves be viable drug targets. Modulating an interacting partner could offer a more specific therapeutic intervention with fewer off-target effects than directly inhibiting a kinase.[17]

  • Understanding Drug Action and Resistance: The interactome can help explain the downstream effects of CK1 inhibitors and reveal potential mechanisms of drug resistance that may arise from alterations in protein-protein interactions.[18]

  • Biomarker Discovery: Interacting proteins may serve as biomarkers to stratify patient populations or to monitor the efficacy of CK1-targeted therapies.

The development of human disease models, such as organoids and bioengineered tissues, provides a more physiologically relevant context for these proteomic studies, bridging the gap between preclinical research and clinical application.[19]

Conclusion

Proteomic analysis of the this compound interactome provides invaluable insight into the molecular mechanisms governing the diverse functions of this critical kinase family. Through techniques like Co-IP-MS, researchers have begun to unravel the complex networks surrounding each CK1 isoform, linking them to key signaling pathways in health and disease. The quantitative data generated from these studies not only deepens our fundamental understanding of cell biology but also provides a rich resource for the development of next-generation therapeutics targeting CK1-mediated pathologies. As proteomic technologies continue to advance in sensitivity and scale, the resolution of the CK1 interactome will undoubtedly become clearer, paving the way for more precise and effective therapeutic strategies.

References

The Regulatory Landscape of Casein Kinase 1: A Technical Guide to Post-Translational Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casein Kinase 1 (CK1) is a highly conserved family of serine/threonine kinases that play a pivotal role in a myriad of cellular processes, including signal transduction, cell cycle regulation, and circadian rhythms. The functional versatility of CK1 isoforms is intricately regulated by a complex interplay of post-translational modifications (PTMs), which fine-tune their catalytic activity, substrate specificity, subcellular localization, and protein stability. This technical guide provides an in-depth exploration of the key PTMs affecting CK1 function, with a primary focus on phosphorylation and its impact on critical signaling pathways. We present quantitative data in structured tables, detailed experimental methodologies for key assays, and visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Data Presentation: Quantitative Effects of Phosphorylation on CK1 Activity

The activity of CK1 isoforms, particularly CK1δ and CK1ε, is significantly modulated by phosphorylation events, including autophosphorylation and phosphorylation by other kinases. These modifications can either inhibit or enhance kinase activity, thereby influencing downstream signaling.

Kinase/ModificationCK1 IsoformPhosphorylation Site(s)Effect on ActivityQuantitative ChangeReference(s)
Autophosphorylation CK1δ / CK1εC-terminal tailInhibition-[1][2]
CK1δT220 (kinase domain)InhibitionAlters substrate specificity[3][4]
PKA CK1δSer-370InhibitionReduced substrate phosphorylation up to 80%[5][6][7]
CK1δ (S370A mutant)-EnhancementLower Km and higher Vmax for β-casein and p53[5][8]
PKCα CK1δS53, T176, S181 (kinase domain)ModulationT176 integrity is crucial for activity[9]
CK1δS328, T329, S370 (C-terminal)ModulationMutation of these sites alters kinetic parameters[10]
Chk1 CK1δC-terminal domainModulation-[8]
Other Kinases CK1δT347Increased activity towards PER2T347A mutant is more active in promoting PER2 degradation[11]

Signaling Pathways and Experimental Workflows

Wnt Signaling Pathway

CK1 plays a dual role in the Wnt/β-catenin signaling pathway, acting as both a positive and negative regulator. In the absence of a Wnt signal, CK1α phosphorylates β-catenin at Ser45, priming it for subsequent phosphorylation by GSK3β and targeting it for proteasomal degradation. Upon Wnt stimulation, CK1δ/ε phosphorylate Dishevelled (Dvl) and the LRP5/6 co-receptor, promoting the stabilization and nuclear translocation of β-catenin to activate target gene expression.[12][13][14][15][16]

Wnt_Signaling cluster_off Wnt OFF cluster_on Wnt ON cluster_nuc Wnt ON Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off P (S45) Ub_Proteasome Ubiquitination & Proteasomal Degradation beta_catenin_off->Ub_Proteasome Degradation Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dvl Dishevelled (Dvl) Frizzled_LRP->Dvl Dvl->Destruction_Complex Inhibition CK1_de CK1δ/ε CK1_de->Dvl P beta_catenin_on β-catenin Nucleus Nucleus beta_catenin_on->Nucleus TCF_LEF TCF/LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Hedgehog_Signaling cluster_off Hh OFF cluster_nuc_off Hh OFF cluster_on Hh ON cluster_nuc_on Hh ON Patched_off Patched Smo_off Smoothened (Smo) Patched_off->Smo_off Inhibition Ci_Gli_off Ci/Gli Ci_Gli_R Ci/Gli Repressor Ci_Gli_off->Ci_Gli_R Processing CK1_Hh_off CK1 CK1_Hh_off->Ci_Gli_off P Nucleus_off Nucleus Ci_Gli_R->Nucleus_off Target_Genes_off Target Gene Repression Hh Hedgehog Patched_on Patched Hh->Patched_on Inhibition Smo_on Smoothened (Smo) Ci_Gli_on Ci/Gli Activator Smo_on->Ci_Gli_on Activation CK1_GRK2 CK1α/GRK2 CK1_GRK2->Smo_on P Nucleus_on Nucleus Ci_Gli_on->Nucleus_on Target_Genes_on Target Gene Activation Circadian_Rhythm cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK:BMAL1 Per_Cry_genes Per/Cry Genes CLOCK_BMAL1->Per_Cry_genes Transcription PER_CRY_mRNA PER/CRY mRNA Per_Cry_genes->PER_CRY_mRNA PER_CRY_protein PER/CRY Proteins PER_CRY_mRNA->PER_CRY_protein Translation PER_CRY_P Phosphorylated PER/CRY CK1_de CK1δ/ε CK1_de->PER_CRY_protein P PER_CRY_P->CLOCK_BMAL1 Inhibition Degradation Degradation PER_CRY_P->Degradation Kinase_Assay_Workflow cluster_detection Detection Methods Start Start Prepare_Components Prepare Components: - Purified Kinase (CK1) - Substrate Protein - Kinase Buffer - ATP (γ-³²P-ATP or cold ATP) Start->Prepare_Components Incubation Incubate at 30-37°C Prepare_Components->Incubation Stop_Reaction Stop Reaction (e.g., add SDS-PAGE buffer) Incubation->Stop_Reaction Detection Detection of Phosphorylation Stop_Reaction->Detection SDS_PAGE SDS-PAGE and Autoradiography (for ³²P) Western_Blot Western Blot with Phospho-specific Antibody Mass_Spec Mass Spectrometry for Site Identification End End

References

Methodological & Application

Measuring Casein Kinase 1 Activity in Cell Lysates: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Casein Kinase 1 (CK1) is a family of highly conserved serine/threonine protein kinases that play pivotal roles in a multitude of cellular processes, including signal transduction, cell cycle progression, circadian rhythms, and apoptosis.[1][2] The CK1 family consists of several isoforms (α, β, γ1, γ2, γ3, δ, and ε) that are ubiquitously expressed in eukaryotic cells.[3] Given their involvement in critical signaling pathways such as Wnt, Hedgehog, and p53, aberrant CK1 activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention.[2][4]

Accurate measurement of CK1 activity in cell lysates is crucial for understanding its physiological functions and for the development of specific inhibitors. This document provides a comprehensive guide to the available methods for quantifying CK1 activity, offering detailed protocols for direct kinase assays, immunoblotting-based approaches, and mass spectrometry-based phosphoproteomics.

Overview of Methodologies

There are three primary approaches to measure CK1 activity in cell lysates, each with its own advantages and limitations:

  • Direct Kinase Activity Assays: These methods directly measure the transfer of a phosphate (B84403) group from ATP to a specific substrate by CK1 present in the cell lysate. They are quantitative and provide a direct measure of enzymatic activity.

  • Immunoblotting-based Methods: These techniques provide an indirect measure of CK1 activity by detecting the phosphorylation of specific downstream substrates using phospho-specific antibodies. This approach is valuable for assessing the activity of CK1 on its endogenous substrates within a cellular context.

  • Mass Spectrometry-based Phosphoproteomics: This powerful, unbiased approach allows for the global identification and quantification of phosphorylation events in a cell lysate. By analyzing changes in the phosphorylation of known CK1 substrates, one can infer changes in CK1 activity.

The choice of method will depend on the specific research question, available equipment, and desired throughput.

Signaling Pathways Involving this compound

CK1 is a key regulator of multiple signaling pathways. The diagram below illustrates the role of CK1 in the canonical Wnt/β-catenin signaling pathway, a critical pathway for embryonic development and tissue homeostasis.

G cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus Wnt ON State Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation (Ser45 by CK1α, then by GSK3β) Ubiquitination Ubiquitination & Proteasomal Degradation beta_catenin_off->Ubiquitination Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP6 Receptor Wnt->Frizzled_LRP Dvl Dishevelled (Dvl) Frizzled_LRP->Dvl Recruitment & Phosphorylation by CK1δ/ε Dvl->Destruction_Complex Inhibition beta_catenin_on β-catenin (stabilized) Nucleus Nucleus beta_catenin_on->Nucleus Translocation TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF Co-activation Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression

Figure 1: Role of CK1 in the Wnt/β-catenin signaling pathway.

Quantitative Data Presentation

The activity of CK1 can be modulated by small molecule inhibitors. The following table summarizes the in vitro inhibitory activity of several commonly used CK1 inhibitors against different isoforms.

InhibitorTarget Isoform(s)IC₅₀ (nM)Reference
D4476 CK1δ/ε300[5]
PF-670462 CK1δ/ε14[5]
IC261 CK1δ/ε1000[6]
SR-3029 CK1δ97 (Kᵢ)[5]

The following table presents data on the anti-proliferative effects of CK1 inhibitors on various cancer cell lines, providing an indication of their cell-based activity.

InhibitorCell LineAssayEC₅₀ (µM)Reference
D4476 A375 (Melanoma)MTT10[5]
PF-670462 A375 (Melanoma)MTT>10[5]
IC261 Pancreatic Tumor CellsProliferation1.25[6]
SR-3029 A375 (Melanoma)MTT<0.1[5]

Experimental Protocols

Protocol 1: Preparation of Cell Lysates for Kinase Assays

This protocol describes the preparation of whole-cell extracts suitable for measuring CK1 activity.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell lysis buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitor cocktails.

  • Cell scraper

  • Microcentrifuge

Procedure:

  • Grow cells to 80-90% confluency in appropriate culture dishes.

  • Wash the cells twice with ice-cold PBS.

  • Aspirate the PBS and add an appropriate volume of ice-cold cell lysis buffer to the dish.

  • Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (whole-cell lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • The lysate can be used immediately or stored at -80°C for future use.

Protocol 2: Radiometric In Vitro Kinase Assay

This protocol describes a classic and highly sensitive method to measure CK1 activity using a radioactive ATP isotope.

G start Start: Cell Lysate (containing active CK1) reagents Add Kinase Reaction Mix: - CK1 substrate (e.g., α-casein) - γ-³²P-ATP - Kinase Buffer (with MgCl₂) start->reagents incubation Incubate at 30°C reagents->incubation stop_reaction Stop Reaction (e.g., adding SDS-PAGE buffer or spotting on P81 paper) incubation->stop_reaction separation Separate Substrate from Unincorporated γ-³²P-ATP (SDS-PAGE or P81 paper washing) stop_reaction->separation detection Detect ³²P Incorporation (Autoradiography or Scintillation Counting) separation->detection quantification Quantify Kinase Activity detection->quantification

Figure 2: Workflow for a radiometric CK1 kinase assay.

Materials:

  • Cell lysate (prepared as in Protocol 1)

  • CK1 substrate (e.g., dephosphorylated α-casein or a specific peptide substrate)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

  • Cold ATP solution (10 mM)

  • P81 phosphocellulose paper

  • 75 mM phosphoric acid

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare a master mix containing kinase assay buffer, CK1 substrate, and cold ATP.

  • Add [γ-³²P]ATP to the master mix.

  • For each reaction, add an appropriate amount of cell lysate (e.g., 10-50 µg of total protein) to a microcentrifuge tube. Include a negative control with no cell lysate.

  • Initiate the kinase reaction by adding the master mix to each tube.

  • Incubate the reactions at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.

  • Wash the P81 papers three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Perform a final wash with acetone (B3395972) and let the papers air dry.

  • Place each P81 paper into a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the specific kinase activity (e.g., in pmol of phosphate incorporated per minute per mg of lysate protein).

Protocol 3: Non-Radiometric (Luminescence-based) Kinase Assay

This protocol describes a safer, high-throughput alternative to the radiometric assay, measuring ADP production as an indicator of kinase activity.

G start Start: Cell Lysate (containing active CK1) reagents Add Kinase Reaction Mix: - CK1 substrate - ATP - Kinase Buffer start->reagents incubation Incubate at Room Temperature reagents->incubation adp_glo Add ADP-Glo™ Reagent (Depletes remaining ATP) incubation->adp_glo incubation2 Incubate adp_glo->incubation2 detection_reagent Add Kinase Detection Reagent (Converts ADP to ATP, then to light) incubation2->detection_reagent incubation3 Incubate detection_reagent->incubation3 detection Measure Luminescence incubation3->detection quantification Quantify Kinase Activity detection->quantification

Figure 3: Workflow for a non-radiometric, luminescence-based CK1 kinase assay.

Materials:

  • Cell lysate (prepared as in Protocol 1)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Follow the manufacturer's instructions for the ADP-Glo™ Kinase Assay Kit.

  • Prepare the kinase reaction by adding cell lysate, CK1 substrate, and ATP to the wells of a white-walled multi-well plate.

  • Incubate the reaction at room temperature for the recommended time (e.g., 60 minutes).

  • Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate as recommended (e.g., 40 minutes).

  • Add the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate as recommended (e.g., 30 minutes).

  • Measure the luminescence using a plate-reading luminometer.

  • The luminescent signal is proportional to the amount of ADP produced and therefore to the CK1 activity in the lysate.

Protocol 4: Immunoblotting for CK1 Substrate Phosphorylation

This protocol provides an indirect measure of CK1 activity by detecting the phosphorylation of a known CK1 substrate, such as β-catenin at Serine 45.

G start Start: Cell Lysate sds_page SDS-PAGE (Separate proteins by size) start->sds_page transfer Protein Transfer (to PVDF or nitrocellulose membrane) sds_page->transfer blocking Blocking (Prevent non-specific antibody binding) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-phospho-β-catenin Ser45) blocking->primary_ab washing1 Washing primary_ab->washing1 secondary_ab Secondary Antibody Incubation (HRP-conjugated) washing1->secondary_ab washing2 Washing secondary_ab->washing2 detection Chemiluminescent Detection washing2->detection analysis Image Analysis and Quantification detection->analysis G start Start: Cell Lysate digestion Protein Digestion (e.g., with Trypsin) start->digestion enrichment Phosphopeptide Enrichment (e.g., TiO₂, IMAC) digestion->enrichment lc_ms LC-MS/MS Analysis enrichment->lc_ms data_analysis Data Analysis: - Peptide Identification - Phosphosite Localization - Quantification lc_ms->data_analysis bioinformatics Bioinformatic Analysis: - Kinase Substrate Enrichment Analysis (KSEA) - Pathway Analysis data_analysis->bioinformatics

References

Application Notes and Protocols for the Expression and Purification of Recombinant Human Casein Kinase 1 Delta (CK1δ)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the expression and purification of recombinant human Casein Kinase 1 Delta (CK1δ), a crucial serine/threonine kinase involved in various cellular processes, including Wnt signaling, circadian rhythms, and DNA repair. The following sections detail the common expression systems, purification strategies, and present quantitative data for purified CK1δ.

Introduction to this compound Delta (CK1δ)

This compound Delta (CK1δ) is a member of the CK1 family of protein kinases that phosphorylate a wide range of substrates, making it a key regulator of cellular signaling. Its involvement in critical pathways has rendered it an attractive target for drug discovery, particularly in the context of cancer and neurodegenerative diseases. The production of high-quality, active recombinant CK1δ is essential for in vitro drug screening, structural biology, and functional studies.

Expression Systems for Recombinant Human CK1δ

The choice of expression system is critical for obtaining soluble and active CK1δ. The two most common systems are Escherichia coli and the baculovirus-insect cell system.

  • E. coli Expression System : This is a cost-effective and rapid method for producing recombinant proteins. Both full-length and the catalytic domain of human CK1δ have been successfully expressed in E. coli.[1][2][3] To enhance solubility and simplify purification, CK1δ is often expressed as a fusion protein with tags such as Glutathione S-transferase (GST) or a polyhistidine (His) tag.[1][3] One challenge with E. coli expression is the potential for autophosphorylation, which can lead to kinase inactivation. Co-expression with a phosphatase, such as lambda protein phosphatase (λPPase), can circumvent this issue and yield highly active, unphosphorylated CK1δ.[4]

  • Baculovirus-Insect Cell Expression System : This system is advantageous for producing complex eukaryotic proteins that require post-translational modifications for proper folding and activity.[5][6][7][8] Recombinant human CK1δ expressed in baculovirus-infected Sf9 or other insect cells is often produced as a GST-tagged fusion protein.[9][10][11] This system can yield high levels of soluble and active kinase.

Purification Strategies for Recombinant Human CK1δ

Affinity chromatography is the primary method for purifying recombinant CK1δ due to its high selectivity.[12][13] The choice of affinity resin depends on the fusion tag engineered onto the protein.

  • GST-Tagged CK1δ Purification : Proteins fused with a GST tag are purified using a resin with immobilized glutathione.[14][15][16][17] The GST-tagged CK1δ binds specifically to the glutathione, and after washing away unbound proteins, the purified fusion protein is eluted with a buffer containing reduced glutathione.[16][18]

  • His-Tagged CK1δ Purification : A polyhistidine tag (commonly 6xHis) is engineered at the N- or C-terminus of the protein.[19] This tag facilitates purification via immobilized metal affinity chromatography (IMAC), where the histidine residues chelate metal ions (e.g., Ni2+ or Co2+) immobilized on the resin.[19][20][21][22] The bound His-tagged CK1δ is then eluted using a buffer containing imidazole, which competes for binding to the metal ions.[19]

  • Affinity Chromatography with Axin : A more specialized method involves using a fragment of the scaffolding protein Axin, which interacts with CK1δ, as an affinity ligand to purify native CK1 isoforms.[23][24][25]

Following the initial affinity purification step, a size-exclusion chromatography (gel filtration) step can be employed to further enhance purity and remove any aggregates.[15]

Quantitative Data Summary

The following tables summarize the key quantitative data for recombinant human CK1δ obtained from various expression and purification methods.

Table 1: Recombinant Human CK1δ Expression and Construct Details

Expression SystemConstruct DetailsFusion TagPredicted/Observed Molecular WeightSource
E. coliCatalytic Domain (aa 1-294)N-terminal GST61 kDa[1]
E. coliFull Length (aa 1-415)N-terminal 10xHis53.4 kDa[2]
E. coliFull Length (aa 1-409)N-terminal 20 aa His-tag48.9 kDa[3]
Baculovirus-Insect CellsFull LengthN-terminal GSTNot Specified[10]
Baculovirus-Insect Cells (Sf9)Full LengthGST74.3 kDa[11]
HEK-293 CellsFull Length (aa 1-415)HisNot Specified[26]

Table 2: Purification and Storage Information for Recombinant Human CK1δ

Purification MethodPurityStorage BufferStorage ConditionsSource
Glutathione Sepharose Chromatography>70% (SDS-PAGE)50mM Tris-HCl, pH 7.5, 150mM NaCl, 10mM glutathione, 0.1mM EDTA, 0.25mM DTT, 0.1mM PMSF, 25% glycerol (B35011)Not Specified[9]
Proprietary Chromatographic Techniques (His-tag)>85% (SDS-PAGE)20mM Tris-HCl buffer (pH 8.0), 10% glycerol and 0.4M UreaStore at 4°C for 2-4 weeks; -20°C for long-term. Avoid multiple freeze-thaw cycles.[3]
Glutathione Affinity PurificationNot Specified50mM Tris-HCl, 150mM NaCl, 5% glycerol, 5mM DTT, 0.1M Trehalose (pH 7.5)Store at -70°C for up to 1 year.[10]
Purified (GST-tag)Not Specified50mM Tris, pH 7.5, with 150mM NaCl, 50% glycerol, 2mM DTT, 0.5mM EDTA, 0.02% Triton X-100-80°C, Avoid Freeze/Thaw Cycles.[11]
Not Specified (His-tag)>90%Tris/PBS-based buffer, 5%-50% glycerol-20°C / -80°C for long-term storage.[2]

Signaling Pathway and Experimental Workflow Diagrams

CK1D_Signaling_Pathway cluster_Wnt Wnt Signaling cluster_Circadian Circadian Rhythm Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl LRP5_6 LRP5/6 LRP5_6->Dvl Axin Axin Dvl->Axin Beta_catenin β-catenin Axin->Beta_catenin Degradation APC APC APC->Axin GSK3b GSK3β GSK3b->Axin CK1d_wnt CK1δ CK1d_wnt->Axin TCF_LEF TCF/LEF Beta_catenin->TCF_LEF Gene_expression Target Gene Expression TCF_LEF->Gene_expression CLOCK_BMAL1 CLOCK-BMAL1 Transcription_circ Transcription CLOCK_BMAL1->Transcription_circ Drives PER_CRY PER/CRY PER_CRY->CLOCK_BMAL1 Inhibits Degradation Degradation PER_CRY->Degradation CK1d_circ CK1δ CK1d_circ->PER_CRY Phosphorylates & Promotes Degradation Transcription_circ->PER_CRY Expression

Caption: Simplified signaling pathways involving CK1δ.

Recombinant_CK1D_Workflow cluster_Expression Expression Phase cluster_Purification Purification Phase cluster_QC Quality Control Cloning Cloning of Human CK1δ cDNA into Expression Vector (e.g., pGEX, pET) Transformation Transformation into Expression Host (E. coli or Insect Cells) Cloning->Transformation Culture Cell Culture and Growth Transformation->Culture Induction Induction of Protein Expression (e.g., with IPTG) Culture->Induction Harvest Cell Harvest by Centrifugation Induction->Harvest Lysis Cell Lysis (e.g., Sonication, French Press) Harvest->Lysis Clarification Clarification of Lysate by Centrifugation Lysis->Clarification Affinity_Chromo Affinity Chromatography (Glutathione or Ni-NTA Resin) Clarification->Affinity_Chromo Wash Washing Step to Remove Non-specific Binders Affinity_Chromo->Wash Elution Elution of CK1δ (with Glutathione or Imidazole) Wash->Elution Dialysis Buffer Exchange / Dialysis Elution->Dialysis SDS_PAGE Purity Analysis (SDS-PAGE) Dialysis->SDS_PAGE Concentration Protein Concentration Determination (e.g., Bradford) SDS_PAGE->Concentration Activity_Assay Kinase Activity Assay Concentration->Activity_Assay Storage Aliquoting and Storage (-80°C) Activity_Assay->Storage

Caption: General workflow for recombinant CK1δ expression and purification.

Experimental Protocols

Protocol 1: Expression of GST-Tagged Human CK1δ in E. coli

1. Transformation: a. Thaw a competent E. coli strain (e.g., BL21(DE3)) on ice. b. Add 1-5 µL of the expression plasmid containing the GST-CK1δ construct to 50 µL of competent cells. c. Incubate on ice for 30 minutes. d. Heat-shock the cells at 42°C for 45 seconds and immediately return to ice for 2 minutes. e. Add 950 µL of SOC or LB medium and incubate at 37°C for 1 hour with shaking. f. Plate on LB agar (B569324) plates containing the appropriate antibiotic and incubate overnight at 37°C.

2. Expression: a. Inoculate a single colony into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking. b. The next day, inoculate 1 L of LB medium with the overnight culture to an OD600 of 0.1. c. Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. e. Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours.

3. Cell Harvest: a. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Discard the supernatant and store the cell pellet at -80°C until purification.

Protocol 2: Purification of GST-Tagged Human CK1δ

1. Cell Lysis: a. Resuspend the frozen cell pellet in 20-30 mL of ice-cold Lysis Buffer (e.g., 1x PBS, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail). b. Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds ON, 30 seconds OFF) or by using a French press. c. Add Triton X-100 to a final concentration of 1% and incubate on ice for 30 minutes. d. Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

2. Affinity Purification: a. Prepare a glutathione-agarose resin slurry according to the manufacturer's instructions. b. Add the clarified lysate to the equilibrated resin and incubate at 4°C for 1-2 hours with gentle rotation. c. Load the lysate-resin mixture onto a chromatography column. d. Wash the resin with 10-20 column volumes of Wash Buffer (e.g., 1x PBS, 1 mM DTT). e. Elute the GST-CK1δ with 5-10 column volumes of Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione). Collect fractions.

3. Analysis and Storage: a. Analyze the eluted fractions for the presence of purified protein by SDS-PAGE. b. Pool the fractions containing the purified protein. c. Perform buffer exchange into a suitable storage buffer (see Table 2) using dialysis or a desalting column. d. Determine the protein concentration using a standard method (e.g., Bradford assay). e. Aliquot the purified protein and store at -80°C.

Protocol 3: Purification of His-Tagged Human CK1δ

1. Cell Lysis: a. Follow the same procedure as for GST-tagged protein lysis (Protocol 2, step 1), using a His-tag Lysis Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).

2. Affinity Purification: a. Prepare a Ni-NTA agarose (B213101) resin slurry according to the manufacturer's instructions. b. Add the clarified lysate to the equilibrated resin and incubate at 4°C for 1-2 hours with gentle rotation. c. Load the lysate-resin mixture onto a chromatography column. d. Wash the resin with 10-20 column volumes of Wash Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0). e. Elute the His-CK1δ with 5-10 column volumes of Elution Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions.

3. Analysis and Storage: a. Follow the same procedure as for GST-tagged protein analysis and storage (Protocol 2, step 3).

These protocols provide a general framework for the expression and purification of recombinant human CK1δ. Optimization of specific parameters such as induction conditions, buffer compositions, and wash/elution steps may be necessary to achieve the desired yield and purity for your specific application.

References

Application Notes: Using CRISPR/Cas9 to Knockout the Casein Kinase 1 Alpha (CSNK1A1) Gene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Casein Kinase 1 Alpha (CK1α), encoded by the CSNK1A1 gene, is a highly conserved serine/threonine protein kinase that plays a pivotal role in numerous cellular processes.[1] As a key regulator, CK1α is implicated in critical signaling pathways, including Wnt/β-catenin, p53, NF-κB, and cell cycle control.[1][2] Its multifaceted functions involve orchestrating events like cell differentiation, proliferation, apoptosis, and DNA repair.[3] Dysregulation of CK1α has been linked to various diseases, most notably cancer, making it a significant target for therapeutic research.[4][5] The CRISPR/Cas9 system offers a precise and efficient method for knocking out the CSNK1A1 gene, enabling researchers to investigate its functional roles and explore its potential as a drug target.[6][7] This document provides detailed protocols and application notes for the successful knockout of CSNK1A1 using CRISPR/Cas9 technology.

Key Signaling Pathways Involving CK1α

CK1α functions as a critical node in several signaling cascades, often acting as a negative regulator. Its knockout can therefore lead to the hyperactivation of specific pathways.

  • Wnt/β-catenin Pathway: In the absence of a Wnt signal, CK1α initiates the degradation of β-catenin by phosphorylating it at Serine 45.[1][2] This "priming" phosphorylation allows for subsequent phosphorylation by GSK3β, marking β-catenin for ubiquitination and proteasomal degradation. Knockout of CSNK1A1 is expected to stabilize β-catenin, leading to its nuclear accumulation and the activation of Wnt target genes like c-myc and cyclin D1.[1][8]

  • p53 Pathway: CK1α can regulate the p53 tumor suppressor pathway. It has been shown to phosphorylate MDM2, a key negative regulator of p53, thereby promoting p53 degradation.[1][4] Consequently, inhibiting or knocking out CK1α can lead to p53 stabilization and activation, triggering downstream effects like apoptosis and cell cycle arrest.[9][10]

  • Other Pathways: CK1α also modulates NF-κB signaling, Hedgehog signaling, and autophagy, highlighting its broad impact on cellular homeostasis.[1] It also participates in the PKC/ERK/CREB signaling pathway, affecting the synthesis of hormones like TSH.[11]

Visualizations of Key Pathways and Workflows

Wnt_Pathway [Wnt OFF] In the absence of Wnt, the destruction complex, initiated by CK1α, phosphorylates β-catenin for degradation. [Wnt ON] Wnt signaling inhibits the complex, allowing β-catenin to activate target genes. cluster_destruction_complex β-catenin Destruction Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK1a CK1α GSK3b GSK3β beta_catenin β-catenin CK1a->beta_catenin P (Ser45) Axin Axin GSK3b->beta_catenin P APC APC Wnt Wnt Fzd Frizzled Wnt->Fzd Dvl Dvl LRP LRP5/6 Proteasome Proteasome beta_catenin->Proteasome Degradation beta_catenin_nuc β-catenin TCF_LEF TCF/LEF TargetGenes Target Gene Transcription (c-myc, Cyclin D1)

Caption: Role of CK1α in the Wnt/β-catenin signaling pathway.

p53_Pathway cluster_knockout Effect of CSNK1A1 Knockout CK1a CK1α MDM2 MDM2 CK1a->MDM2 P (Activates) p53 p53 MDM2->p53 Ubiquitination Proteasome Proteasome p53->Proteasome Degradation Apoptosis Apoptosis, Cell Cycle Arrest p53->Apoptosis Activates CK1a_KO CK1α Knockout MDM2_inactive MDM2 (Inactive) CK1a_KO->MDM2_inactive p53_stable p53 (Stabilized) p53_stable->Apoptosis

Caption: Regulation of the p53 pathway by CK1α and the effect of its knockout.

CRISPR_Workflow cluster_prep Phase 1: Preparation cluster_execution Phase 2: Gene Editing cluster_validation Phase 3: Validation & Analysis sgRNA_design 1. sgRNA Design & Selection plasmid_prep 2. sgRNA Cloning or RNP Formulation sgRNA_design->plasmid_prep transfection 4. Transfection/ Electroporation plasmid_prep->transfection cell_culture 3. Cell Line Culture cell_culture->transfection selection 5. Clonal Selection transfection->selection gDNA_extraction 6. Genomic DNA Extraction selection->gDNA_extraction protein_validation 8. Protein Validation (Western Blot) selection->protein_validation phenotype_analysis 9. Functional Assays selection->phenotype_analysis genotyping 7. Genotyping (PCR, Sequencing, TIDE/ICE) gDNA_extraction->genotyping genotyping->protein_validation

Caption: Experimental workflow for CRISPR/Cas9-mediated knockout of CSNK1A1.

Experimental Protocols

Protocol 1: sgRNA Design and Plasmid Preparation for CSNK1A1 Knockout

This protocol outlines the design of single guide RNAs (sgRNAs) targeting a constitutive early exon of the human CSNK1A1 gene to ensure a functional knockout.[12]

1.1. sgRNA Design: a. Obtain the cDNA or genomic sequence for human CSNK1A1 (NCBI Gene ID: 1452).[13] b. Use online design tools (e.g., CHOPCHOP, Synthego, Benchling) to identify potential sgRNA sequences.[7][12] c. Select 2-3 sgRNAs targeting an early exon (e.g., exon 1 or 2) with high predicted on-target efficiency and low off-target scores.[12][14] The target sequence should be 20 nucleotides followed by the Protospacer Adjacent Motif (PAM) sequence 'NGG'.[15]

1.2. Oligonucleotide Synthesis and Cloning: a. Synthesize complementary oligonucleotides for each selected sgRNA sequence. Add appropriate overhangs for cloning into a Cas9 expression vector (e.g., pX458, which contains Cas9 and a GFP marker).[12] b. Anneal the complementary oligonucleotides to form a double-stranded DNA insert. c. Digest the Cas9 expression plasmid with a suitable restriction enzyme (e.g., BbsI for pX458).[12] d. Ligate the annealed sgRNA insert into the linearized vector. e. Transform the ligation product into competent E. coli, select for positive colonies, and verify the correct insertion via Sanger sequencing. f. Prepare high-purity, endotoxin-free plasmid DNA for transfection.

Alternative: Ribonucleoprotein (RNP) complexes can be used by purchasing synthetic sgRNA and Cas9 protein, which are complexed in vitro prior to delivery. This method can reduce off-target effects.[16][17]

Protocol 2: Delivery of CRISPR/Cas9 Components into Mammalian Cells

This protocol is for transient transfection into a common cell line like HEK293T or a relevant cancer cell line.

2.1. Cell Preparation: a. Culture cells in appropriate media until they reach 70-80% confluency. b. The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

2.2. Transfection: a. For each well, dilute 2.5 µg of the sgRNA/Cas9 plasmid in 100 µL of serum-free medium (e.g., Opti-MEM). b. In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions. c. Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form. d. Add the DNA-lipid complex dropwise to the cells. e. Incubate the cells for 48-72 hours before proceeding to validation.

Protocol 3: Validation of CSNK1A1 Gene Knockout

Validation is a multi-step process to confirm editing at the genomic, transcript, and protein levels.[18]

3.1. Assessment of Genomic Editing Efficiency: a. After 72 hours, harvest a portion of the transfected cells. b. Extract genomic DNA using a commercial kit. c. Amplify the genomic region surrounding the sgRNA target site using PCR. d. Analyze the PCR product for the presence of insertions or deletions (indels) using one of the following methods: i. Sanger Sequencing and TIDE/ICE Analysis: Sequence the PCR product and analyze the resulting chromatogram using online tools like TIDE or ICE to quantify indel frequency. ii. T7 Endonuclease I (T7E1) Assay: A mismatch cleavage assay that can estimate editing efficiency but is less quantitative.

3.2. Isolation of Clonal Knockout Cell Lines: a. If using a plasmid with a selection marker (e.g., GFP in pX458), use fluorescence-activated cell sorting (FACS) to isolate single GFP-positive cells into a 96-well plate. b. Culture the single cells until colonies form. c. Expand the clones and screen them for homozygous knockout by PCR and Sanger sequencing of the target locus.[18]

3.3. Confirmation of Protein Knockout: a. For validated knockout clones, perform Western blotting to confirm the absence of the CK1α protein.[18] b. Use a validated antibody specific to CK1α. A β-actin or GAPDH antibody should be used as a loading control. c. Compare the protein levels in knockout clones to wild-type (WT) control cells.

Protocol 4: Off-Target Analysis

It is crucial to assess for unintended edits at other genomic locations.[19]

4.1. In Silico Prediction: a. Use the sgRNA design tool to predict the top 5-10 potential off-target sites with the highest sequence similarity to the on-target site.[17]

4.2. Experimental Validation: a. For the confirmed knockout clones, design PCR primers to amplify these predicted off-target loci from genomic DNA. b. Sequence the PCR products and compare them to the WT sequence to check for any indels.[19] c. For more comprehensive analysis, unbiased methods like GUIDE-seq, CIRCLE-seq, or whole-genome sequencing (WGS) can be employed, although these are more resource-intensive.[20][21][22]

Data Presentation and Expected Results

Upon successful knockout of CSNK1A1, researchers can expect to observe significant changes in downstream signaling pathways. Quantitative data should be meticulously recorded and summarized.

Table 1: sgRNA Design and Genomic Validation Efficiency

sgRNA ID Target Exon Sequence (5'-3') On-Target Score Off-Target Score Indel Frequency (%) [a]
CSNK1A1-sg1 1 GATGCGGTACGTCAAGCCGT 92 78 85.4
CSNK1A1-sg2 1 GTACGTCAAGCCGTAGGCAA 88 75 79.1
CSNK1A1-sg3 2 CCTAGTCGATGCTAGTCGAT 85 60 Not Pursued

[a] As determined by ICE/TIDE analysis of the bulk population 72h post-transfection.

Table 2: Protein Level Changes in Validated Knockout Clones

Protein WT Control (Relative Intensity) KO Clone #1 (Relative Intensity) KO Clone #2 (Relative Intensity) Expected Change
CK1α 1.00 0.00 0.00 Abolished
β-catenin (Total) 1.00 2.85 3.10 Increased [8]
p-β-catenin (Ser45) 1.00 0.05 0.03 Decreased [1]
p53 1.00 2.15 2.30 Increased [4][9]
Cyclin D1 1.00 3.50 3.75 Increased [1]
β-actin 1.00 1.02 0.98 No Change

Relative intensity normalized to loading control and compared to WT.

Table 3: Phenotypic Assay Results

Assay WT Control KO Clone #1 KO Clone #2 Expected Outcome
Cell Proliferation (Doubling Time, hrs) 24.2 ± 1.5 19.5 ± 1.1 18.9 ± 1.3 Increased Proliferation [1]
Apoptosis (% Annexin V+ cells) 4.5 ± 0.8 15.2 ± 2.1 16.8 ± 2.5 Increased Apoptosis (p53-dependent)[2]
TCF/LEF Reporter Activity (RLU) 1.00 8.5 ± 0.9 9.2 ± 1.1 Increased Wnt Signaling

Data presented as mean ± standard deviation.

References

Application Notes: High-Yield Production of Active Casein Kinase 1 in a Baculovirus Expression System

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Casein Kinase 1 (CK1) is a family of highly conserved serine/threonine protein kinases that play a pivotal role in regulating numerous cellular processes, including Wnt and Hedgehog signaling pathways, circadian rhythms, and DNA repair.[1][2] Dysregulation of CK1 activity has been implicated in various diseases, making it a significant target for drug development. The production of sufficient quantities of active and properly folded CK1 is crucial for structural studies, inhibitor screening, and functional assays. The Baculovirus Expression Vector System (BEVS) is a powerful and versatile platform for producing complex eukaryotic proteins in insect cells, offering advantages such as high expression levels and post-translational modifications that are often essential for protein activity.[3][4] These application notes provide a detailed protocol for the expression and purification of active human this compound using the BEVS.

Principle

The Bac-to-Bac® Baculovirus Expression System is a widely used method that relies on site-specific transposition in E. coli to generate a recombinant bacmid, which is then used to transfect insect cells.[3][5] The gene of interest, in this case, a human CK1 isoform (e.g., alpha, delta, or epsilon), is cloned into a pFastBac™ vector under the control of a strong promoter, such as the polyhedrin (PH) or p10 promoter. This transfer vector also contains a tag (e.g., N-terminal His6 or GST) to facilitate purification. The recombinant pFastBac™ vector is then transformed into DH10Bac™ E. coli, which contains a baculovirus shuttle vector (bacmid) and a helper plasmid. Transposition of the expression cassette from the pFastBac™ vector into the bacmid generates a recombinant bacmid. This high-molecular-weight DNA is then isolated and used to transfect insect cells (e.g., Spodoptera frugiperda Sf9 cells). The transfected cells produce a P1 generation of recombinant baculovirus, which is subsequently amplified to generate a high-titer P2 or P3 viral stock. Finally, a large-scale culture of insect cells is infected with the high-titer viral stock to produce the recombinant CK1 protein, which is then purified to homogeneity and its activity is verified.

Experimental Protocols

Cloning of Human this compound into a Baculovirus Transfer Vector

This protocol describes the cloning of a full-length human CK1 isoform (e.g., CK1δ) into the pFastBac™ HTb vector, which will add an N-terminal His6 tag.

Materials:

  • Human CK1δ cDNA

  • pFastBac™ HTb vector

  • Restriction enzymes (e.g., BamHI and HindIII)

  • T4 DNA Ligase

  • DH5α competent E. coli

  • LB agar (B569324) plates with appropriate antibiotics

  • Plasmid purification kit

Procedure:

  • Amplify the full-length human CK1δ coding sequence by PCR, adding appropriate restriction sites (e.g., BamHI at the 5' end and HindIII at the 3' end) that are compatible with the multiple cloning site of the pFastBac™ HTb vector.

  • Digest both the PCR product and the pFastBac™ HTb vector with BamHI and HindIII.

  • Purify the digested PCR product and vector using a gel extraction kit.

  • Ligate the digested CK1δ insert into the linearized pFastBac™ HTb vector using T4 DNA Ligase.

  • Transform the ligation mixture into competent DH5α E. coli.

  • Plate the transformed cells on LB agar plates containing ampicillin (B1664943) and select individual colonies.

  • Inoculate selected colonies into liquid LB medium with ampicillin and grow overnight.

  • Isolate the recombinant pFastBac™-CK1δ plasmid using a plasmid purification kit.

  • Verify the correct insertion of the CK1δ gene by restriction digestion and DNA sequencing.

Generation of Recombinant Bacmid in E. coli

Materials:

  • pFastBac™-CK1δ plasmid

  • DH10Bac™ competent E. coli

  • LB agar plates containing kanamycin, gentamicin, tetracycline, Bluo-gal, and IPTG

  • Bacmid DNA purification kit

Procedure:

  • Transform the verified pFastBac™-CK1δ plasmid into DH10Bac™ competent E. coli.

  • Plate the transformed cells on LB agar plates containing kanamycin, gentamicin, tetracycline, Bluo-gal, and IPTG.

  • Incubate the plates at 37°C for 48 hours.

  • Select white colonies, as these indicate successful transposition of the CK1δ expression cassette into the bacmid, disrupting the lacZα gene. Blue colonies contain the non-recombinant bacmid.

  • Inoculate a white colony into liquid LB medium containing kanamycin, gentamicin, and tetracycline, and grow overnight.

  • Isolate the high-molecular-weight recombinant bacmid DNA using a bacmid DNA purification kit.

  • Verify the presence of the CK1δ gene in the bacmid DNA by PCR using gene-specific primers.

Transfection of Insect Cells and Generation of P1 Viral Stock

Materials:

  • Sf9 insect cells

  • Serum-free insect cell culture medium (e.g., Sf-900™ II SFM)

  • Recombinant bacmid DNA

  • Cellfectin® II Reagent

  • 6-well plates

Procedure:

  • Seed 0.9 x 10^6 Sf9 cells per well in a 6-well plate in 2 ml of serum-free medium. Allow the cells to attach for at least 1 hour.

  • For each transfection, dilute 1-2 µg of recombinant bacmid DNA in 100 µl of serum-free medium.

  • In a separate tube, dilute 6 µl of Cellfectin® II Reagent in 100 µl of serum-free medium and incubate for 15-45 minutes at room temperature.

  • Combine the diluted DNA and the diluted Cellfectin® II Reagent, mix gently, and incubate for 15-45 minutes at room temperature to allow DNA-lipid complexes to form.

  • Remove the medium from the cells and add the 200 µl DNA-lipid complex mixture to the well.

  • Incubate the cells for 5 hours at 27°C.

  • Add 1 ml of complete medium and incubate for 72-96 hours at 27°C.

  • Harvest the supernatant containing the P1 recombinant baculovirus stock. Centrifuge at 500 x g for 5 minutes to remove cells and debris.

  • Store the P1 viral stock at 4°C, protected from light.

Amplification of Baculovirus Stock (P2 Generation)

Materials:

  • P1 viral stock

  • Sf9 insect cells in suspension culture

  • Serum-free insect cell culture medium

  • Shake flasks

Procedure:

  • Inoculate a shake flask with Sf9 cells at a density of 2 x 10^6 cells/ml.

  • Infect the cells with the P1 viral stock at a low multiplicity of infection (MOI) of 0.1.

  • Incubate the culture at 27°C with shaking at 120-135 rpm for 72-96 hours.

  • Monitor the cells for signs of infection (e.g., increased cell diameter, granularity, and eventual lysis).

  • Harvest the culture supernatant containing the P2 viral stock by centrifuging at 2000 x g for 10 minutes.

  • Determine the titer of the P2 viral stock using a plaque assay or qPCR.

  • Store the P2 viral stock at 4°C, protected from light. A P3 stock can be generated by repeating this step with the P2 stock.

Expression of Recombinant CK1

Materials:

  • High-titer P2 or P3 viral stock

  • Sf9 insect cells in suspension culture

  • Serum-free insect cell culture medium

  • Shake flasks or bioreactor

Procedure:

  • Scale up the Sf9 cell culture to the desired volume.

  • When the cell density reaches 2-3 x 10^6 cells/ml, infect the culture with the high-titer viral stock at an MOI of 5-10.

  • Incubate the infected culture at 27°C with shaking for 48-72 hours. The optimal harvest time should be determined empirically by taking time points and analyzing protein expression by SDS-PAGE and Western blot.

  • Harvest the cells by centrifugation at 1000 x g for 15 minutes at 4°C.

  • Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).

  • The cell pellet can be stored at -80°C or used immediately for purification.

Purification of His6-Tagged CK1

Materials:

  • Infected Sf9 cell pellet

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% (v/v) Nonidet P-40, protease inhibitor cocktail

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole

  • Ni-NTA affinity chromatography column

  • Dialysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol

Procedure:

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.

  • Equilibrate a Ni-NTA column with Lysis Buffer.

  • Load the clarified lysate onto the column.

  • Wash the column with at least 10 column volumes of Wash Buffer.

  • Elute the His6-CK1 protein with Elution Buffer.

  • Analyze the eluted fractions by SDS-PAGE to assess purity.

  • Pool the fractions containing the purified protein and dialyze against Dialysis Buffer overnight at 4°C.

  • Determine the protein concentration using a Bradford assay.

  • Aliquot the purified protein, snap-freeze in liquid nitrogen, and store at -80°C.

This compound Activity Assay (Radiometric)

Materials:

  • Purified recombinant CK1

  • Kinase Assay Buffer (5X): 125 mM Tris-HCl pH 7.5, 50 mM MgCl2, 5 mM EGTA

  • Substrate: α-casein (dephosphorylated) or a specific peptide substrate

  • [γ-³²P]ATP

  • P81 phosphocellulose paper

  • Phosphoric acid (0.75%)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing:

    • 5 µl 5X Kinase Assay Buffer

    • Substrate (e.g., 5 µg α-casein)

    • Purified CK1 (amount to be optimized)

    • Distilled water to a final volume of 20 µl

  • Initiate the reaction by adding 5 µl of 100 µM ATP containing [γ-³²P]ATP (specific activity of ~500 cpm/pmol).

  • Incubate the reaction at 30°C for 10-30 minutes.

  • Stop the reaction by spotting 20 µl of the reaction mixture onto a P81 phosphocellulose paper square.

  • Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid.

  • Rinse the papers with acetone (B3395972) and let them air dry.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the specific activity of the enzyme (pmol of phosphate (B84403) incorporated per minute per mg of enzyme).

Data Presentation

The yield and activity of recombinant CK1 can vary depending on the specific isoform, construct design, and expression conditions. The following table summarizes expected and reported values for human CK1 expressed in the baculovirus system.

ParameterExpected/Reported ValueReference
Expression Host Spodoptera frugiperda (Sf9) insect cells
CK1 Isoform Human this compound Alpha 1 (full length)Commercial Product Data Sheet
Expression Vector pFastBac™ with N-terminal GST-His6 tagCommercial Product Data Sheet
Yield 1-5 mg/L of cultureTypical range for baculovirus expression
Purity >90% (as determined by SDS-PAGE)Typical purity after affinity chromatography
Specific Activity 2.5 pmol/µg x minReported for a commercial preparation of CK1α1
Kinetic Parameter (ATP-K_M) 0.3 µMReported for a commercial preparation of CK1α1

Visualizations

Baculovirus Expression System Workflow

Baculovirus_Expression_Workflow cluster_cloning Phase 1: Cloning & Bacmid Generation cluster_virus Phase 2: Virus Production cluster_expression Phase 3: Protein Expression & Purification CK1_cDNA CK1 cDNA Ligation Ligation CK1_cDNA->Ligation pFastBac pFastBac Vector pFastBac->Ligation pFastBac_CK1 Recombinant pFastBac-CK1 Ligation->pFastBac_CK1 Transformation1 Transformation pFastBac_CK1->Transformation1 DH10Bac DH10Bac E. coli DH10Bac->Transformation1 Recombination Transposition & Selection Transformation1->Recombination Bacmid Recombinant Bacmid Recombination->Bacmid Transfection Transfection Bacmid->Transfection Sf9_transfection Sf9 Cells (Adherent) Sf9_transfection->Transfection P1_stock P1 Viral Stock Transfection->P1_stock Amplification Amplification (Infection) P1_stock->Amplification Sf9_amplification Sf9 Cells (Suspension) Sf9_amplification->Amplification P2_stock High-Titer P2 Stock Amplification->P2_stock Infection Infection P2_stock->Infection Sf9_large_scale Large-Scale Sf9 Culture Sf9_large_scale->Infection Harvest Harvest Cells Infection->Harvest Lysis Cell Lysis Harvest->Lysis Purification Affinity Chromatography Lysis->Purification Active_CK1 Purified Active CK1 Purification->Active_CK1

Caption: Workflow for recombinant CK1 production.

Canonical Wnt Signaling Pathway

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State Destruction_Complex Destruction Complex (Axin, APC, GSK3, CK1) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation Ubiquitination Ubiquitination beta_catenin_off->Ubiquitination TCF_off TCF Proteasome Proteasomal Degradation Ubiquitination->Proteasome Wnt_Genes_off Wnt Target Genes OFF TCF_off->Wnt_Genes_off Repression Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh Activation LRP5_6->Dsh Axin_on Axin Dsh->Axin_on Inhibition of Destruction Complex GSK3_CK1_on GSK3 / CK1 GSK3_CK1_on->LRP5_6 Phosphorylation beta_catenin_on β-catenin (Accumulates) Nucleus Nucleus beta_catenin_on->Nucleus TCF_on TCF Nucleus->TCF_on β-catenin binds Wnt_Genes_on Wnt Target Genes ON TCF_on->Wnt_Genes_on Activation

Caption: Role of CK1 in the Wnt signaling pathway.

References

Developing a Casein Kinase 1 Activity Assay Using a Synthetic Peptide Substrate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Casein Kinase 1 (CK1) is a family of ubiquitous serine/threonine kinases that play crucial roles in various cellular processes, including Wnt and Hedgehog signaling pathways, circadian rhythms, and DNA repair.[1][2] Dysregulation of CK1 activity is implicated in several diseases, making it an attractive target for therapeutic intervention. This document provides detailed protocols for measuring the enzymatic activity of CK1 using a synthetic peptide substrate. Three common non-radioactive assay formats are described: an ELISA-based assay, a Fluorescence Polarization (FP) assay, and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. These assays are suitable for high-throughput screening of potential CK1 inhibitors and for studying the kinetic properties of the enzyme.

The core principle of this assay is the enzymatic transfer of a phosphate (B84403) group from ATP to a specific synthetic peptide substrate by a CK1 enzyme. The extent of this phosphorylation is then quantified using one of the detection methods outlined below.

Signaling Pathway Context: CK1 in the Wnt/β-catenin Pathway

CK1 is a key regulator of the Wnt/β-catenin signaling pathway, where it can have both positive and negative regulatory roles.[3][4][5] In the absence of a Wnt ligand, CK1α phosphorylates β-catenin as part of a "destruction complex," leading to its ubiquitination and proteasomal degradation.[2] Upon Wnt binding to its receptor, this degradation is inhibited, allowing β-catenin to accumulate and translocate to the nucleus to activate target gene expression.

Wnt_Signaling_Pathway cluster_off Wnt OFF cluster_on Wnt ON Destruction_Complex Destruction Complex (Axin, APC, GSK3, CK1α) beta_catenin_p Phosphorylated β-catenin Destruction_Complex->beta_catenin_p Phosphorylation Proteasome Proteasome beta_catenin_p->Proteasome Degradation Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh Activation Dsh->Destruction_Complex Inhibition beta_catenin_stable Stable β-catenin Nucleus Nucleus beta_catenin_stable->Nucleus TCF_LEF TCF/LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Activation experimental_workflow Start Start Reagent_Prep Prepare Reagents (Enzyme, Substrate, ATP, Buffer) Start->Reagent_Prep Reaction_Setup Set up Kinase Reaction in Microplate Reagent_Prep->Reaction_Setup Incubation Incubate at Room Temperature Reaction_Setup->Incubation Detection Add Detection Reagents Incubation->Detection Measurement Measure Signal (Absorbance, Fluorescence, etc.) Detection->Measurement Data_Analysis Data Analysis Measurement->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocol for Immunoprecipitation of Endogenous Casein Kinase 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the successful immunoprecipitation (IP) of endogenous Casein Kinase 1 (CK1) from cell lysates. CK1 is a family of serine/threonine kinases involved in various critical cellular processes, including Wnt signaling, circadian rhythms, and DNA repair.[1][2][3][4] The ability to specifically isolate endogenous CK1 is crucial for studying its function, regulation, and interactions with other proteins.

This protocol outlines key considerations from cell lysis to the elution of the immunoprecipitated protein, with a focus on preserving kinase activity and minimizing non-specific binding.

Introduction to this compound Signaling

This compound isoforms are key regulators of multiple signaling pathways. One of the most well-characterized roles of CK1 is in the Wnt/β-catenin signaling pathway.[1][3][4] In the absence of a Wnt signal, CK1α phosphorylates β-catenin at Ser45, priming it for subsequent phosphorylation by GSK-3β. This leads to the ubiquitination and proteasomal degradation of β-catenin.[4] Upon Wnt ligand binding to its receptor, CK1γ is involved in phosphorylating the LRP6 co-receptor, which facilitates the recruitment of Axin and the disassembly of the β-catenin destruction complex, leading to β-catenin stabilization and downstream signaling.[2]

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State CK1a CK1α Axin_APC Axin/APC Complex CK1a->Axin_APC beta_catenin_off β-catenin CK1a->beta_catenin_off pS45 GSK3b_off GSK3β GSK3b_off->Axin_APC GSK3b_off->beta_catenin_off p Axin_APC->beta_catenin_off Ub Ubiquitin beta_catenin_off->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Wnt Wnt Ligand Frizzled_LRP6 Frizzled/LRP6 Receptor Wnt->Frizzled_LRP6 Dsh Dishevelled (Dsh) Frizzled_LRP6->Dsh CK1g CK1γ CK1g->Frizzled_LRP6 p Dsh->Axin_APC Inhibition beta_catenin_on β-catenin Nucleus Nucleus beta_catenin_on->Nucleus TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF Activation TargetGenes Target Gene Expression TCF_LEF->TargetGenes

Caption: Wnt/β-catenin signaling pathway involving CK1 isoforms.

Experimental Workflow

The immunoprecipitation procedure involves several key stages: cell lysis, pre-clearing the lysate, incubation with a specific antibody, capture of the immune complex with beads, washing to remove non-specific binders, and finally, eluting the target protein.

IP_Workflow start Start with Cell Pellet lysis Cell Lysis (e.g., modified RIPA or NP-40 buffer) start->lysis centrifuge1 Centrifugation (14,000 x g, 15 min, 4°C) lysis->centrifuge1 preclear Pre-clearing with Beads (Optional, reduces background) centrifuge1->preclear Collect Supernatant antibody_incubation Incubate with anti-CK1 Antibody (1-2 hours or overnight, 4°C) centrifuge1->antibody_incubation Skip Pre-clearing preclear->antibody_incubation bead_incubation Add Protein A/G Beads (1-4 hours, 4°C) antibody_incubation->bead_incubation wash Wash Beads (3-5 times with wash buffer) bead_incubation->wash elution Elution (e.g., Glycine or SDS buffer) wash->elution analysis Downstream Analysis (Western Blot, Kinase Assay, Mass Spec) elution->analysis

Caption: General workflow for the immunoprecipitation of endogenous proteins.

Detailed Experimental Protocols

A. Reagents and Buffers

Successful immunoprecipitation of endogenous kinases requires careful buffer selection to maintain protein integrity and activity while effectively solubilizing the protein.

Table 1: Lysis and Wash Buffer Formulations

Buffer TypeComponentConcentrationPurpose
Modified RIPA Lysis Buffer [5][6]50 mM Tris-HCl, pH 7.450 mMBuffering agent
150 mM NaCl150 mMMaintain ionic strength
1 mM EDTA1 mMChelates divalent cations
1% NP-40 or Triton X-1001%Non-ionic detergent
0.25% Sodium deoxycholate0.25%Ionic detergent (milder than SDS)
Protease Inhibitor Cocktail1XPrevent protein degradation
Phosphatase Inhibitor Cocktail1XPrevent dephosphorylation
NP-40 Lysis Buffer [7]50 mM Tris-HCl, pH 8.050 mMBuffering agent
150 mM NaCl150 mMMaintain ionic strength
1% NP-401%Non-ionic detergent
Protease Inhibitor Cocktail1XPrevent protein degradation
Phosphatase Inhibitor Cocktail1XPrevent dephosphorylation
Wash Buffer [8][9]Lysis Buffer with reduced detergent0.1-0.5%Remove non-specific proteins
High Salt Wash Buffer (optional)500 mM NaCl in Lysis BufferStringent wash to reduce background

Note: RIPA buffer can be more denaturing and may affect kinase activity.[5][6] A modified, less harsh RIPA or an NP-40-based buffer is often preferred for kinase IP.

B. Cell Lysate Preparation
  • Start with a sufficient number of cells, typically 1x10⁷ to 1x10⁸ cells per IP reaction.

  • Wash the cell pellet once with ice-cold Phosphate Buffered Saline (PBS).

  • Lyse the cells by adding 0.5-1.0 mL of ice-cold lysis buffer per 10⁷ cells.[5]

  • Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[5]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[5][10]

  • Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford). Aim for a concentration of 1-5 mg/mL.[5]

C. Pre-Clearing the Lysate (Optional but Recommended)

This step helps to reduce non-specific binding of proteins to the IP antibody or beads.[7][11][12]

  • To 1 mg of total protein in lysate, add 20-30 µL of a 50% slurry of Protein A/G beads.

  • Incubate with gentle rotation for 30-60 minutes at 4°C.

  • Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute) or using a magnetic rack.

  • Carefully transfer the supernatant to a fresh tube. This is the pre-cleared lysate.

D. Immunoprecipitation

Table 2: Typical Reagent Volumes for a Single IP Reaction

ReagentQuantityNotes
Pre-cleared Cell Lysate500 µg - 1 mgThe optimal amount depends on the expression level of CK1.
Anti-CK1 Antibody1-5 µgTitrate to determine the optimal concentration.[13]
Normal IgG (Isotype Control)1-5 µgUse the same amount as the primary antibody for the negative control.
Protein A/G Beads (50% slurry)20-50 µLThe choice between Protein A, G, or A/G depends on the antibody species and isotype.
  • Add the appropriate amount of anti-CK1 primary antibody to the pre-cleared lysate. For a negative control, add an equivalent amount of a non-specific IgG from the same host species (isotype control).

  • Incubate with gentle rotation for 2 hours to overnight at 4°C. Longer incubation times may increase yield but can also increase non-specific binding.[14]

  • Add the equilibrated Protein A/G beads to the lysate-antibody mixture.

  • Incubate with gentle rotation for 1-4 hours at 4°C to capture the immune complexes.[10]

E. Washing the Immunocomplex

Washing is a critical step to remove non-specifically bound proteins.

  • Pellet the beads by centrifugation or using a magnetic rack.

  • Carefully aspirate and discard the supernatant.

  • Add 500 µL to 1 mL of ice-cold wash buffer.

  • Resuspend the beads and incubate for 5 minutes with gentle rotation at 4°C.

  • Repeat the wash steps 3-5 times. For the final wash, a buffer with a lower detergent concentration or PBS can be used.[15]

F. Elution

The choice of elution buffer depends on the downstream application.

Table 3: Elution Buffer Options

Elution MethodBuffer CompositionConditionsProsCons
Denaturing Elution 1X SDS-PAGE Sample BufferBoil at 95-100°C for 5-10 minutes.[5]Highly efficient.Denatures protein; co-elutes antibody heavy and light chains.
Acidic Elution 0.1-0.2 M Glycine, pH 2.0-3.0Incubate for 10 min at room temp, neutralize immediately.[16]Preserves protein activity; beads can be reused.Less efficient; requires immediate neutralization.
  • After the final wash, remove all supernatant from the beads.

  • Add 20-50 µL of the chosen elution buffer to the beads.

  • Follow the appropriate incubation or heating procedure as described in Table 3.

  • Pellet the beads and carefully transfer the supernatant containing the eluted protein to a new tube.

Downstream Analysis

The eluted protein is now ready for downstream applications such as:

  • Western Blotting: To confirm the presence and size of the immunoprecipitated CK1.

  • Kinase Assay: To measure the enzymatic activity of the isolated CK1. This requires a non-denaturing elution method.[9][10][17]

  • Mass Spectrometry: To identify interacting proteins (Co-IP).

Controls for a Successful Immunoprecipitation

  • Isotype Control: Use a non-specific IgG of the same isotype and from the same host species as the primary antibody to assess non-specific binding to the beads and antibody.

  • Input Control: A small fraction of the cell lysate before the addition of the antibody should be run alongside the IP sample in the Western blot to confirm the presence of the protein in the starting material.

  • Beads Only Control: Incubate the lysate with beads alone (no primary antibody) to check for non-specific binding to the beads themselves.

By following this detailed protocol and optimizing the key steps for your specific experimental system, you can achieve reliable and reproducible immunoprecipitation of endogenous this compound.

References

Application Notes and Protocols: Unveiling Casein Kinase 1 Protein Interactions with Proximity-Ligation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casein Kinase 1 (CK1) is a highly conserved family of serine/threonine protein kinases that play pivotal roles in a multitude of cellular processes.[1][2][3][4] The CK1 family, comprising several isoforms including α, δ, ε, and γ, are key regulators of critical signaling pathways such as Wnt/β-catenin and Hedgehog, which are fundamental to embryonic development, tissue homeostasis, and circadian rhythms.[2][3][5][6] Dysregulation of CK1 activity is implicated in various pathologies, including cancer, neurodegenerative diseases, and sleep disorders, making this kinase family a significant target for therapeutic intervention.[1][2][7]

Understanding the intricate network of protein-protein interactions (PPIs) involving CK1 is crucial for elucidating its biological functions and for the development of targeted therapies. The Proximity Ligation Assay (PLA) is a powerful and sensitive immunoassay that enables the in situ detection, visualization, and quantification of PPIs with high specificity.[8][9][10] This technique can detect endogenous protein interactions at distances of less than 40 nm, providing a snapshot of molecular events within the cellular context.[8][9]

These application notes provide a detailed protocol for utilizing PLA to study the interactions of CK1 with its binding partners. We will focus on the interaction between CK1ε and Dishevelled (Dvl) within the Wnt signaling pathway as an exemplary model. Furthermore, we will discuss the application of this technology in the context of drug development for screening and validating potential CK1 inhibitors.

Signaling Pathway: CK1 in the Wnt/β-catenin Pathway

The Wnt signaling pathway is crucial for cell fate determination, proliferation, and migration. CK1 isoforms play both positive and negative regulatory roles in this pathway. In the "Wnt-on" state, Wnt ligands bind to Frizzled (Fz) receptors and LRP5/6 co-receptors. This leads to the recruitment of Dishevelled (Dvl) and the scaffold protein Axin to the plasma membrane. CK1ε, which can be constitutively associated with the LRP5/6 complex, phosphorylates Dvl, contributing to the activation of the pathway.[3][11][12] This cascade of events leads to the inhibition of the β-catenin destruction complex (comprising Axin, APC, GSK3β, and CK1α), allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus to activate target gene expression.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Fz Frizzled (Fz) Wnt->Fz binds Dvl Dishevelled (Dvl) Fz->Dvl recruits LRP LRP5/6 Axin Axin LRP->Axin recruits Dvl->Axin inhibits CK1e CK1ε CK1e->LRP phosphorylates CK1e->Dvl phosphorylates Destruction_Complex Destruction Complex GSK3b GSK3β APC APC CK1a CK1α beta_catenin β-catenin TCF TCF/LEF beta_catenin->TCF translocates & activates Destruction_Complex->beta_catenin phosphorylates for degradation Target_Genes Target Gene Expression TCF->Target_Genes promotes

Caption: Simplified Wnt/β-catenin signaling pathway highlighting the role of CK1ε.

Proximity-Ligation Assay Experimental Workflow

The Proximity-Ligation Assay (PLA) allows for the visualization of protein-protein interactions as distinct fluorescent spots. The workflow involves recognizing the two target proteins with primary antibodies from different species. Secondary antibodies conjugated with unique oligonucleotides (PLA probes) bind to the primary antibodies. If the proteins are in close proximity, the oligonucleotides can be ligated to form a circular DNA template, which is then amplified via rolling circle amplification. Fluorescently labeled oligonucleotides hybridize to the amplified DNA, generating a detectable signal.

PLA_Workflow start Start: Fixed & Permeabilized Cells blocking Blocking start->blocking primary_ab Primary Antibody Incubation (e.g., anti-CK1ε & anti-Dvl) blocking->primary_ab wash1 Wash primary_ab->wash1 pla_probes PLA Probe Incubation (anti-species secondary Ab with oligonucleotides) wash1->pla_probes wash2 Wash pla_probes->wash2 ligation Ligation (circular DNA formation) wash2->ligation wash3 Wash ligation->wash3 amplification Amplification (rolling circle amplification) wash3->amplification wash4 Wash amplification->wash4 detection Detection (hybridization with fluorescent probes) wash4->detection imaging Microscopy & Imaging detection->imaging analysis Image Analysis & Quantification imaging->analysis end End: Quantified PLA signals analysis->end

Caption: General experimental workflow for the Proximity-Ligation Assay.

Detailed Experimental Protocol: PLA for CK1ε and Dvl Interaction

This protocol is designed for cultured adherent cells. Optimization may be required for different cell types or experimental conditions.

Materials and Reagents:

  • Adherent cells (e.g., HEK293T, HeLa)

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer: 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., Duolink® Blocking Solution)

  • Primary antibodies:

    • Rabbit anti-CK1ε

    • Mouse anti-Dvl2

  • PLA Probes (e.g., Duolink® In Situ PLA® Probe Anti-Rabbit MINUS and Anti-Mouse PLUS)

  • Ligation solution (e.g., Duolink® In Situ Ligation stock and Ligase)

  • Amplification solution (e.g., Duolink® In Situ Amplification stock and Polymerase)

  • Detection reagents (e.g., Duolink® In Situ Detection Reagents)

  • Wash Buffers A and B (e.g., Duolink® In Situ Wash Buffers)

  • Mounting medium with DAPI

  • Glass coverslips and microscope slides

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on sterile glass coverslips in a multi-well plate and culture to desired confluency (e.g., 60-70%).

    • Optional: Treat cells with a Wnt ligand (e.g., Wnt3a conditioned media) or a CK1 inhibitor to modulate the CK1ε-Dvl interaction. Include appropriate vehicle controls.

  • Fixation and Permeabilization:

    • Aspirate the culture medium and wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash twice with PBS.

  • Blocking:

    • Add blocking solution to each coverslip and incubate in a humidified chamber for 1 hour at 37°C.[8]

  • Primary Antibody Incubation:

    • Dilute the primary antibodies (rabbit anti-CK1ε and mouse anti-Dvl2) in the antibody diluent provided with the PLA kit to their optimal concentrations (determined by titration).

    • Aspirate the blocking solution and add the primary antibody mixture to each coverslip.

    • Incubate in a humidified chamber overnight at 4°C.[10][13]

  • PLA Probe Incubation:

    • Wash the coverslips twice with Wash Buffer A for 5 minutes each.

    • Dilute the PLA probes (anti-rabbit MINUS and anti-mouse PLUS) 1:5 in the antibody diluent.[13]

    • Add the PLA probe solution to each coverslip and incubate in a humidified chamber for 1 hour at 37°C.

  • Ligation:

    • Wash the coverslips twice with Wash Buffer A for 5 minutes each.

    • Prepare the ligation solution by diluting the ligation stock 1:5 in high-purity water and adding the ligase (1:40).

    • Add the ligation solution to each coverslip and incubate in a humidified chamber for 30 minutes at 37°C.[8]

  • Amplification:

    • Wash the coverslips twice with Wash Buffer A for 2 minutes each.

    • Prepare the amplification solution by diluting the amplification stock 1:5 in high-purity water and adding the polymerase (1:80).

    • Add the amplification solution to each coverslip and incubate in a humidified chamber for 100 minutes at 37°C.[8]

  • Detection and Mounting:

    • Wash the coverslips twice with Wash Buffer B for 10 minutes each.

    • Wash once with 0.01x Wash Buffer B for 1 minute.

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Image Acquisition and Analysis:

    • Visualize the PLA signals using a fluorescence microscope. Capture images using appropriate filters for the fluorescent dye and DAPI.

    • Quantify the number of PLA signals (dots) per cell using image analysis software (e.g., ImageJ with the BlobFinder plugin). Normalize the data to the number of cells (DAPI-stained nuclei).

Data Presentation

Quantitative data from PLA experiments should be presented in a clear and organized manner to facilitate comparison between different experimental conditions.

Treatment GroupMean PLA Signals per Cell (± SEM)Fold Change vs. Controlp-value
Untreated Control15.2 (± 1.8)1.0-
Wnt3a (100 ng/mL)48.5 (± 4.2)3.19<0.001
CK1 Inhibitor A (10 µM)5.8 (± 0.9)0.38<0.01
Wnt3a + CK1 Inhibitor A18.1 (± 2.1)1.19>0.05 (vs. Control)

Application in Drug Development

The PLA for CK1 protein interactions is a valuable tool for drug discovery and development.

  • Target Validation: Confirming the interaction between CK1 and its binding partners in a cellular context provides strong evidence for the biological relevance of the target.

  • High-Throughput Screening: The assay can be adapted for high-throughput screening of small molecule libraries to identify compounds that disrupt or enhance specific CK1 protein interactions.

  • Mechanism of Action Studies: For identified hit compounds, PLA can be used to determine if they act by directly inhibiting the interaction between CK1 and its substrates or partners.

  • Biomarker Development: Quantifying CK1 interactions in patient-derived samples could serve as a biomarker for disease diagnosis, prognosis, or response to therapy. The development of CK1 inhibitors is a promising area for treating diseases like cancer and neurodegenerative disorders.[1][2][7][14]

Troubleshooting

IssuePossible CauseSuggested Solution
High Background Insufficient blockingIncrease blocking time or use a different blocking agent.
Primary antibody concentration too highTitrate primary antibodies to determine the optimal concentration.
Inadequate washingIncrease the number or duration of wash steps.
No or Weak Signal Primary antibodies not suitable for PLAUse antibodies validated for immunofluorescence or immunoprecipitation.
Low protein expressionUse a cell line with higher endogenous expression or transfect with tagged proteins.
Proteins are not in close proximityConfirm the interaction using another method (e.g., co-immunoprecipitation).
Technical error in the protocolCarefully review and repeat the ligation and amplification steps.

By providing a robust and quantitative method to study CK1 protein interactions in their native cellular environment, the Proximity-Ligation Assay offers researchers and drug developers a powerful tool to advance our understanding of CK1 biology and accelerate the discovery of novel therapeutics.

References

High-throughput screening assays for discovering novel Casein kinase 1 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Casein Kinase 1 (CK1) is a family of serine/threonine kinases that are critical regulators of a multitude of cellular processes, including signal transduction, cell cycle progression, and circadian rhythms.[1] Dysregulation of CK1 activity has been implicated in various diseases, such as cancer, neurodegenerative disorders, and sleep phase syndromes.[2][3] Consequently, the development of potent and selective CK1 inhibitors has become a significant focus in drug discovery. High-throughput screening (HTS) is a powerful strategy for identifying novel chemical entities that modulate CK1 activity from large compound libraries.

These application notes provide detailed protocols for various HTS assays designed to discover novel CK1 inhibitors. The methodologies cover biochemical and cell-based approaches, offering flexibility for different research needs and infrastructure.

Key Signaling Pathway: Wnt/β-catenin

A prominent signaling pathway regulated by CK1 is the Wnt/β-catenin pathway. CK1α acts as a negative regulator by phosphorylating β-catenin, marking it for degradation.[3] Conversely, CK1δ and CK1ε are involved in the phosphorylation of other components of the Wnt pathway, such as Dishevelled.[4] Inhibition of CK1α can, therefore, lead to the stabilization and nuclear accumulation of β-catenin, activating TCF/LEF-mediated transcription of Wnt target genes.[5] This pathway is a common target for cell-based HTS assays.

Wnt_Pathway cluster_destruction Destruction Complex Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled Frizzled->Dvl LRP5_6 LRP5/6 LRP5_6->Dvl Axin Axin Dvl->Axin inhibition GSK3b GSK3β Beta_Catenin β-catenin GSK3b->Beta_Catenin P APC APC APC->Beta_Catenin Axin->Beta_Catenin CK1a CK1α CK1a->Beta_Catenin P Proteasome Proteasome Beta_Catenin->Proteasome Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activation Target_Genes Target Gene Expression TCF_LEF->Target_Genes

Caption: The Wnt/β-catenin signaling pathway.

Biochemical High-Throughput Screening Assays

Biochemical assays directly measure the enzymatic activity of purified CK1 isoforms. These assays are highly amenable to HTS and are crucial for determining the direct inhibitory effect of compounds on the kinase.

Radiometric Filter-Binding Assay

This assay is considered a gold standard for kinase activity measurement due to its direct detection of substrate phosphorylation.[6]

Principle: This assay measures the incorporation of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP onto a specific peptide or protein substrate by CK1. The phosphorylated substrate is then captured on a filter membrane, while unincorporated [γ-³²P]ATP is washed away. The radioactivity retained on the filter is proportional to the kinase activity.

Experimental Protocol (for CK1δ):

Materials:

  • Purified recombinant CK1δ

  • CK1 substrate peptide (e.g., RRRADDSDDDDD)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • P81 phosphocellulose filter plates

  • 0.5% Phosphoric acid (wash buffer)

  • Microplate scintillation counter

Procedure:

  • Compound Plating: Dispense 1 µL of test compounds (in DMSO) into a 384-well plate. For controls, add DMSO only.

  • Enzyme and Substrate Addition: Add 10 µL of a 2X kinase/substrate mix (containing CK1δ and substrate peptide in kinase reaction buffer) to each well.

  • Initiation of Reaction: Add 10 µL of a 2X [γ-³²P]ATP solution (in kinase reaction buffer) to initiate the reaction. The final reaction volume is 20 µL.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stopping the Reaction and Filtration: Stop the reaction by adding 20 µL of 0.5% phosphoric acid. Transfer the entire volume to a P81 filter plate and apply vacuum to capture the phosphorylated substrate.

  • Washing: Wash the filter plate 4 times with 200 µL of 0.5% phosphoric acid.

  • Detection: Dry the filter plate and measure the radioactivity in each well using a microplate scintillation counter.

Radiometric_Workflow Start Start Compound_Plating Compound Plating Start->Compound_Plating Enzyme_Substrate Add Enzyme/Substrate Mix Compound_Plating->Enzyme_Substrate ATP_Addition Add [γ-³²P]ATP Enzyme_Substrate->ATP_Addition Incubation Incubate ATP_Addition->Incubation Stop_Filter Stop Reaction & Filter Incubation->Stop_Filter Wash Wash Stop_Filter->Wash Read Read Radioactivity Wash->Read End End Read->End

Caption: Workflow for a radiometric filter-binding assay.

Luminescence-Based ADP-Glo™ Assay

This homogeneous "mix-and-read" assay format is highly suitable for HTS due to its simplicity and high sensitivity.

Principle: The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.

Experimental Protocol (for CK1ε):

Materials:

  • Purified recombinant CK1ε

  • CK1 substrate (e.g., α-casein)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Plating: Dispense 1 µL of test compounds (in DMSO) into a 384-well plate.

  • Kinase Reaction: Add 2 µL of a 2.5X enzyme/substrate mix (CK1ε and α-casein in kinase buffer) followed by 2 µL of 2.5X ATP solution. The final reaction volume is 5 µL.

  • Incubation: Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

ADPGlo_Workflow Start Start Compound_Plating Compound Plating Start->Compound_Plating Kinase_Reaction Kinase Reaction Compound_Plating->Kinase_Reaction Incubate_1 Incubate Kinase_Reaction->Incubate_1 ATP_Depletion Add ADP-Glo™ Reagent Incubate_1->ATP_Depletion Incubate_2 Incubate ATP_Depletion->Incubate_2 Detection Add Kinase Detection Reagent Incubate_2->Detection Incubate_3 Incubate Detection->Incubate_3 Read Read Luminescence Incubate_3->Read End End Read->End

Caption: Workflow for the ADP-Glo™ kinase assay.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are another homogeneous format well-suited for HTS, offering a good signal window and reduced interference from compound autofluorescence.

Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by CK1. A terbium (Tb)-labeled anti-phospho-serine/threonine antibody serves as the FRET donor, and a streptavidin-conjugated fluorophore (e.g., XL665) acts as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing for FRET to occur. The TR-FRET signal is proportional to the extent of substrate phosphorylation.

Experimental Protocol (for CK1δ/ε):

Materials:

  • Purified recombinant CK1δ or CK1ε

  • Biotinylated substrate peptide

  • ATP

  • Kinase reaction buffer

  • Tb-labeled anti-phospho-serine/threonine antibody

  • Streptavidin-XL665

  • TR-FRET detection buffer

  • Low-volume 384-well plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Plating: Dispense test compounds into the assay plate.

  • Kinase Reaction: Add the CK1 enzyme, biotinylated substrate, and ATP in kinase reaction buffer.

  • Incubation: Incubate at room temperature for the optimized reaction time.

  • Detection: Add a mixture of Tb-labeled antibody and Streptavidin-XL665 in detection buffer to stop the reaction and initiate FRET.

  • Incubation: Incubate at room temperature for 60 minutes to allow for binding of the detection reagents.

  • Data Acquisition: Read the plate on a TR-FRET compatible reader, measuring the emission at both the donor and acceptor wavelengths after a time delay.

TRFRET_Workflow Start Start Compound_Plating Compound Plating Start->Compound_Plating Kinase_Reaction Kinase Reaction Compound_Plating->Kinase_Reaction Incubate_1 Incubate Kinase_Reaction->Incubate_1 Detection_Reagents Add TR-FRET Detection Reagents Incubate_1->Detection_Reagents Incubate_2 Incubate Detection_Reagents->Incubate_2 Read Read TR-FRET Signal Incubate_2->Read End End Read->End

Caption: Workflow for a TR-FRET kinase assay.

Cell-Based High-Throughput Screening Assay

Cell-based assays are crucial for assessing the activity of compounds in a more physiologically relevant context, taking into account factors like cell permeability and off-target effects.

Wnt/β-catenin Reporter Gene Assay

This assay is designed to identify inhibitors of CK1α that modulate the Wnt/β-catenin signaling pathway.

Principle: A stable cell line is engineered to express a luciferase reporter gene under the control of a TCF/LEF responsive element. In the absence of Wnt signaling, CK1α phosphorylates β-catenin, leading to its degradation and low reporter activity. Inhibition of CK1α stabilizes β-catenin, which then translocates to the nucleus, binds to TCF/LEF, and drives the expression of luciferase. The resulting luminescent signal is proportional to the inhibition of CK1α.

Experimental Protocol (for CK1α):

Materials:

  • HEK293 cells stably expressing a TCF/LEF-luciferase reporter

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • White, clear-bottom 384-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the TCF/LEF reporter cells into 384-well plates at an optimized density and incubate overnight.

  • Compound Addition: Add test compounds to the cells.

  • Incubation: Incubate the plates for a suitable period (e.g., 24 hours) to allow for changes in reporter gene expression.

  • Cell Lysis and Luciferase Reaction: Add luciferase assay reagent to lyse the cells and provide the substrate for the luciferase reaction.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

CellBased_Workflow Start Start Cell_Seeding Seed Reporter Cells Start->Cell_Seeding Incubate_1 Incubate Cell_Seeding->Incubate_1 Compound_Addition Add Compounds Incubate_1->Compound_Addition Incubate_2 Incubate Compound_Addition->Incubate_2 Lysis_Luciferase Add Luciferase Reagent Incubate_2->Lysis_Luciferase Read Read Luminescence Lysis_Luciferase->Read End End Read->End

Caption: Workflow for a Wnt/β-catenin reporter gene assay.

Data Presentation and Analysis

Quantitative data from HTS assays should be carefully analyzed and presented to facilitate hit identification and prioritization. Key parameters include the half-maximal inhibitory concentration (IC50) for inhibitors and assay performance metrics like the Z'-factor and Signal-to-Background (S/B) ratio.[1]

Table 1: IC50 Values of Known CK1 Inhibitors
CompoundCK1α (nM)CK1δ (nM)CK1ε (nM)Assay TypeReference
D4476-300-Cell-free[7]
IC26116,0001,0001,000Cell-free
PF-670462-1390Cell-free[7]
PF-4800567-71132Cell-free[7]
SR-3029-44260Cell-free[7]

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Comparison of HTS Assay Performance Metrics
Assay TypeTargetZ'-FactorS/B RatioThroughput
RadiometricCK1δTypically 0.6 - 0.8>10High
ADP-Glo™CK1ε> 0.7>50Very High
TR-FRETCK1δ/ε0.6 - 0.95 - 20Very High
Wnt ReporterCK1α0.5 - 0.755 - 50High

Note: Z'-factor and S/B ratios are dependent on assay optimization and specific reagents used. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

Conclusion

The selection of an appropriate HTS assay for CK1 inhibitor discovery depends on several factors, including the specific CK1 isoform of interest, the desired throughput, and the available laboratory instrumentation. The protocols and data presented here provide a comprehensive guide for researchers to establish robust and reliable screening campaigns to identify novel and potent CK1 inhibitors for further therapeutic development.

References

Application Notes and Protocols for Generating a Stable Cell Line Overexpressing Casein Kinase 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Casein Kinase 1 (CK1) is a family of serine/threonine kinases that are crucial regulators of numerous cellular processes.[1] Mammals have seven CK1 isoforms (α, β1, γ1, γ2, γ3, δ, and ε) which are involved in signal transduction pathways like Wnt signaling, circadian rhythms, and DNA repair.[1][2] Altered expression or activity of different CK1 isoforms has been linked to tumorigenesis.[3][4] The generation of stable cell lines that consistently overexpress a specific CK1 isoform is a critical tool for studying its function, identifying downstream targets, and for screening potential therapeutic modulators.[5]

These application notes provide a comprehensive guide to creating and validating stable mammalian cell lines that overexpress a chosen this compound isoform. The protocols cover plasmid-based transfection, antibiotic selection, and thorough validation of protein overexpression.

Experimental Design Considerations
  • Choice of CK1 Isoform : The various CK1 isoforms can have different, sometimes opposing, roles in signaling pathways.[6] For example, in the Wnt/β-catenin signaling pathway, CK1α acts as a negative regulator, whereas CK1δ and CK1ε are positive regulators.[2][6] It is therefore essential to select the isoform most relevant to the biological question being investigated.

  • Vector Selection : A mammalian expression vector is required to introduce and express the CK1 gene in the host cells. Key components of the vector include a strong constitutive promoter (e.g., CMV, EF1α) to drive high-level gene expression, the CK1 cDNA, and a selectable marker (e.g., puromycin (B1679871) or neomycin resistance gene) for antibiotic selection of successfully transfected cells.[7] While transient expression can be useful for short-term studies, stable expression is preferable for long-term and reproducible experiments.[8]

  • Host Cell Line Selection : The choice of the host cell line is critical and should be based on the research context. Commonly used cell lines for generating stable lines include HEK293, HeLa, and CHO cells.[9] Factors to consider include the cell line's transfectability, growth characteristics, and endogenous expression levels of the CK1 isoform of interest.

  • Transfection Method : The two primary methods for introducing the expression vector into the host cells are chemical-based transfection (e.g., lipofection) and physical methods like electroporation.[8] For many common cell lines, lipofection is a straightforward and effective method.[9] For difficult-to-transfect cells, lentiviral transduction is a highly efficient alternative for creating stable cell lines.[10]

  • Selection and Validation : After transfection, cells are treated with an antibiotic to eliminate untransfected cells.[11] Surviving cells that have integrated the vector into their genome will form colonies. These colonies can be expanded and then validated for CK1 overexpression at both the mRNA and protein levels using techniques such as quantitative PCR (qPCR) and Western blotting.[5][12]

Data Presentation

The following tables summarize representative quantitative data that may be generated during the creation of a stable cell line overexpressing a CK1 isoform in a common cell line such as HEK293.

Table 1: Comparison of Common Expression Vector Features

FeaturePlasmid VectorLentiviral Vector
Method of Delivery Transfection (e.g., Lipofection)Transduction
Genome Integration Random, less efficientRandom, more efficient
Expression Level Variable, dependent on integration siteMore uniform
Cell Type Suitability Dividing cells, variable efficiencyDividing & non-dividing cells, broad range
Safety Considerations Lower biosafety levelHigher biosafety level (BSL-2)

Table 2: Recommended Antibiotic Concentrations for Selection

AntibioticResistance GeneTypical Concentration Range (µg/mL)Cell Line Examples
Puromycinpac1-10HEK293, HeLa, A549[13][14]
G418 (Geneticin)neo200-800HeLa, A549, CHO[13][14]
Hygromycin BhygR50-400Various mammalian cells[13]
Zeocin™Sh ble50-400HEK293, HT1080[15]

Note: The optimal concentration must be determined empirically for each cell line by performing a kill curve experiment.[14]

Table 3: Example Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Transfection Efficiency Suboptimal DNA/reagent ratio, unhealthy cells.Optimize transfection conditions, use healthy, low-passage cells.
No Resistant Colonies Antibiotic concentration too high, ineffective transfection.Perform a kill curve to determine optimal antibiotic concentration, verify transfection efficiency with a reporter plasmid (e.g., GFP).
Low/No CK1 Overexpression Promoter silencing, poor clone selection.Use a different promoter (e.g., EF1α), screen more clones, consider a lentiviral system.
High Variability in Expression Polyclonal population, position effect variegation.Perform single-cell cloning to isolate a monoclonal population.

Experimental Protocols

Protocol 1: Determination of Optimal Antibiotic Concentration (Kill Curve)

This protocol is essential to determine the minimum antibiotic concentration required to kill all non-transfected cells.[14]

  • Cell Plating : Seed the parental (non-transfected) host cells into a 24-well plate at a density that allows for several days of growth without confluence.

  • Antibiotic Addition : The following day, replace the medium with fresh medium containing a range of antibiotic concentrations (e.g., for Puromycin, use 0, 0.5, 1, 2, 4, 6, 8, 10 µg/mL).[16]

  • Incubation and Observation : Incubate the cells for 7-10 days, refreshing the antibiotic-containing medium every 2-3 days.[17]

  • Determine Concentration : Observe the wells daily and identify the lowest antibiotic concentration that results in 100% cell death after 7-10 days. This concentration will be used for selecting stable transfectants.[14]

Protocol 2: Generation of a Polyclonal Stable Cell Line
  • Vector Preparation : Clone the cDNA of the desired CK1 isoform into a mammalian expression vector that contains a strong promoter and a selectable marker. Ensure the plasmid DNA is of high purity.[5]

  • Transfection :

    • Plate the host cells in a 6-well plate so they are 70-90% confluent on the day of transfection.[18]

    • Transfect the cells with the CK1 expression vector using a lipid-based transfection reagent according to the manufacturer's protocol.[18]

    • Include a negative control (mock transfection without DNA) and a positive control (e.g., a GFP-expressing plasmid).

  • Recovery : Allow the cells to grow and express the resistance gene for 24-48 hours post-transfection in a non-selective medium.[9]

  • Selection :

    • After the recovery period, split the cells into a larger culture dish (e.g., 10 cm dish) at a low density.

    • Add the complete growth medium containing the predetermined optimal concentration of the selection antibiotic.

    • Replace the selective medium every 3-4 days to remove dead cells and maintain the antibiotic pressure.

  • Expansion : After 1-2 weeks of selection, discrete antibiotic-resistant colonies should be visible. At this point, the surviving cells can be pooled together and expanded as a polyclonal population.

Protocol 3: Isolation of Monoclonal Cell Lines by Limiting Dilution

To ensure a genetically identical cell population with uniform expression levels, it is crucial to isolate and expand single-cell clones.[19]

  • Cell Preparation : Trypsinize the polyclonal population of antibiotic-resistant cells and resuspend them to obtain a single-cell suspension.

  • Cell Counting : Accurately count the cells using a hemocytometer or an automated cell counter.[20]

  • Serial Dilution : Perform a serial dilution of the cell suspension in a complete growth medium to a final concentration of approximately 0.5-1 cell per 100 µL. This low concentration increases the statistical probability of seeding a single cell per well.[20][21]

  • Plating : Dispense 100 µL of the diluted cell suspension into each well of several 96-well plates.[22]

  • Incubation and Screening :

    • Incubate the plates for 10-14 days.[21]

    • After 24 hours, screen the plates using a microscope to identify wells that contain only a single cell. Mark these wells.

    • Monitor the marked wells for colony formation.

  • Expansion : Once the colonies in the single-cell-derived wells are large enough (typically 50-70% confluent), trypsinize and transfer them to progressively larger culture vessels (e.g., 24-well plate, then 6-well plate, then 10 cm dish) for expansion. Continue to use the selective medium during this expansion phase.[17]

Protocol 4: Validation of CK1 Overexpression

4.1. Quantitative Real-Time PCR (qPCR) for mRNA Expression Analysis

  • RNA Extraction : Isolate total RNA from the parental cell line and several expanded clonal cell lines using a commercial RNA isolation kit.[17]

  • cDNA Synthesis : Synthesize cDNA from the extracted RNA using a reverse transcription kit.[17]

  • qPCR : Perform qPCR using primers specific for the overexpressed CK1 isoform and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[23]

    • Set up the reaction with a suitable qPCR master mix.

    • Run the qPCR plate on a real-time PCR instrument.

  • Data Analysis : Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the fold change in CK1 mRNA expression in the clonal lines relative to the parental cell line.[24]

4.2. Western Blot for Protein Expression Analysis

  • Protein Extraction : Lyse cells from the parental line and the validated clonal lines using RIPA buffer supplemented with protease and phosphatase inhibitors.[25]

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[25]

  • SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[25]

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[26]

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]

    • Incubate the membrane with a primary antibody specific to the CK1 isoform overnight at 4°C.[27]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[27]

  • Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imaging system.[26] A loading control antibody (e.g., β-actin, GAPDH) should be used to ensure equal protein loading.[28]

Visualizations

G cluster_prep Preparation cluster_transfection Gene Delivery & Selection cluster_cloning Clonal Isolation cluster_validation Validation A CK1 cDNA Cloning into Expression Vector D Transfection of Host Cells A->D B Host Cell Line Culture B->D C Kill Curve Assay E Antibiotic Selection C->E Determines Concentration D->E F Expansion of Polyclonal Population E->F G Limiting Dilution F->G H Screening for Single-Cell Wells G->H I Expansion of Monoclonal Lines H->I J qPCR Analysis (mRNA Level) I->J K Western Blot (Protein Level) I->K L Cryopreservation of Validated Clones J->L K->L Select best clones Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_nuc Wnt Wnt Fzd Frizzled (Fzd) Wnt->Fzd LRP LRP5/6 Wnt->LRP Dvl Dishevelled (Dvl) Fzd->Dvl LRP->Dvl Complex Destruction Complex (Axin, APC, GSK3β) Dvl->Complex Inhibits BetaCatenin β-catenin Complex->BetaCatenin Phosphorylates CK1 CK1δ/ε CK1->Dvl Phosphorylates & Activates Degradation Ubiquitination & Degradation BetaCatenin->Degradation Leads to Nucleus Nucleus BetaCatenin->Nucleus Accumulates & Translocates TCF TCF/LEF Transcription Target Gene Transcription TCF->Transcription BetaCatenin_nuc->TCF Co-activates G start Start: No/Low Expression in Clones check_transfection Was transfection efficiency low? start->check_transfection check_selection Did non-transfected cells die during selection? check_transfection->check_selection No optimize_transfection Action: Optimize transfection protocol check_transfection->optimize_transfection Yes check_vector Is the vector construct correct? check_selection->check_vector Yes redo_kill_curve Action: Redo kill curve, adjust antibiotic dose check_selection->redo_kill_curve No check_promoter Is the promoter prone to silencing? check_vector->check_promoter Yes sequence_vector Action: Sequence vector, re-clone if necessary check_vector->sequence_vector No change_promoter Action: Use a different promoter (e.g., EF1α) check_promoter->change_promoter Yes screen_more Action: Screen more clones check_promoter->screen_more No

References

Illuminating the Kinome: Photo-Activatable Probes for Spatiotemporal Control of Casein Kinase 1

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The study of protein kinases, central players in cellular signaling, demands tools that offer precision and control. Photo-activatable probes, including photoswitchable inhibitors and caged compounds, have emerged as powerful assets for dissecting the intricate roles of kinases with high spatiotemporal resolution. This document provides detailed application notes and protocols for the use of such probes in the investigation of Casein Kinase 1 (CK1), a highly conserved family of serine/threonine kinases implicated in a multitude of cellular processes and disease states.

Introduction to Photo-Activatable Probes for CK1

This compound isoforms (α, β, γ1, γ2, γ3, δ, and ε) are key regulators of diverse signaling pathways, including Wnt, Hedgehog, and the circadian clock.[1][2] Dysregulation of CK1 activity is linked to various pathologies such as cancer, neurodegenerative disorders, and sleep phase syndromes.[2] Traditional kinase inhibitors, while valuable, often lack the ability to control kinase activity at specific times and locations within a cell or organism.

Photo-activatable probes overcome this limitation by allowing for light-mediated control of inhibitor activity. This is typically achieved through two main strategies:

  • Photoswitchable Inhibitors: These molecules contain a photo-responsive moiety, such as an azobenzene (B91143) group, that undergoes a conformational change upon irradiation with a specific wavelength of light. This change in shape alters the inhibitor's ability to bind to the kinase's active site, effectively turning its inhibitory activity "on" or "off".[3]

  • Caged Compounds: In this approach, a biologically active molecule is rendered inert by the covalent attachment of a photolabile "caging" group. Exposure to light cleaves this bond, releasing the active compound in a controlled manner.[4]

The application of these probes to CK1 research enables precise dissection of its function in complex signaling networks, offering a deeper understanding of its physiological and pathological roles.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of a series of photoswitchable inhibitors targeting CK1δ. These inhibitors are based on the LH846 scaffold and incorporate an azobenzene or arylazopyrazole photoswitch. The data highlights the change in potency (IC50 values) between the thermally adapted (dark) state and the irradiated (light) state.

InhibitorPhotoswitch TypeStateIC50 (nM)Fold Change in ActivityReference
DK398 Azobenzene (para-extension)Dark (trans)250~1.6[2][3]
Light (cis-enriched)400[2][3]
DK518 Azobenzene (meta-extension)Dark (trans)1000~1.4[2][3]
Light (cis-enriched)700[2][3]
DK557 Arylazopyrazole (AAP)Dark (trans)500~10 [2][3]
Light (cis-enriched)50[2][3]

Experimental Protocols

Protocol 1: In Vitro Kinase Activity Assay with Photoswitchable Inhibitors

This protocol describes a general method for assessing the inhibitory activity of photoswitchable compounds against CK1δ using a luminescence-based kinase assay that measures ATP consumption.

Materials:

  • Recombinant human CK1δ

  • Peptide substrate (e.g., a known CK1 substrate peptide)

  • ATP

  • Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT)

  • Photoswitchable inhibitor stock solution (in DMSO)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

  • Light source for photo-switching (e.g., LED with appropriate wavelength)

Procedure:

  • Prepare Kinase Reaction Mix: In each well of the assay plate, prepare the kinase reaction mixture containing the kinase assay buffer, recombinant CK1δ, and the peptide substrate.

  • Prepare Inhibitor Dilutions:

    • Dark State (trans): Prepare serial dilutions of the photoswitchable inhibitor in DMSO and then dilute into the kinase assay buffer. These samples should be protected from light.

    • Light State (cis-enriched): Prepare another set of serial dilutions. Irradiate these solutions with the appropriate wavelength of light (e.g., 365 nm for azobenzene-based inhibitors) for a sufficient time to reach the photostationary state.[3]

  • Initiate Kinase Reaction: Add the diluted inhibitors (both dark and light-treated) to the respective wells containing the kinase reaction mix.

  • Start the Reaction: Add ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or below the Km for the kinase to ensure sensitive detection of inhibition.

  • Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Terminate Reaction and Detect ATP: Add the luminescence-based ATP detection reagent to each well. This reagent will stop the kinase reaction and generate a luminescent signal proportional to the amount of remaining ATP.

  • Measure Luminescence: Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for both the dark and light states of the inhibitor.

Protocol 2: Photo-switching of Inhibitors for Temporal Control of Kinase Activity

This protocol outlines the procedure for reversibly controlling kinase activity in real-time using a photoswitchable inhibitor.

Materials:

  • All materials from Protocol 1

  • Two distinct light sources with different wavelengths for reversible switching (e.g., 365 nm and >420 nm for azobenzene switches)

Procedure:

  • Set up Kinase Reaction: Prepare the kinase reaction as described in Protocol 1, including the photoswitchable inhibitor at a concentration that provides significant inhibition in its active state.

  • Initial State: Start the kinase reaction under conditions that favor one isomeric state of the inhibitor (e.g., in the dark for the trans-azobenzene).

  • Monitor Kinase Activity: Continuously or at regular intervals, measure a small aliquot of the reaction to determine the rate of substrate phosphorylation or ATP consumption.

  • First Photo-switch: Irradiate the entire reaction mixture with the first wavelength of light to switch the inhibitor to its other isomeric state (e.g., 365 nm to switch from trans to cis-azobenzene).

  • Continue Monitoring: Continue to monitor the kinase activity. A change in the reaction rate should be observed, reflecting the change in inhibitor potency.

  • Second Photo-switch (Reversal): Irradiate the reaction mixture with the second wavelength of light to switch the inhibitor back to its original state (e.g., >420 nm to switch from cis back to trans-azobenzene).

  • Final Monitoring: Continue monitoring the kinase activity to observe the reversal of the effect.

  • Data Analysis: Plot kinase activity (or product formation) over time, indicating the points of light irradiation. This will demonstrate the temporal control of kinase activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving CK1 and a general experimental workflow for using photo-activatable probes.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State CK1a_off CK1α beta_catenin_off β-catenin CK1a_off->beta_catenin_off P GSK3b_off GSK3β GSK3b_off->beta_catenin_off P Axin_off Axin Axin_off->beta_catenin_off APC_off APC APC_off->beta_catenin_off Degradation Proteasomal Degradation beta_catenin_off->Degradation Ub beta_catenin_on β-catenin Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP56 LRP5/6 Wnt->LRP56 Dsh Dishevelled Frizzled->Dsh Dsh->Axin_off Inhibits CK1g CK1γ CK1g->LRP56 P TCFLEF TCF/LEF beta_catenin_on->TCFLEF Gene_Expression Target Gene Expression TCFLEF->Gene_Expression

Caption: Role of CK1 in the Wnt/β-catenin signaling pathway.

Caption: Role of CK1 in the Hedgehog signaling pathway.

Caption: Role of CK1 in the core circadian clock mechanism.

Experimental_Workflow Start Start: Prepare Cells/Assay Introduce_Probe Introduce Photo-activatable Probe (Inactive State) Start->Introduce_Probe Incubate Incubate/Equilibrate Introduce_Probe->Incubate Pre_Activation_Measure Measure Baseline Activity/Localization Incubate->Pre_Activation_Measure Photoactivate Photo-activation (Light Pulse) Pre_Activation_Measure->Photoactivate Post_Activation_Measure Measure Post-activation Activity/Localization Photoactivate->Post_Activation_Measure Data_Analysis Data Analysis and Comparison Post_Activation_Measure->Data_Analysis End End Data_Analysis->End

Caption: General workflow for experiments using photo-activatable probes.

References

Troubleshooting & Optimization

Technical Support Center: Casein Kinase 1 (CK1) Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to low or absent Casein Kinase 1 (CK1) kinase activity in their experiments.

Troubleshooting Guides

This section addresses specific issues that may lead to suboptimal experimental outcomes.

Q1: Why am I observing no or very low kinase activity in my in vitro CK1 assay?

A1: Low or absent CK1 activity can stem from several factors, ranging from enzyme integrity to suboptimal reaction conditions. Below is a step-by-step guide to diagnose the issue.

Possible Causes and Solutions:

  • Enzyme Inactivity:

    • Improper Storage: CK1 enzymes are sensitive to storage conditions. They should be stored at –70°C or –80°C in appropriate buffers containing glycerol (B35011) to prevent freeze-thaw cycles.[1] Repeated freeze-thaw cycles can lead to a significant loss of activity.

    • Degradation: The enzyme may have degraded due to protease contamination or instability. Ensure protease inhibitors are included during protein purification and extraction.

    • Solution: Aliquot the enzyme into smaller, single-use volumes after the first thaw.[1] Always run a positive control with a known active CK1 enzyme to verify that the assay components are working correctly.[2]

  • Suboptimal Assay Buffer Composition:

    • Incorrect pH or Buffer: The optimal pH for CK1 activity is typically around 7.5.[3] Using a buffer outside the optimal range can significantly reduce activity.

    • Missing or Incorrect Cofactors: CK1 requires magnesium ions (Mg²⁺) as a cofactor. The absence of MgCl₂ or its presence at a suboptimal concentration will impair kinase activity.[3][4]

    • DTT Concentration: A reducing agent like Dithiothreitol (DTT) is often included to maintain the enzyme in an active state.[3]

    • Solution: Prepare the kinase assay buffer fresh and verify the pH. Ensure all components are present at the correct concentrations.

  • Issues with ATP:

    • Degradation: ATP solutions can degrade with multiple freeze-thaw cycles or prolonged storage at -20°C.

    • Incorrect Concentration: The ATP concentration should be optimized for your specific assay. For general activity assays, it is often kept near the Michaelis constant (Km) of the kinase for ATP to ensure the reaction is sensitive to inhibitors or changes in enzyme activity.[4]

    • Solution: Aliquot ATP stocks and store them at –80°C. Use a fresh aliquot for each experiment.

  • Substrate Problems:

    • Inappropriate Substrate: CK1 has specific substrate preferences. While generic substrates like dephosphorylated α-casein are commonly used, some isoforms may show higher activity towards specific peptide substrates.[2][4][5] CK1 often prefers substrates that have been "primed" by a prior phosphorylation event.[6][7]

    • Low Substrate Concentration: The substrate concentration should be sufficient to allow for detectable activity.

    • Solution: Ensure you are using a validated substrate for your CK1 isoform. Titrate the substrate concentration to find the optimal level for your assay.

Troubleshooting Workflow for Low/Absent CK1 Activity

This diagram outlines a logical workflow to identify the source of low or absent kinase activity.

G start Start: Low or No Kinase Activity check_enzyme 1. Check Enzyme Integrity start->check_enzyme pos_control Run Positive Control (e.g., commercial active CK1) check_enzyme->pos_control Test enzyme_ok Enzyme is Active pos_control->enzyme_ok Control Works enzyme_bad Enzyme is Inactive (Source New Enzyme) pos_control->enzyme_bad Control Fails check_reagents 2. Verify Assay Reagents enzyme_ok->check_reagents fresh_reagents Prepare fresh Assay Buffer and ATP solution check_reagents->fresh_reagents Test buffer_ok Buffer & ATP are OK check_conditions 3. Optimize Assay Conditions buffer_ok->check_conditions buffer_bad Remake Buffer/ATP fresh_reagents->buffer_ok Activity Seen fresh_reagents->buffer_bad No Change titrate Titrate Enzyme, Substrate, and ATP concentrations check_conditions->titrate Optimize conditions_ok Activity Restored titrate->conditions_ok Success conditions_bad Still No Activity titrate->conditions_bad Failure check_detection 4. Check Detection Method conditions_bad->check_detection detection_ok Problem Solved check_detection->detection_ok Consult Instrument/ Reagent Manual

Caption: A step-by-step decision tree for troubleshooting failed CK1 kinase assays.

Q2: My CK1 inhibitor does not show any effect, or the IC50 value is much higher than expected. What could be wrong?

A2: This issue often arises from assay conditions that are not suitable for inhibitor testing or problems with the inhibitor itself.

Possible Causes and Solutions:

  • High ATP Concentration: Most CK1 inhibitors are ATP-competitive.[8][9] If the concentration of ATP in your assay is too high, it will outcompete the inhibitor, leading to a significant increase in the apparent IC50 value.[4]

    • Solution: For inhibitor profiling, use an ATP concentration that is at or below the Km value for the specific CK1 isoform. This ensures the assay is sensitive to competitive inhibitors.[4]

  • Inhibitor Instability or Insolubility:

    • The inhibitor may have degraded due to improper storage or may not be fully dissolved in the assay buffer, reducing its effective concentration.

    • Solution: Store inhibitors according to the manufacturer's instructions, protected from light and moisture. Prepare fresh dilutions from a stock solution for each experiment. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

  • Incorrect CK1 Isoform:

    • Inhibitors can have vastly different potencies against different CK1 isoforms.[2][10] For example, the inhibitor D4476 is potent against CK1δ but is a weak inhibitor of p38α MAP kinase.

    • Solution: Verify that you are using the correct inhibitor for the CK1 isoform being tested. Check the literature for the inhibitor's selectivity profile.

  • High Enzyme Concentration:

    • Excessively high enzyme concentrations can lead to rapid substrate depletion, moving the reaction out of the linear range and making it difficult to accurately measure inhibition.

    • Solution: Titrate the enzyme to a concentration that results in approximately 10-20% substrate conversion within the assay timeframe. This ensures the reaction remains in the initial velocity phase.

Q3: I am having trouble detecting the phosphorylation of a CK1 substrate by Western blot. Why is the signal weak or absent?

A3: Detecting phosphorylation by Western blot can be challenging due to the low stoichiometry of phosphorylation or technical issues with the blotting procedure.

Possible Causes and Solutions:

  • Low Phosphorylation Stoichiometry: Not all of the substrate protein in your sample may be phosphorylated by CK1.

    • Solution: Include a phosphatase inhibitor cocktail in your cell lysis buffer to preserve the phosphorylated state of your protein of interest.[11]

  • Poor Phospho-Specific Antibody:

    • The antibody may have low affinity, low specificity, or may not have been properly validated for Western blotting.

    • Solution: Use a highly specific and validated phospho-antibody. Always run a positive control (e.g., lysate from cells treated with a known activator of the pathway) and a negative control (e.g., lysate from untreated cells or cells treated with a phosphatase).

  • Blocking Buffer Issues:

    • Using non-fat dry milk as a blocking agent can cause high background when using phospho-specific antibodies because milk contains high levels of the phosphoprotein casein.[12][13]

    • Solution: Use 5% Bovine Serum Albumin (BSA) in TBST or a specialized commercial blocking buffer for blocking.[12][13]

  • Insufficient Protein Loading:

    • The phosphorylated form of a protein may represent a small fraction of the total protein pool.

    • Solution: Load a sufficient amount of total protein (e.g., 20-30 µg of cell lysate) onto the gel to ensure the phosphorylated target is detectable.[11][14] Always probe for the total protein as a loading control and to normalize the phospho-signal.[12][13]

Frequently Asked Questions (FAQs)

Q1: What are the different isoforms of this compound, and do they have different functions?

A1: The CK1 family in mammals consists of seven isoforms (α, β, γ1, γ2, γ3, δ, and ε) encoded by distinct genes.[2][15] These isoforms share a highly conserved kinase domain but have different N- and C-terminal regions, which regulate their localization, substrate specificity, and function.[16][17] They are involved in numerous cellular processes, including Wnt signaling, circadian rhythms, DNA repair, and cell cycle progression.[15][18] For example, CK1α is a key component of the β-catenin destruction complex in the Wnt pathway, while CK1δ and CK1ε are critical regulators of the circadian clock.[10][19][20]

Q2: What are the essential positive and negative controls for a CK1 kinase assay?

A2: Proper controls are critical for interpreting your results accurately.

  • Positive Control: A sample containing a known active CK1 enzyme and a validated substrate. This confirms that the assay components and conditions are suitable for kinase activity.[2]

  • Negative Control (No Enzyme): A reaction mixture containing all components except the CK1 enzyme. This establishes the background signal of the assay.

  • Negative Control (No Substrate): A reaction containing the enzyme but no substrate. This helps to measure the level of enzyme autophosphorylation, as some CK1 isoforms can autophosphorylate, which may contribute to the signal.[6][8]

  • Inhibitor Control: A known CK1 inhibitor (e.g., D4476, IC261) should be used to confirm that the observed activity is indeed from CK1.[2][16]

Q3: How does autophosphorylation affect CK1 activity and substrate specificity?

A3: Autophosphorylation is a key regulatory mechanism for some CK1 isoforms, particularly CK1δ and CK1ε. These isoforms can autophosphorylate their C-terminal tails, which can act as an inhibitory pseudosubstrate, reducing the kinase's activity towards other substrates.[6][8][21] This autoinhibition can be relieved by substrate binding.[6] Autophosphorylation can also occur within the kinase domain itself, which can either increase or decrease activity depending on the specific substrate, thereby modulating substrate specificity.[7] This complex regulation allows CK1 to be finely tuned for its diverse roles in cellular signaling.

Simplified CK1 Role in Wnt Signaling Pathway

The following diagram illustrates the dual role of CK1 isoforms in the canonical Wnt signaling pathway.

G cluster_0 Wnt OFF State cluster_1 Wnt ON State CK1a CK1α Axin Axin BetaCatenin_d β-catenin CK1a->BetaCatenin_d P (primes for GSK3β) GSK3b GSK3β GSK3b->BetaCatenin_d P label_complex Destruction Complex APC APC Proteasome Proteasome BetaCatenin_d->Proteasome Ubiquitination & Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP56 LRP5/6 Wnt->LRP56 Dvl Dishevelled (Dvl) Frizzled->Dvl Axin_i Destruction Complex (Inhibited) LRP56->Axin_i recruits Axin CK1de CK1δ/ε CK1de->LRP56 P Dvl->Axin_i inhibits BetaCatenin_s β-catenin Nucleus Nucleus BetaCatenin_s->Nucleus TCF TCF/LEF Nucleus->TCF Gene Target Gene Expression TCF->Gene

Caption: Role of CK1α in β-catenin degradation (Wnt OFF) and CK1δ/ε in signal transduction (Wnt ON).

Quantitative Data Summary

Table 1: Typical Reaction Buffer for In Vitro CK1 Kinase Assay

This table provides a standard, optimized buffer composition for measuring CK1 activity. Concentrations may need further optimization depending on the specific isoform and experimental goals.

ComponentStock ConcentrationFinal ConcentrationPurposeReference
Tris-HCl (pH 7.5)1 M40 mMBuffering agent to maintain optimal pH[3]
MgCl₂1 M20 mMEssential cofactor for kinase activity[3]
BSA10 mg/mL0.1 mg/mLStabilizes the enzyme and prevents non-specific binding[3]
DTT1 M50 µMReducing agent to maintain enzyme active site[3]
ATP10 mM10-100 µMPhosphate (B84403) donor[5]
SubstrateVariesVariesProtein/peptide to be phosphorylated[2]
[γ-³²P]ATP10 mCi/mL~1 µCi/reactionRadioactive label for detection[2][4]
Table 2: Common Small Molecule Inhibitors of this compound

This table lists several widely used CK1 inhibitors, their primary targets, and reported IC50 values. Note that potency can vary based on assay conditions, particularly the ATP concentration.[4]

InhibitorPrimary Target(s)IC50 (CK1δ)IC50 (CK1ε)IC50 (CK1α)Key Features & NotesReference
D4476 CK1, ALK50.3 µM--Potent, cell-permeable, and ATP-competitive. Weaker against other kinases.
IC261 CK1δ/ε~1.0 µM~1.0 µM~16 µMOne of the first CK1 inhibitors. Also inhibits tubulin polymerization.[2][10][22]
PF-670462 CK1ε/δ~14 nM~7.7 nM>10 µMHighly potent and selective for CK1δ and CK1ε.[4][16]
PF-4800567 CK1ε~170 nM~26 nM>10 µMSelective for CK1ε over CK1δ.[4][16]

Experimental Protocols

Protocol 1: In Vitro CK1 Kinase Assay (Radiometric)

This protocol describes a standard method to measure the activity of purified CK1 using a radioactive phosphate ([³²P]) transfer assay.

Materials:

  • Purified active CK1 enzyme

  • CK1 Substrate (e.g., α-casein or specific peptide)

  • Kinase Assay Buffer (see Table 1)

  • [γ-³²P]ATP (~3000 Ci/mmol)

  • Stop Solution (e.g., 75 mM Phosphoric Acid or 3X SDS-PAGE buffer)

  • P81 phosphocellulose paper or materials for SDS-PAGE

Workflow Diagram:

G A 1. Prepare Reaction Mix (Buffer, Substrate, Enzyme) B 2. Initiate Reaction (Add [γ-³²P]ATP) A->B C 3. Incubate (e.g., 30 min at 37°C) B->C D 4. Stop Reaction (Add Stop Solution) C->D E 5. Spot onto P81 Paper D->E F 6. Wash Paper (e.g., 0.5% Phosphoric Acid) E->F G 7. Quantify (Scintillation Counting) F->G

Caption: Standard workflow for a radiometric in vitro CK1 kinase assay.

Procedure:

  • Prepare Reagents: Thaw all components (enzyme, substrate, ATP, buffer) on ice. Prepare the complete kinase assay buffer.

  • Set up Reactions: In a microcentrifuge tube, combine the following on ice:

    • Kinase Assay Buffer (to final 1X)

    • CK1 Substrate (to desired final concentration)

    • Purified CK1 enzyme (use a pre-determined optimal amount)

    • Inhibitor or vehicle (e.g., DMSO) if testing compounds

    • Nuclease-free water to bring the volume to just under the final reaction volume (e.g., 20 µL for a 25 µL final volume).

  • Initiate Reaction: Start the kinase reaction by adding the ATP mix (a combination of cold ATP and [γ-³²P]ATP).

  • Incubate: Mix gently and incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes). Ensure the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding stop solution.

  • Measure Incorporation:

    • Spot a portion of the reaction mixture (e.g., 20 µL) onto a P81 phosphocellulose paper square.[2]

    • Allow the spot to dry completely.

    • Wash the P81 papers 3-4 times for 5 minutes each in a large volume of 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.[2]

    • Perform a final wash with acetone (B3395972) to dry the paper.

  • Quantify: Place the dried P81 paper in a scintillation vial with scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

Protocol 2: Western Blotting for Phosphorylated CK1 Substrates

This protocol provides a method for detecting changes in the phosphorylation of a CK1 substrate in cell lysates.

Materials:

  • Cell lysates prepared in RIPA buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer and system

  • Blocking Buffer (5% BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Sample Preparation: Quantify protein concentration in cell lysates using a BCA or Bradford assay. Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.[11]

  • SDS-PAGE: Load samples onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[11][13]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation: Incubate the membrane with the phospho-specific primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[11]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 6. Apply ECL substrate and visualize the signal using a chemiluminescence imaging system.

  • Stripping and Re-probing (Optional but Recommended): To normalize the data, the membrane can be stripped of antibodies and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a loading control like β-actin.[13]

References

Optimizing conditions for the immunoprecipitation of Casein kinase 1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the immunoprecipitation of Casein Kinase 1 (CK1). This guide provides detailed troubleshooting advice, frequently asked questions, and optimized protocols to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: Which this compound (CK1) isoform should I target? A1: The CK1 family consists of seven isoforms in humans (α, γ1, γ2, γ3, δ, and ε) encoded by different genes.[1][2] The specific isoform to target depends on your research focus, as they have distinct and sometimes opposing roles in cellular signaling.[2] For example, in the Wnt/β-catenin pathway, CK1α is typically a negative regulator as part of the β-catenin destruction complex, while CK1δ/ε can be positive regulators.[2][3] Review the literature relevant to your biological system to select the appropriate isoform-specific antibody.

Q2: What is the best type of antibody to use for CK1 immunoprecipitation (IP)? A2: For IP, it is crucial to use a high-quality antibody validated for this application.[4] While both monoclonal and polyclonal antibodies can be used, polyclonal antibodies often perform better as they can recognize multiple epitopes, which can increase the chances of capturing the native protein.[5] However, the most critical factor is specificity for the target protein. Always start with the manufacturer's recommended dilution and perform a titration to find the optimal concentration for your specific sample.[5][6]

Q3: Which lysis buffer is recommended for CK1 IP? A3: The choice of lysis buffer is critical, especially if you plan a subsequent kinase assay or need to preserve protein-protein interactions (Co-IP). A non-denaturing lysis buffer is recommended. Harsh detergents like those in a standard RIPA buffer can denature kinases and disrupt protein complexes.[7] A milder buffer containing a non-ionic detergent such as Triton X-100 or NP-40 is generally preferred.[8][9] Always supplement the lysis buffer with fresh protease and phosphatase inhibitors to protect CK1 from degradation and dephosphorylation.[10][11]

Q4: How can I be sure that my immunoprecipitation was successful? A4: To verify a successful IP, you should include proper controls. The most important control is an "input" sample, which is a small fraction of your cell lysate saved before adding the antibody. After performing the IP and eluting your protein, run the input, the unbound fraction (supernatant after bead incubation), and the bound (eluted) fraction on a Western blot. A successful IP will show a strong band for CK1 in the input and bound lanes, with a significantly weaker or absent band in the unbound lane.[7]

Q5: The heavy and light chains of my IP antibody are obscuring my protein of interest on the Western blot. How can I avoid this? A5: This is a common issue, as the denatured IgG heavy (~50 kDa) and light (~25 kDa) chains are detected by the secondary antibody.[7] To mitigate this, you can use specialized IP/Western blot-validated secondary antibodies that only recognize the native primary antibody. Alternatively, you can crosslink the antibody to the beads before incubation with the lysate or use a biotinylated primary antibody with streptavidin beads, which allows for elution without the antibody.[4]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
High Background / Non-specific Bands Incomplete Washing: Insufficient washing of the beads after incubation.Increase the number of wash steps (e.g., from 3 to 5). During washes, invert the tube several times to resuspend the beads completely.[5]
Too Much Antibody: Excess antibody can bind non-specifically to the beads or other proteins.Perform a titration experiment to determine the minimal amount of antibody needed for efficient pulldown.[5][12]
Non-specific Protein Binding to Beads: Proteins in the lysate are binding directly to the agarose (B213101) or magnetic beads.Pre-clear the lysate by incubating it with beads alone for 30-60 minutes before adding the primary antibody.[5][7] You can also block the beads with BSA before use.[5]
Inappropriate Lysis Buffer: The stringency of the buffer may be too low.Increase the salt concentration (e.g., from 150 mM to 300 mM NaCl) in your lysis and wash buffers to disrupt weak, non-specific interactions.[11]
Weak or No Signal for CK1 Ineffective Antibody: The antibody may not be suitable for IP or may not recognize the native protein conformation.Use an antibody that has been specifically validated for IP. Check literature to see what antibodies others have used successfully for CK1 IP. Polyclonal antibodies may be more effective.[5]
Low Protein Expression: The target CK1 isoform may be expressed at very low levels in your cells or tissue.Increase the amount of starting material (cell lysate).[5] Confirm protein expression in your input lysate via Western blot before starting the IP.[7]
Protein Degradation: CK1 may have been degraded during sample preparation.Ensure that fresh protease and phosphatase inhibitors are added to your lysis buffer immediately before use. Keep samples on ice at all times.[10][11]
Harsh Lysis Conditions: The lysis buffer may have denatured the epitope recognized by the antibody.Use a milder, non-denaturing lysis buffer (e.g., NP-40 or Triton X-100 based) instead of a harsh RIPA buffer.[7]
Target Protein Not Eluted Inefficient Elution: The elution buffer or method is not effectively disrupting the antibody-antigen or antibody-bead interaction.If using a low pH elution buffer (e.g., glycine-HCl), ensure the pH is correct and immediately neutralize the eluate with a Tris buffer. Alternatively, boil the beads in SDS-PAGE sample buffer for a more complete, denaturing elution.
Protein Complex is too Strong: The interaction between CK1 and its binding partners may be preventing efficient elution.Consider using a more stringent elution buffer or a denaturing elution method (boiling in sample buffer) if downstream applications permit.

Experimental Protocols & Data

Optimized Lysis Buffer Recipes

The choice of buffer depends on the experimental goal. For preserving kinase activity and protein interactions, a non-denaturing buffer is recommended.

Buffer ComponentNon-Denaturing Lysis BufferKinase Extraction Buffer
Tris-HCl 50 mM, pH 7.4-8.020 mM, pH 7.4
NaCl 150 mM100 mM
Non-ionic Detergent 1% NP-40 or Triton X-1001% Triton X-100
EDTA 1-5 mM5 mM
Glycerol -10% (v/v)
SDS -0.1% (w/v)
Sodium Deoxycholate -0.1% (w/v)
Phosphatase Inhibitors Add fresh (e.g., Sodium Fluoride, β-Glycerophosphate, Sodium Orthovanadate)50 mM Sodium Fluoride, 10 mM β-Glycerophosphate
Protease Inhibitors Add fresh (e.g., PMSF, aprotinin, leupeptin)Add fresh (e.g., PMSF)

Data compiled from multiple sources.[8][9][13]

Detailed Immunoprecipitation Protocol for CK1

This protocol is a starting point and may require optimization for your specific cell type and CK1 isoform.

A. Cell Lysate Preparation

  • Culture and treat cells as required by your experimental design.

  • Wash cells once with ice-cold 1X PBS.

  • Add ice-cold Non-Denaturing Lysis Buffer (supplemented with fresh protease and phosphatase inhibitors) to the cell plate. Use approximately 0.5 mL for a 10 cm plate.

  • Incubate on ice for 10 minutes.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Sonicate the lysate briefly on ice to shear DNA and ensure complete lysis.[7][14]

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (clarified lysate) to a new pre-chilled tube. This is your starting material. Determine the protein concentration using a standard assay (e.g., BCA).

B. Immunoprecipitation

  • Dilute 1-2 mg of total protein from your clarified lysate to a final volume of 500 µL with lysis buffer.

  • Optional (Pre-clearing): Add 20 µL of a 50% slurry of Protein A/G beads to the lysate. Incubate with gentle rotation for 1 hour at 4°C. Centrifuge and discard the beads. This step reduces non-specific binding.[7]

  • Add the appropriate amount of your primary anti-CK1 antibody to the (pre-cleared) lysate. A typical starting point is 1-5 µg, but this should be optimized.

  • Incubate with gentle rotation overnight at 4°C.

  • Add 20-30 µL of a 50% slurry of Protein A or Protein G agarose/magnetic beads (choose based on the antibody's host species).

  • Incubate with gentle rotation for 2-4 hours at 4°C.

C. Washing

  • Centrifuge the tubes at a low speed (e.g., 2,500 x g for 1 minute) at 4°C to pellet the beads. Carefully remove the supernatant (this is the unbound fraction).

  • Add 1 mL of ice-cold wash buffer (this can be your lysis buffer or a modification of it) to the beads. Invert the tube several times to wash.

  • Repeat the centrifugation and wash step four more times for a total of five washes.[14] After the final wash, carefully remove all supernatant.

D. Elution

  • Denaturing Elution (for Western Blot): Add 40 µL of 1X SDS-PAGE loading buffer directly to the beads. Vortex briefly and boil the sample at 95-100°C for 5-10 minutes. Centrifuge to pellet the beads and load the supernatant onto your gel.

  • Native Elution (for Kinase Assay): Wash the pellet twice with 1X Kinase Buffer. Resuspend the beads in 40 µL of 1X Kinase Buffer supplemented with ATP and the specific substrate for CK1. Incubate at 30°C for 30 minutes. Terminate the reaction by adding SDS-PAGE loading buffer.[14]

Visualizations

Experimental Workflow for CK1 Immunoprecipitation

G cluster_prep Lysate Preparation cluster_ip Immunoprecipitation cluster_analysis Washing & Analysis start 1. Cell Culture & Lysis clarify 2. Centrifuge to Clarify Lysate start->clarify input 3. Collect Input Control clarify->input preclear 4. Pre-clear with Beads (Optional) input->preclear add_ab 5. Add Primary Anti-CK1 Antibody preclear->add_ab incubate_ab Incubate Overnight at 4°C add_ab->incubate_ab add_beads 6. Add Protein A/G Beads incubate_ab->add_beads incubate_beads Incubate 2-4h at 4°C add_beads->incubate_beads wash 7. Wash Beads (5x) incubate_beads->wash elute 8. Elute Protein wash->elute end 9. Analyze by Western Blot / Kinase Assay elute->end

Caption: Workflow for this compound Immunoprecipitation.

CK1's Dual Role in the Wnt/β-catenin Signaling Pathway

G cluster_off Wnt OFF State cluster_on Wnt ON State destruction_complex Destruction Complex (Axin, APC, GSK3, CK1α) beta_catenin_off β-catenin destruction_complex->beta_catenin_off Phosphorylates phos_beta_catenin p-β-catenin destruction_complex->phos_beta_catenin degradation Proteasomal Degradation phos_beta_catenin->degradation Wnt Wnt Ligand Fzd_LRP Frizzled/LRP6 Receptors Wnt->Fzd_LRP Dvl Dishevelled (Dvl) Fzd_LRP->Dvl Recruits CK1_on CK1 (e.g., δ/ε) CK1_on->Fzd_LRP Phosphorylates Dvl->destruction_complex Inhibits beta_catenin_on β-catenin nucleus Nucleus beta_catenin_on->nucleus Accumulates & Translocates TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF Binds gene_transcription Target Gene Transcription TCF_LEF->gene_transcription Activates

Caption: Role of CK1 isoforms in Wnt/β-catenin signaling.

References

How to eliminate non-specific bands in a Casein kinase 1 western blot

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and protocols to eliminate non-specific bands in Casein Kinase 1 (CK1) Western blots.

Troubleshooting Guide: Eliminating Non-Specific Bands

Q: What are the most common causes of non-specific bands in my CK1 Western blot, and how can I fix them?

A: Non-specific bands in a Western blot can arise from several factors, primarily related to antibody concentrations, blocking efficiency, and washing procedures. Optimizing these steps is crucial for obtaining a clean blot with specific signal. High background, where the entire membrane appears dark, is often caused by similar issues like excessive antibody concentration or insufficient blocking and washing.[1][2]

Below is a summary of common issues and their solutions. Each experiment is unique, and optimization may be required for your specific antibody, sample type, and experimental conditions.[3]

Table 1: Troubleshooting Non-Specific Staining
Problem Possible Cause Recommended Solution Quantitative Parameters (Starting Points)
High Background & Non-Specific Bands Primary antibody concentration is too high. Reduce the primary antibody concentration. Perform a titration experiment (e.g., a dot blot) to determine the optimal dilution.[4][5]Dilution Range: 1:1,000 to 1:10,000. Start with the manufacturer's recommendation and test two-fold dilutions around it.[6]
Secondary antibody concentration is too high. Reduce the secondary antibody concentration. Run a control blot with only the secondary antibody to check for non-specific binding.[4]Dilution Range: 1:5,000 to 1:20,000.[7]
Incubation time is too long or temperature is too high. Decrease the incubation time for primary or secondary antibodies. Alternatively, perform the primary antibody incubation overnight at 4°C instead of at room temperature.[4][6]Incubation Time: 1-2 hours at Room Temp (RT) or overnight (12-16 hours) at 4°C.[6]
Blocking is incomplete or insufficient. Increase the blocking time or the concentration of the blocking agent.[2] Ensure the blocking buffer is fresh, as bacterial growth can cause background.[4] Consider trying an alternative blocking agent (e.g., switch from milk to BSA).Blocking Time: 1-2 hours at RT or overnight at 4°C.[2][4] Concentration: 3-5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST.
Washing steps are inadequate. Increase the number, duration, and/or volume of washes to more effectively remove unbound antibodies.[2][8] Ensure the membrane is fully submerged and agitated during washes.[9]Washes: 3 to 5 washes. Duration: 5-15 minutes per wash.[2][8] Detergent: Use a wash buffer containing 0.05%-0.1% Tween-20.[8]
Protein load is too high. Reduce the total amount of protein loaded per lane. Excessive protein can lead to "ghost" bands and high background.[5]Protein Load: 20-30 µg for total cell lysates; 10-100 ng for purified proteins.[5]
Membrane type. Polyvinylidene difluoride (PVDF) membranes have a high protein binding capacity, which can increase sensitivity but also background. If your protein is abundant, consider switching to a nitrocellulose membrane.[2][4]N/A

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving issues with non-specific bands in your Western blot experiments.

Caption: A step-by-step workflow for troubleshooting non-specific bands.

Detailed Experimental Protocol for CK1 Western Blot

This protocol provides a standard methodology. Optimal conditions, particularly antibody dilutions and incubation times, should be determined empirically.

  • Sample Preparation (Cell Lysate)

    • Wash cell culture dish on ice with ice-cold PBS.[10]

    • Aspirate PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

    • Scrape cells and transfer the suspension to a microcentrifuge tube.[10]

    • Incubate on ice for 30 minutes with agitation.[10]

    • Centrifuge at 14,000-16,000 x g for 15-20 minutes at 4°C.[10][11]

    • Transfer the supernatant to a new, pre-chilled tube. This is your protein lysate.[11]

  • Protein Quantification

    • Determine the protein concentration of each lysate using a BCA protein assay.[11]

    • Normalize sample concentrations with lysis buffer and add 4x Laemmli sample buffer to a final 1x concentration.[11]

    • Boil samples at 95-100°C for 5 minutes.[11]

  • SDS-PAGE

    • Load 20-30 µg of protein per lane onto an appropriate percentage SDS-polyacrylamide gel.[11]

    • Run the gel until the dye front reaches the bottom.[11]

  • Protein Transfer

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]

    • Confirm transfer efficiency by staining the membrane with Ponceau S solution.[10]

  • Blocking

    • Wash the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20).[10]

    • Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for at least 1 hour at room temperature with agitation.[4][12]

  • Primary Antibody Incubation

    • Dilute the primary anti-CK1 antibody in fresh blocking buffer at its optimal concentration.[13]

    • Incubate the membrane with the primary antibody solution for 2 hours at room temperature or overnight at 4°C with gentle agitation.[6][14]

  • Washing

    • Wash the membrane three to five times for 5-10 minutes each with a generous volume of TBST.[8][10]

  • Secondary Antibody Incubation

    • Dilute the HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse) in fresh blocking buffer.

    • Incubate the membrane for 1 hour at room temperature with gentle agitation.[10]

  • Final Washes

    • Repeat the washing step (Step 7) to remove all unbound secondary antibody.[8]

  • Detection

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[11]

    • Incubate the membrane with the ECL substrate.

    • Capture the chemiluminescent signal using a digital imager or X-ray film.[10]

Frequently Asked Questions (FAQs)

Q1: I see multiple bands around the expected size for CK1. Are they all non-specific?

A: Not necessarily. The this compound family is composed of multiple isoforms (e.g., α, γ, δ, ε) that are encoded by different genes.[15][16] These isoforms have molecular weights ranging from approximately 22 to 55 kDa.[15][17] Therefore, multiple bands could represent different CK1 isoforms present in your sample. Furthermore, some polyclonal or even monoclonal antibodies may cross-react with several isoforms.[16] Always check the antibody's datasheet for known cross-reactivities and the specific molecular weight of the targeted isoform. For instance, CK1 alpha is approximately 39 kDa.[18][19]

Q2: Which blocking buffer is best for CK1 detection?

A: The choice depends on your specific antibody, particularly if it targets a phosphorylated epitope.

  • Non-fat Dry Milk: A common and cost-effective blocking agent. However, it contains the phosphoprotein casein, which can cause high background when using phospho-specific antibodies.[4][20]

  • Bovine Serum Albumin (BSA): Generally the preferred choice when detecting phosphorylated proteins as it is largely free of interfering phosphoproteins.[20]

  • Commercial Blocking Buffers: These are often protein-free or specially formulated to reduce non-specific binding and can be a good alternative if background issues persist.[1]

Q3: How can I quickly optimize my primary antibody concentration?

A: A dot blot is a simple, fast, and cost-effective method to determine the optimal antibody concentration without running a full Western blot.[21] This technique involves spotting serial dilutions of your protein lysate directly onto a membrane, followed by blocking and incubation with different concentrations of your primary antibody to find the dilution that provides a strong signal with low background.[3]

CK1 Signaling Context

This compound is a crucial serine/threonine kinase involved in numerous signaling pathways, including the Wnt/β-catenin pathway. In the absence of a Wnt signal, CK1α initiates the phosphorylation of β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. This prevents β-catenin from accumulating and activating target genes.

cluster_destruction_complex Destruction Complex Wnt Wnt Signal Absent Axin Axin/APC BetaCatenin β-catenin Axin->BetaCatenin GSK3b GSK3β pBetaCatenin Phosphorylated β-catenin GSK3b->pBetaCatenin Phosphorylates CK1a CK1α CK1a->pBetaCatenin Phosphorylates (pS45) BetaCatenin->CK1a Substrate Degradation Proteasomal Degradation pBetaCatenin->Degradation Marked for degradation

Caption: Role of CK1α in the β-catenin destruction complex (Wnt-off state).

References

What to do when my Casein kinase 1 inhibitor is not showing an effect

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Casein Kinase 1 (CK1) inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the effective use of CK1 inhibitors in your experiments.

Troubleshooting Guide

This guide addresses the common and critical issue of a CK1 inhibitor failing to produce the expected effect in an experimental setting.

Q: What should I do when my this compound (CK1) inhibitor is not showing an effect?

A: When a CK1 inhibitor does not produce the expected biological effect, a systematic troubleshooting approach is necessary to pinpoint the cause. The issue can typically be traced back to one of three main areas: the inhibitor itself, the experimental setup, or the biological system.

Step 1: Verify the Inhibitor's Integrity and Handling

Before troubleshooting complex biological parameters, it is crucial to ensure the inhibitor is viable and correctly prepared.

  • Solubility and Stability: Many kinase inhibitors have poor aqueous solubility and can precipitate when diluted from a DMSO stock into aqueous buffers or media.[1][2] This "solvent shock" can drastically reduce the effective concentration. Additionally, inhibitors can degrade if not stored correctly.

    • Recommendation: Confirm the inhibitor's solubility in your specific medium. Prepare fresh working solutions for each experiment from a properly stored, aliquoted stock solution to avoid repeated freeze-thaw cycles.[3] Visually inspect for any precipitation after dilution.

  • Concentration Accuracy: Errors in calculating dilutions or an incorrect stock concentration will lead to unexpected results.

    • Recommendation: Double-check all calculations. If possible, verify the concentration of the stock solution using analytical methods.

  • Compound Integrity: The inhibitor may have degraded due to improper storage or may be from a faulty batch.

    • Recommendation: Store inhibitors at -20°C or -80°C as a powder or in an anhydrous solvent like DMSO.[4] If in doubt, test a fresh batch or a different lot of the inhibitor.

Step 2: Evaluate the Experimental Protocol

If the inhibitor is confirmed to be viable, the next step is to scrutinize the experimental design and execution.

  • Biochemical vs. Cell-Based Assays: It is common for inhibitors to show high potency in biochemical (cell-free) assays but be less effective in cell-based assays.[5][6] This discrepancy can be due to poor cell permeability, active removal by cellular efflux pumps, or rapid metabolism within the cell.[7]

    • Recommendation: If you are moving from a biochemical to a cellular assay, a drop in potency is not unusual. A dose-response experiment is essential to determine the effective concentration in your cell model.

  • Assay Conditions:

    • In Vitro Kinase Assays: For ATP-competitive inhibitors, the concentration of ATP is critical. High ATP concentrations will require higher inhibitor concentrations to achieve the same level of inhibition.[8] The purity and activity of the recombinant kinase can also vary between batches.[9]

    • Cell-Based Assays: The chosen cell line may not be responsive. The duration of inhibitor treatment may be too short to observe a phenotypic change, or too long, leading to secondary effects or cell death.

    • Recommendation: For in vitro assays, use an ATP concentration at or near the Km value for the specific CK1 isoform.[10] For cell-based assays, perform a time-course and dose-response experiment to determine the optimal conditions.[7]

Step 3: Assess the Biological System

Finally, characteristics of the biological model itself can be the reason for a lack of effect.

  • Target Expression and Activity: The target CK1 isoform (e.g., CK1α, CK1δ, CK1ε) may not be expressed at a sufficient level in your chosen cell line, or the pathway it regulates may not be active under your specific culture conditions.[11]

    • Recommendation: Confirm the expression of the target CK1 isoform in your cell line using Western blot or RT-qPCR. Ensure the downstream signaling pathway is active. For example, to see an effect on β-catenin, the Wnt pathway should be active.

  • Redundancy of CK1 Isoforms: The CK1 family has multiple isoforms with some overlapping functions.[3] If your inhibitor is highly specific for one isoform (e.g., CK1ε), another isoform (e.g., CK1δ) might be compensating for its inhibition in the cell.

    • Recommendation: Use an inhibitor with a broader selectivity profile against multiple CK1 isoforms or use genetic approaches like siRNA to knock down the specific target and confirm its role.

  • Off-Target Effects: An unexpected phenotype (or lack thereof) could be due to the inhibitor acting on other kinases.[9]

Below is a workflow to guide your troubleshooting process.

G cluster_inhibitor Step 1: Inhibitor Integrity cluster_assay Step 2: Experimental Setup cluster_biology Step 3: Biological System start Inhibitor Shows No Effect q_solubility Is inhibitor soluble and stable? start->q_solubility a_solubility_no Prepare fresh stock. Check solubility. Avoid freeze-thaw. q_solubility->a_solubility_no No q_concentration Is concentration correct? q_solubility->q_concentration Yes a_solubility_no->q_solubility a_concentration_no Recalculate dilutions. Verify stock concentration. q_concentration->a_concentration_no No q_assay_type Cell-based or biochemical assay? q_concentration->q_assay_type Yes a_concentration_no->q_concentration a_assay_cell Consider cell permeability, efflux, and metabolism. q_assay_type->a_assay_cell Cell-based q_conditions Are assay conditions optimal? q_assay_type->q_conditions Biochemical a_assay_cell->q_conditions a_conditions_no Optimize ATP concentration (in vitro). Perform dose-response and time-course (cellular). q_conditions->a_conditions_no No q_target Is target CK1 isoform expressed and active? q_conditions->q_target Yes a_conditions_no->q_conditions a_target_no Verify expression (WB/qPCR). Ensure pathway is active. q_target->a_target_no No q_redundancy Is there isoform redundancy? q_target->q_redundancy Yes a_target_no->q_target a_redundancy_yes Use broader spectrum inhibitor or genetic knockdown (siRNA). q_redundancy->a_redundancy_yes Yes end_success Problem Resolved q_redundancy->end_success No a_redundancy_yes->end_success

A logical workflow for troubleshooting an ineffective CK1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: How can I confirm that my CK1 inhibitor is active and on-target in my cells?

A: The best approach is to measure the phosphorylation of a known, direct downstream substrate of CK1. A primary and well-validated target is β-catenin . CK1α initiates the degradation of β-catenin by phosphorylating it at Serine 45 (Ser45) .[8][12] This "priming" phosphorylation is required for subsequent phosphorylation by GSK3β and eventual proteasomal degradation.[8][12][13]

Therefore, inhibition of CK1α should lead to a decrease in the phosphorylation of β-catenin at Ser45 and a subsequent increase in total β-catenin levels . This can be readily assessed by Western blot.

Q2: What are the different isoforms of CK1 and why is selectivity important?

A: The CK1 family in humans includes seven isoforms (α, β, γ1, γ2, γ3, δ, and ε).[3] These isoforms have both distinct and overlapping roles in various cellular processes, including Wnt signaling, circadian rhythms, and DNA repair.[14] Inhibitor selectivity is crucial because different isoforms can have opposing effects in certain pathways. For example, in the Wnt/β-catenin pathway, CK1α promotes β-catenin degradation, acting as a tumor suppressor, whereas CK1δ/ε are generally considered to promote signaling.[15] Using a non-selective inhibitor could lead to confounding results.

Q3: My inhibitor works in my cell-based assay, but the IC50 value is much higher than what is reported in the literature from biochemical assays. Is this normal?

A: Yes, this is a common observation.[5] Biochemical assays measure the direct interaction of an inhibitor with a purified kinase in a controlled environment. In a cellular context, factors such as cell membrane permeability, binding to other cellular components, active transport out of the cell by efflux pumps, and metabolic degradation of the inhibitor can all contribute to a lower effective intracellular concentration.[7] Therefore, a higher concentration is often required to achieve the same level of target inhibition in cells, resulting in a higher IC50 value.[5][16]

Data Presentation

Table 1: In Vitro IC50 Values for Common CK1 Inhibitors

This table summarizes the half-maximal inhibitory concentrations (IC50) of several common CK1 inhibitors against different isoforms. Note that values can vary depending on the assay conditions (e.g., ATP concentration).

InhibitorCK1α (nM)CK1δ (nM)CK1ε (nM)Other Notable Targets (IC50 nM)
D4476 -300-p38α, PDK1
PF-670462 -147.7Highly selective for CK1δ/ε
SR-3029 -44260Highly selective for CK1δ/ε
CKI-7 -6000--
IC261 1600010001000Also inhibits tubulin polymerization
BTX-A51 17PotentPotentCDK7 (1.3), CDK9 (4)
PF-4800567 -71132Selective for CK1ε over CK1δ

Data compiled from multiple sources.[5][13]

Experimental Protocols

Protocol 1: Western Blot Analysis of β-Catenin Phosphorylation at Ser45

This protocol details the steps to assess CK1α activity in cells by measuring changes in the phosphorylation of its direct substrate, β-catenin, at Serine 45. Inhibition of CK1α should result in decreased p-β-catenin (Ser45) and increased total β-catenin.

Materials:

  • Cell line with an active Wnt/β-catenin pathway (e.g., HEK293T, Ls174T)

  • CK1 inhibitor and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running and transfer buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-p-β-catenin (Ser45), Mouse anti-β-catenin (total), Mouse anti-β-actin or other loading control.

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of the CK1 inhibitor or vehicle control for the desired time (e.g., 4-24 hours).

  • Protein Extraction: Wash cells twice with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer. Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[4]

  • Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-β-catenin (Ser45) at 1:1000 dilution) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply ECL substrate.

  • Image Acquisition and Analysis: Capture the chemiluminescent signal. Quantify band intensities and normalize the p-β-catenin and total β-catenin signals to the loading control.

G cluster_pathway Wnt/β-catenin Signaling Pathway CK1a CK1α bCat β-catenin CK1a->bCat Phosphorylates GSK3b GSK3β p_bCat_S33_37 p-β-catenin (Ser33/37) GSK3b->p_bCat_S33_37 Phosphorylates p_bCat_S45 p-β-catenin (Ser45) bCat->p_bCat_S45 p_bCat_S45->GSK3b Primes for Degradation Proteasomal Degradation p_bCat_S33_37->Degradation Inhibitor CK1 Inhibitor Inhibitor->CK1a Inhibits

CK1α-mediated priming of β-catenin for degradation.
Protocol 2: In Vitro CK1 Kinase Assay (Luminescence-based)

This protocol provides a general workflow for a non-radioactive, luminescence-based in vitro kinase assay that measures ATP consumption (e.g., using Promega's ADP-Glo™). This assay can be used to determine the IC50 value of an inhibitor.

Materials:

  • Recombinant active CK1 isoform (e.g., CK1δ or CK1ε)

  • CK1 substrate (e.g., α-casein or a specific peptide substrate)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • DTT (Dithiothreitol)

  • ATP

  • CK1 inhibitor

  • ADP-Glo™ Kinase Assay kit (or equivalent)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the CK1 inhibitor in DMSO, then further dilute in kinase buffer. Prepare a solution of the CK1 substrate and ATP in kinase buffer. The final ATP concentration should be at or near the Km for the kinase being tested.

  • Kinase Reaction:

    • Add 5 µL of the diluted inhibitor or vehicle control to the wells of the plate.

    • Add 10 µL of a 2x working concentration of the CK1 enzyme to all wells.

    • Initiate the reaction by adding 5 µL of the 4x substrate/ATP solution to all wells.

  • Incubation: Incubate the plate at 30°C for a predetermined time within the linear range of the reaction (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Cell-Based Chemotaxis Assay

CK1δ/ε inhibitors have been shown to block the migration of leukemia cells towards chemokines like CXCL12. This protocol describes a transwell migration assay to assess the functional effect of a CK1 inhibitor on cell chemotaxis.

Materials:

  • Leukemia cell line expressing CXCR4 (e.g., CLL patient cells, HL-60)

  • RPMI-1640 medium with 0.5% BSA

  • CK1 inhibitor and vehicle control (DMSO)

  • Recombinant human CXCL12

  • Transwell inserts with 5 µm pores for 24-well plates

  • Calcein-AM or other cell viability dye for quantification

  • Fluorescence plate reader

Procedure:

  • Cell Preparation: Starve the leukemia cells in serum-free medium for 2-4 hours. After starvation, resuspend the cells in RPMI-1640 with 0.5% BSA at a concentration of 1x10^6 cells/mL.

  • Inhibitor Pre-treatment: Pre-incubate the cells with the CK1 inhibitor at the desired concentration or with vehicle control for 1-2 hours at 37°C.

  • Assay Setup:

    • In the lower chamber of the 24-well plate, add 600 µL of RPMI/BSA medium containing CXCL12 (e.g., 100 ng/mL) as the chemoattractant. For a negative control, add medium without CXCL12.

    • Place the transwell insert into each well.

    • Add 100 µL of the pre-treated cell suspension (1x10^5 cells) to the upper chamber of the insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.

  • Quantification of Migrated Cells:

    • Carefully remove the transwell insert.

    • To quantify the migrated cells in the lower chamber, add a cell viability dye like Calcein-AM and incubate according to the manufacturer's instructions.

    • Read the fluorescence on a plate reader.

  • Data Analysis: Calculate the number of migrated cells by comparing the fluorescence to a standard curve. Express the data as a percentage of migration relative to the vehicle-treated control. A successful CK1δ/ε inhibitor should significantly reduce the number of cells migrating towards CXCL12.

References

Methods to prevent the degradation of Casein kinase 1 in cell lysates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Casein Kinase 1 (CK1) in cell lysates during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound (CK1) protein degrading in my cell lysate?

A1: CK1 degradation in cell lysates is a common issue that can be attributed to several factors. Upon cell lysis, endogenous proteases and phosphatases are released from cellular compartments, gaining access to proteins like CK1.[1][2] These enzymes can rapidly degrade CK1 and alter its phosphorylation state, which is often critical for its function and downstream analysis. Additionally, improper sample handling, suboptimal lysis buffer composition, and extended incubation times at temperatures above 4°C can all contribute to the degradation of CK1.

Q2: What are the essential components of a lysis buffer to maintain CK1 stability?

A2: An optimal lysis buffer for CK1 should contain several key components to preserve its integrity. These include a buffering agent to maintain a stable pH (typically around 7.4), salts to maintain ionic strength, and detergents to solubilize proteins. Crucially, the buffer must be supplemented with a cocktail of protease and phosphatase inhibitors to inactivate endogenous enzymes that can degrade or dephosphorylate CK1.[1][2][3]

Q3: Should I use a mild or harsh lysis buffer for my CK1 experiments?

A3: The choice between a mild and a harsh lysis buffer depends on the subcellular localization of your CK1 isoform of interest and the downstream application. For cytosolic CK1, a milder buffer containing non-ionic detergents like NP-40 or Triton X-100 is often sufficient. For nuclear or membrane-bound CK1, a harsher buffer such as RIPA buffer, which contains ionic detergents like sodium deoxycholate and SDS, may be necessary for efficient extraction. However, be aware that harsh detergents can sometimes denature proteins and interfere with downstream applications like immunoprecipitation.

Q4: How critical are protease and phosphatase inhibitors, and when should I add them?

A4: Protease and phosphatase inhibitors are absolutely critical for preventing CK1 degradation and preserving its phosphorylation status.[1][2][3] They should be added fresh to the lysis buffer immediately before use, as some inhibitors have short half-lives in aqueous solutions. Commercial cocktails are available that target a broad spectrum of proteases and phosphatases and are generally recommended for convenience and effectiveness.

Q5: Can repeated freeze-thaw cycles affect the stability of my CK1 protein in the lysate?

A5: Yes, repeated freeze-thaw cycles can lead to protein degradation. It is highly recommended to aliquot your cell lysates into single-use volumes before freezing to avoid multiple freeze-thaw cycles.[4] When storing lysates, snap-freezing in liquid nitrogen before transferring to -80°C is preferable to slow freezing.

Troubleshooting Guides

Problem 1: Weak or no CK1 signal on Western Blot
Possible Cause Recommended Solution
CK1 Degradation Ensure that a fresh, comprehensive protease and phosphatase inhibitor cocktail was added to the lysis buffer immediately before use. Keep samples on ice or at 4°C at all times during the lysis procedure.
Inefficient Protein Extraction The lysis buffer may not be optimal for the subcellular localization of your CK1 isoform. If you are using a mild buffer and suspect your CK1 is in the nucleus or membrane, try a stronger buffer like RIPA. Sonication can also help to improve the lysis of cells and the release of nuclear proteins.
Low CK1 Expression The cell line or tissue you are using may have low endogenous levels of CK1. Consider using a positive control from a cell line known to express high levels of CK1. You may also need to load a higher amount of total protein on your gel.
Poor Antibody Quality The primary antibody may not be specific or sensitive enough for CK1. Check the antibody datasheet for validation in Western blotting and the recommended dilution. Consider trying an antibody from a different vendor.
Problem 2: Multiple bands or smeared signal for CK1 on Western Blot
Possible Cause Recommended Solution
Protein Degradation The appearance of lower molecular weight bands is a classic sign of protein degradation. Use a fresh and complete protease inhibitor cocktail. Minimize the time between cell lysis and sample processing.
Post-Translational Modifications CK1 is known to be phosphorylated, which can lead to shifts in its apparent molecular weight. Treating your lysate with a phosphatase before running the gel can help to confirm if the multiple bands are due to phosphorylation.
Non-specific Antibody Binding The primary or secondary antibody may be cross-reacting with other proteins. Optimize the antibody concentrations and blocking conditions. Ensure you are using a blocking agent that is compatible with your antibodies.
Sample Overload Loading too much protein can lead to smearing. Try loading a smaller amount of total protein on the gel.

Data Presentation

Table 1: Comparison of Common Lysis Buffer Components for CK1 Analysis

Component RIPA Buffer (Harsh) NP-40 Lysis Buffer (Mild) Purpose
Buffering Agent 50 mM Tris-HCl, pH 7.450 mM Tris-HCl, pH 7.4Maintain stable pH
Salt 150 mM NaCl150 mM NaClMaintain ionic strength
Detergents 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS1% NP-40Solubilize proteins
Chelating Agent 1 mM EDTA1 mM EDTAInhibit metalloproteases
Additives Protease & Phosphatase InhibitorsProtease & Phosphatase InhibitorsPrevent degradation/dephosphorylation
Primary Use Case Nuclear and membrane-bound proteinsCytosolic proteins

Table 2: Common Components of Commercial Protease and Phosphatase Inhibitor Cocktails

Inhibitor Class Examples of Inhibitors Target Enzymes
Serine Protease Inhibitors AEBSF, Aprotinin, Leupeptin, PMSFTrypsin, Chymotrypsin, Plasmin
Cysteine Protease Inhibitors E-64, LeupeptinPapain, Calpain
Aspartic Protease Inhibitors Pepstatin APepsin, Cathepsin D
Metalloprotease Inhibitors EDTA, BestatinAminopeptidases
Serine/Threonine Phosphatase Inhibitors Sodium Fluoride, Sodium Pyrophosphate, β-GlycerophosphatePP1, PP2A
Tyrosine Phosphatase Inhibitors Sodium OrthovanadatePTPs

Experimental Protocols

Protocol 1: Cell Lysis for this compound Analysis
  • Preparation: Pre-cool a centrifuge to 4°C. Prepare your chosen lysis buffer (e.g., RIPA or NP-40 buffer) and keep it on ice. Immediately before use, add a broad-spectrum protease and phosphatase inhibitor cocktail to the lysis buffer at the manufacturer's recommended concentration.

  • Cell Harvesting (Adherent Cells):

    • Aspirate the culture medium.

    • Wash the cells once with ice-cold PBS.

    • Aspirate the PBS and add the chilled lysis buffer to the plate (e.g., 1 mL for a 10 cm dish).

    • Scrape the cells off the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Cell Harvesting (Suspension Cells):

    • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

    • Aspirate the supernatant and wash the cell pellet once with ice-cold PBS.

    • Centrifuge again, aspirate the PBS, and resuspend the cell pellet in chilled lysis buffer.

  • Lysis:

    • Incubate the lysate on ice for 30 minutes, with occasional vortexing.

    • For enhanced lysis, especially for nuclear proteins, sonicate the lysate on ice. Use short bursts to avoid heating the sample.

  • Clarification:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Carefully transfer the supernatant (the cell lysate) to a new pre-chilled microcentrifuge tube.

  • Quantification and Storage:

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

    • Aliquot the lysate into single-use tubes, snap-freeze in liquid nitrogen, and store at -80°C for long-term use.

Protocol 2: Immunoprecipitation of this compound
  • Lysate Preparation: Prepare cell lysates as described in Protocol 1.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add 20 µL of Protein A/G agarose (B213101) beads to 500 µg of total protein lysate.

    • Incubate on a rotator for 1 hour at 4°C.

    • Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add 1-5 µg of a high-quality anti-CK1 antibody to the pre-cleared lysate.

    • Incubate on a rotator overnight at 4°C.

  • Capture of Immune Complexes:

    • Add 30 µL of Protein A/G agarose beads to the lysate-antibody mixture.

    • Incubate on a rotator for 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

    • Aspirate the supernatant and wash the beads three times with 1 mL of ice-cold lysis buffer. After the final wash, carefully remove all of the supernatant.

  • Elution:

    • Resuspend the beads in 30 µL of 2X Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes to elute the protein from the beads.

    • Centrifuge at 10,000 x g for 1 minute and collect the supernatant for Western blot analysis.

Mandatory Visualization

CK1_Wnt_Signaling_Pathway cluster_0 Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6->Dishevelled Axin Axin Dishevelled->Axin Beta_Catenin β-Catenin Axin->Beta_Catenin Phosphorylation & Ubiquitination APC APC APC->Beta_Catenin GSK3b GSK3β GSK3b->Beta_Catenin CK1 CK1 CK1->Beta_Catenin Proteasome Proteasome Beta_Catenin->Proteasome Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Nucleus Nucleus

Caption: Canonical Wnt signaling pathway illustrating the role of CK1 in the β-catenin destruction complex.

Experimental_Workflow Start Start: Cell Culture Harvest Harvest Cells (on ice) Start->Harvest Lysis Lyse Cells with Lysis Buffer + Protease/Phosphatase Inhibitors Harvest->Lysis Incubate Incubate on Ice (30 min) Lysis->Incubate Clarify Clarify Lysate (Centrifugation at 4°C) Incubate->Clarify Quantify Quantify Protein Concentration Clarify->Quantify Analyze Downstream Analysis (Western Blot, IP, etc.) Quantify->Analyze Store Store at -80°C (Single-use aliquots) Quantify->Store

Caption: Recommended experimental workflow for preventing CK1 degradation during cell lysis.

Troubleshooting_Tree Start Problem: Weak or No CK1 Signal Check_Inhibitors Were fresh protease/ phosphatase inhibitors used? Start->Check_Inhibitors Yes_Inhibitors Yes Check_Inhibitors->Yes_Inhibitors Yes No_Inhibitors No Check_Inhibitors->No_Inhibitors No Check_Buffer Is the lysis buffer appropriate for CK1 localization? Yes_Inhibitors->Check_Buffer Add_Inhibitors Solution: Add fresh inhibitors to lysis buffer. No_Inhibitors->Add_Inhibitors Yes_Buffer Yes Check_Buffer->Yes_Buffer Yes No_Buffer No Check_Buffer->No_Buffer No Check_Antibody Is the primary antibody validated for Western Blot? Yes_Buffer->Check_Antibody Change_Buffer Solution: Use a harsher buffer (e.g., RIPA) for nuclear/ membrane CK1. No_Buffer->Change_Buffer Yes_Antibody Yes Check_Antibody->Yes_Antibody Yes No_Antibody No Check_Antibody->No_Antibody No Increase_Load Consider increasing protein load or using a positive control. Yes_Antibody->Increase_Load Change_Antibody Solution: Use a validated antibody at the recommended dilution. No_Antibody->Change_Antibody

Caption: Troubleshooting decision tree for weak or absent CK1 signal in Western blotting.

References

Technical Support Center: Optimizing In Vitro Casein Kinase 1 (CK1) Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize buffer components for successful in vitro Casein Kinase 1 (CK1) assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a standard, good starting-point buffer for a CK1 assay?

A general starting buffer for a CK1 assay typically includes a buffering agent to maintain pH, MgCl₂, ATP, a reducing agent, and the enzyme and substrate. Based on various protocols, a reliable starting point is:

  • Buffering Agent: 25-50 mM HEPES or Tris-HCl, pH 7.0-7.5.[1][2][3]

  • Magnesium Chloride (MgCl₂): 10-20 mM.[1][2][3]

  • ATP: 10-100 µM. The concentration should be near the Kₘ of the specific CK1 isoform for ATP if determining inhibitor potency (IC50).[2][4][5][6]

  • Reducing Agent: 0.5-5 mM Dithiothreitol (DTT).[7][8]

  • Substrate: Specific peptide or protein substrate (e.g., α-casein) at a concentration near its Kₘ.[2]

  • (Optional) Additives: 0.1 mg/ml BSA to prevent enzyme instability, and detergents like 0.01% Brij-35 or Triton X-100 to reduce non-specific binding.[1][3]

Q2: My CK1 enzyme activity is very low or absent. Which buffer components should I investigate?

Low kinase activity is a common issue that can often be traced back to buffer composition or reagent integrity.[5]

  • Check pH: Ensure the buffer pH is within the optimal range for your specific CK1 isoform (typically 7.0-8.0).[2][7]

  • Verify MgCl₂ Concentration: Magnesium is a critical cofactor. Titrate MgCl₂ concentration, as suboptimal levels can significantly reduce enzyme activity.[9]

  • Confirm ATP Integrity: ATP solutions can degrade with multiple freeze-thaw cycles or improper storage. Use a fresh aliquot of ATP stock.[5]

  • Assess Reducing Agent: DTT is essential for maintaining the reduced state of cysteine residues in the kinase.[10] Since diluted DTT oxidizes readily, always use a fresh dilution.[1]

  • Enzyme Stability: Ensure the enzyme has not undergone multiple freeze-thaw cycles.[5] Consider adding a carrier protein like BSA (0.1 mg/ml) to the buffer to improve stability.[3][7]

Q3: I'm observing a high background signal in my assay. How can buffer optimization help?

High background can mask the true signal and interfere with results. Several factors, including buffer components, can contribute to this issue.

  • Non-Specific Binding: Test compounds or substrates may bind non-specifically to the assay plate or aggregate in solution.[4] Including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) can disrupt aggregates and reduce background.[11]

  • Contaminated Reagents: Buffers or other reagents could be contaminated with ATP or other interfering substances.[5] Using fresh, high-purity reagents and filter-sterilizing buffers can help mitigate this.[4]

  • High ATP Concentration: In assays that measure ATP consumption (like ADP-Glo™), using an ATP concentration significantly above the Kₘ can lead to a high background signal.[11]

  • Autophosphorylation: CK1 exhibits autophosphorylation, which can contribute to the signal in assays that measure total ATP consumption.[2] Optimizing the enzyme concentration by titration can help find a balance where substrate phosphorylation is dominant.[2][4]

Q4: How does salt (e.g., NaCl, KCl) concentration affect my CK1 assay?

The effect of monovalent salts like NaCl or KCl can be complex and isoform-dependent.

  • Inhibition/Activation: High salt concentrations can be inhibitory for some kinases.[12] However, some protocols include salts like KCl (e.g., 150 mM) in their buffers, suggesting it can be beneficial for certain isoforms or assay formats.[6]

  • Enzyme Conformation: Salts can influence the conformational state of the enzyme.[13]

  • Recommendation: If you suspect salt effects, it is best to test a range of concentrations to determine the optimal level for your specific CK1 isoform and substrate combination. Start with a buffer containing no additional NaCl or KCl and titrate it in to observe the effect on activity.

Q5: What is the role of DTT, and can I use a different reducing agent?

DTT (Dithiothreitol) is a reducing agent included in kinase assays to prevent the oxidation of cysteine residues within the enzyme, which can lead to inactivation.[10]

  • Importance: Maintaining a reducing environment is crucial for the catalytic activity and stability of many kinases.[10]

  • Alternatives: If you suspect your inhibitor compound is reacting with the thiol groups in DTT, you could try TCEP (Tris(2-carboxyethyl)phosphine).[10] TCEP is a non-thiol-based reducing agent and may be more compatible with certain compounds.[10] It's advisable to test both with and without a reducing agent to understand its impact on your specific assay.

Data Summary Tables

Table 1: General Concentration Ranges for CK1 Assay Buffer Components

ComponentTypical Concentration RangePurpose & Key Considerations
Buffer Agent 20-50 mM (HEPES, Tris-HCl)Maintains stable pH; HEPES is common due to low metal chelation.[4]
pH 7.0 - 8.0Critical for enzyme activity; must be optimized for the specific isoform.[2][7]
MgCl₂ 5-20 mMEssential cofactor for ATP transfer; concentration must be optimized.[1][3][8]
ATP 10-100 µMCo-substrate; use concentration near Kₘ for IC50 studies.[4][5][6]
DTT 0.5-5 mMReducing agent; maintains enzyme integrity. Use fresh dilutions.[1][7]
BSA 0.05-0.1 mg/mLCarrier protein; prevents enzyme denaturation and non-specific adsorption.[3][7]
Detergent 0.01-0.05% (Triton X-100, Brij-35)Reduces compound aggregation and non-specific binding.[1][11]

Table 2: Troubleshooting Guide Based on Buffer Components

IssuePotential Buffer-Related CauseRecommended Action
Low/No Activity Suboptimal pH, MgCl₂, or DTT concentration. Degraded ATP.Optimize pH and titrate MgCl₂. Use fresh DTT and ATP stocks.[5]
High Background Compound/substrate aggregation. Contaminated reagents.Add 0.01% non-ionic detergent.[11] Use high-purity, fresh reagents.[5]
Poor Reproducibility Inconsistent reagent concentrations. Reagent degradation.Prepare fresh master mixes. Aliquot and store reagents properly to avoid freeze-thaw cycles.[5]
Inhibitor Ineffective Inhibitor reacts with DTT. ATP concentration too high.Test an alternative reducing agent like TCEP.[10] Lower ATP concentration to near the Kₘ value.[5]

Experimental Protocols

Protocol 1: Titration of MgCl₂ for Optimal CK1 Activity

This protocol determines the optimal concentration of MgCl₂, a critical cofactor for kinase activity.

  • Prepare Buffers: Make a master kinase buffer mix containing all components except MgCl₂ (e.g., 50 mM HEPES pH 7.5, 1 mM DTT, 100 µM ATP, CK1 substrate).

  • Prepare MgCl₂ Dilutions: Create a series of MgCl₂ stock solutions that, when added to the reaction, will yield final concentrations to be tested (e.g., 0, 2, 5, 10, 15, 20, 30 mM).

  • Set Up Reactions: In a multi-well plate, combine the master mix, your CK1 enzyme, and the different concentrations of MgCl₂. Include a "no enzyme" control for each MgCl₂ concentration to measure background.

  • Initiate and Incubate: Start the reaction (often by adding the ATP/substrate mix) and incubate at the desired temperature (e.g., 30°C) for a time known to be within the linear range of the reaction.[2]

  • Stop and Detect: Terminate the reaction and use your chosen detection method (e.g., radiometric, luminescence) to quantify substrate phosphorylation.

  • Analyze Data: Subtract the "no enzyme" background from the corresponding samples. Plot the kinase activity against the final MgCl₂ concentration. The optimal concentration is the one that yields the highest activity before a plateau or decrease is observed.

Protocol 2: Standard In Vitro CK1 Kinase Assay

This protocol provides a framework for a standard radiometric or luminescence-based CK1 assay.

  • Prepare Kinase Reaction Buffer (1X): For example: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA, and 50 µM DTT.[3]

  • Prepare Reagents:

    • Enzyme: Thaw the CK1 enzyme on ice and dilute to the desired concentration in 1X Kinase Reaction Buffer. The optimal concentration should be determined by titration to ensure the reaction is in the linear range.[4]

    • Substrate/ATP Mix: Prepare a mix containing the specific substrate and ATP in 1X Kinase Reaction Buffer. For radiometric assays, this will include [γ-³²P]ATP.[2][7]

  • Set Up Assay Plate:

    • Add inhibitor compounds or vehicle control (e.g., DMSO) to appropriate wells.[11]

    • Add the diluted CK1 enzyme to all wells except the "no enzyme" control. Add buffer to the control wells.[11]

    • Pre-incubate the plate for 5-10 minutes at the reaction temperature (e.g., 30°C).

  • Initiate Reaction: Add the Substrate/ATP mix to all wells to start the reaction.[11]

  • Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction stays within the linear velocity region.[2][3]

  • Stop Reaction & Detect Signal:

    • Radiometric Assay: Stop the reaction by adding a solution like 75 mM phosphoric acid. Spot the reaction mixture onto P81 phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and quantify the radioactivity on the paper using a scintillation counter.[6]

    • Luminescence Assay (e.g., ADP-Glo™): Add the ADP-Glo™ Reagent to deplete unused ATP, incubate, then add the Kinase Detection Reagent to convert ADP to a luminescent signal.[3][14] Read the luminescence on a plate reader.

Visualizations

Buffer_Optimization_Workflow cluster_prep Preparation cluster_optimization Optimization Loop cluster_final Finalization start Define Baseline Buffer (e.g., HEPES, MgCl2, DTT, ATP) prep_reagents Prepare Stock Solutions (Enzyme, Substrate, Buffer Components) start->prep_reagents titrate Titrate One Component (e.g., MgCl2, pH, DTT) prep_reagents->titrate assay Perform Kinase Assay (Fixed concentrations of other components) titrate->assay detect Measure Kinase Activity (e.g., Luminescence, Radioactivity) assay->detect analyze Analyze Data & Determine Optimum detect->analyze is_optimal All Components Optimized? analyze->is_optimal Optimum Found is_optimal->titrate No, Titrate Next final_buffer Define Final Optimized Buffer is_optimal->final_buffer Yes end Proceed to Screening/ Main Experiments final_buffer->end

Workflow for systematic optimization of buffer components.

CK1_Assay_Pathway cluster_reactants Assay Reactants cluster_buffer Buffer Environment cluster_products Assay Products CK1 CK1 Enzyme Phosphorylation Phosphorylation (Phosphate Transfer) CK1->Phosphorylation ATP ATP ATP->Phosphorylation Substrate Substrate (e.g., α-casein) Substrate->Phosphorylation Buffer HEPES/Tris (pH 7.5) Buffer->Phosphorylation Cofactor Mg²⁺ (Cofactor) Cofactor->Phosphorylation Reducing DTT (Reducing Agent) Reducing->CK1 maintains activity P_Substrate Phosphorylated Substrate Phosphorylation->P_Substrate Measured ADP ADP Phosphorylation->ADP Measured

Components and reaction process in a typical CK1 assay.

References

Technical Support Center: Reducing Background Phosphorylation in Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of high background phosphorylation in kinase activity assays.

Troubleshooting Guide: High Background Phosphorylation

High background signal can obscure the true kinase activity, leading to a poor signal-to-noise ratio and unreliable data. The following table summarizes common causes of high background, potential solutions, and essential experimental controls to pinpoint the issue.

Potential Cause Description Recommended Solutions Essential Controls
Reagent Contamination Buffers, ATP stocks, or substrate solutions may be contaminated with ATP, ADP, or other kinases.[1]- Use high-purity, fresh reagents.- Prepare buffers and ATP solutions fresh and filter sterilize.- Test individual reagents for background signal.- No-Enzyme Control: Contains all assay components except the kinase to identify reagent-based background.
High Kinase Concentration Excessive enzyme concentration can lead to increased autophosphorylation and depletion of substrate, contributing to background.[1]- Titrate the kinase to determine the optimal concentration that provides a robust signal with low background.- Aim for initial velocity conditions where less than 10-20% of the substrate is consumed.[2]- Kinase Titration: A series of reactions with varying kinase concentrations.
Kinase Autophosphorylation Many kinases can phosphorylate themselves, which can be a significant source of background signal.[3]- Run a control reaction without the substrate to quantify autophosphorylation.[4]- If autophosphorylation is high, reduce the kinase concentration.[3]- Consider if autophosphorylation is necessary for kinase activation.[5]- No-Substrate Control: Contains the kinase and ATP but no substrate to measure autophosphorylation.
Non-Specific Binding Assay components, such as the substrate or ATP, may bind non-specifically to the assay plate or filter membranes.[1]- Include a blocking agent like Bovine Serum Albumin (BSA) in the assay buffer.[3]- Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the buffer.- Increase the number and duration of wash steps in filter-based assays.[1]- No-Enzyme Control: Helps to assess non-specific binding of other components.
Contaminating Phosphatase Activity Phosphatases in crude cell or tissue lysates can dephosphorylate the substrate, affecting the net phosphorylation signal.[6]- Add a broad-spectrum phosphatase inhibitor cocktail to the lysis buffer.[4][6]- Perform all sample preparation steps on ice to minimize enzymatic activity.[6]- Consider purifying the kinase of interest to remove contaminants.[4]- Phosphatase Activity Control: Incubate the phosphorylated product with the sample lysate (without ATP) to measure dephosphorylation.[4]
Suboptimal ATP Concentration High ATP concentrations can lead to increased background, while very low concentrations can result in a weak signal.[7]- Determine the optimal ATP concentration, often near the Km for ATP of the kinase.[7]- For ATP-competitive inhibitors, the IC50 value is highly dependent on the ATP concentration.[7]- ATP Titration: A series of reactions with varying ATP concentrations to determine the optimal level.[8]
Assay Plate Issues Certain types of microplates can contribute to background fluorescence or phosphorescence.- For luminescence assays, use opaque white plates to maximize signal and prevent crosstalk.[7]- For fluorescence assays, use black plates to minimize background.[7]- Pre-read the plate before adding reagents to check for inherent plate signal.- Blank Control: Contains only the assay buffer to measure the background of the plate and buffer.

Experimental Protocols

Protocol 1: Generic Kinase Activity Assay with Essential Controls

This protocol outlines a basic kinase assay in a 96-well plate format. Volumes and concentrations should be optimized for each specific kinase and substrate.

Materials:

  • Purified Kinase

  • Substrate (peptide or protein)

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • Stop Solution (e.g., EDTA to chelate Mg²⁺)

  • Detection Reagent (specific to the assay format, e.g., ADP-Glo™)

  • 96-well assay plate (white or black, depending on the detection method)

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of your kinase and a stock solution of your substrate and ATP in kinase assay buffer.

  • Set up Assay Plate:

    • Test Wells: Add 20 µL of kinase assay buffer containing the substrate to each well.

    • No-Substrate Control: Add 20 µL of kinase assay buffer without the substrate.

    • No-Enzyme Control: Add 20 µL of kinase assay buffer with the substrate.

  • Add Kinase: To the "Test Wells" and "No-Substrate Control" wells, add 10 µL of the diluted kinase solution. To the "No-Enzyme Control" wells, add 10 µL of kinase assay buffer.

  • Initiate Reaction: Add 20 µL of the ATP solution to all wells to start the reaction. The final volume should be 50 µL.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes) within the linear range of the reaction.[9]

  • Stop Reaction: Add 25 µL of Stop Solution to all wells.

  • Detection: Add 25 µL of the Detection Reagent to all wells, incubate as required by the manufacturer, and read the plate on a suitable plate reader.

Protocol 2: Assay for Quantifying Kinase Autophosphorylation

This protocol is a modification of the generic kinase assay to specifically measure the level of kinase autophosphorylation.

Materials:

  • Same as Protocol 1, but without the exogenous substrate.

Procedure:

  • Prepare Reagents: Thaw kinase, kinase assay buffer, and ATP solution on ice.

  • Set up Assay Plate:

    • Autophosphorylation Wells: Add 20 µL of kinase assay buffer to each well.

    • No-Enzyme Control: Add 20 µL of kinase assay buffer to separate wells.

  • Add Kinase: Add 10 µL of the diluted kinase solution to the "Autophosphorylation Wells". Add 10 µL of kinase assay buffer to the "No-Enzyme Control" wells.

  • Initiate Reaction: Add 20 µL of the ATP solution to all wells.

  • Incubation, Stop Reaction, and Detection: Follow steps 5-7 from Protocol 1. The signal in the "Autophosphorylation Wells" relative to the "No-Enzyme Control" indicates the extent of autophosphorylation.

Protocol 3: Preparation of Cell Lysates for Kinase Assays

This protocol describes the preparation of cell lysates while preserving the phosphorylation state of proteins.

Materials:

  • Cultured cells

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer)

  • Protease Inhibitor Cocktail (e.g., 100X stock)

  • Phosphatase Inhibitor Cocktail (e.g., 100X stock)[4]

  • Cell scraper

  • Microcentrifuge

Procedure:

  • Prepare Lysis Buffer: Immediately before use, supplement the ice-cold Lysis Buffer with Protease and Phosphatase Inhibitor Cocktails at their recommended concentrations.[4]

  • Cell Lysis:

    • Place the cell culture dish on ice and wash the cells once with ice-cold PBS.

    • Aspirate the PBS and add the supplemented Lysis Buffer to the dish (e.g., 1 mL for a 10 cm dish).

    • Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 15-30 minutes with occasional vortexing.[6]

  • Clarification: Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube. This contains the soluble proteins.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Storage: Use the lysate immediately for your kinase assay or store it in aliquots at -80°C. Avoid repeated freeze-thaw cycles.[6]

Visualizations

TroubleshootingWorkflow Start High Background Signal Observed NoEnzyme Run 'No-Enzyme' Control Start->NoEnzyme CheckNoEnzyme Is Signal Still High? NoEnzyme->CheckNoEnzyme CompoundInterference Source: Compound/Reagent Interference Solution: Use high-purity reagents, test components individually. CheckNoEnzyme->CompoundInterference Yes NoSubstrate Run 'No-Substrate' Control CheckNoEnzyme->NoSubstrate No CheckNoSubstrate Is Signal High? NoSubstrate->CheckNoSubstrate Autophosphorylation Source: Kinase Autophosphorylation Solution: Reduce kinase concentration. CheckNoSubstrate->Autophosphorylation Yes OptimizeAssay Source: Assay Conditions Solution: Optimize kinase/ATP concentration, check for phosphatase activity. CheckNoSubstrate->OptimizeAssay No

Caption: A decision tree for troubleshooting high background signals in kinase assays.

KinaseReaction cluster_reactants Reactants cluster_products Products Kinase Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Transfers Phosphate (B84403) Substrate Substrate Substrate->PhosphoSubstrate ATP ATP ADP ADP ATP->ADP

Caption: The basic principle of a kinase-catalyzed phosphorylation reaction.

ExperimentalControls TotalActivity Total Kinase Activity (Kinase + Substrate + ATP) BackgroundSignal Background Signal TotalActivity->BackgroundSignal is composed of Autophosphorylation Autophosphorylation TotalActivity->Autophosphorylation is composed of SubstratePhosphorylation Substrate Phosphorylation TotalActivity->SubstratePhosphorylation is composed of NoEnzyme No-Enzyme Control (Substrate + ATP) NoEnzyme->BackgroundSignal measures NoSubstrate No-Substrate Control (Kinase + ATP) NoSubstrate->Autophosphorylation measures

Caption: Logical relationship between experimental controls in a kinase assay.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background in a kinase assay?

High background can stem from several factors including contamination of reagents with ATP or other kinases, non-specific binding of assay components to the plate, high levels of kinase autophosphorylation, and the presence of contaminating phosphatases in the sample.[1][4]

Q2: How can I differentiate between high background from reagent contamination and kinase autophosphorylation?

To distinguish between these sources, you should run two key controls: a "no-enzyme" control and a "no-substrate" control. A high signal in the "no-enzyme" control points to reagent contamination or issues with other assay components.[1] A high signal in the "no-substrate" control, which is absent in the "no-enzyme" control, indicates kinase autophosphorylation.[4]

Q3: What is the role of phosphatase inhibitors, and when should I use them?

Phosphatases are enzymes that remove phosphate groups, counteracting the activity of kinases.[6] They are a significant concern when using cell or tissue lysates as the kinase source.[6] You should always add a broad-spectrum phosphatase inhibitor cocktail to your lysis buffer immediately before lysing the cells to preserve the phosphorylation state of your proteins.[4]

Q4: How does the ATP concentration affect my kinase assay and the interpretation of inhibitor data?

The ATP concentration is a critical parameter. For ATP-competitive inhibitors, the measured IC50 value is directly dependent on the ATP concentration.[7] Assays are often performed at an ATP concentration close to the Michaelis-Menten constant (Km) of the kinase for ATP to ensure sensitivity to competitive inhibitors.[7] Using ATP concentrations that are too high can mask the effect of these inhibitors.[7]

Q5: My "no-enzyme" control shows a high signal. What should I do?

A high signal in the "no-enzyme" control indicates that the background is independent of kinase activity.[1] This strongly suggests a problem with your reagents (e.g., ATP contamination in the substrate solution), non-specific binding to the assay plate, or interference from a test compound with the detection system. You should prepare fresh, high-purity reagents and test each component individually for background signal.[1]

Q6: Can the choice of assay plate affect the background signal?

Yes, the type of microplate can significantly impact the background signal. For luminescence-based assays, opaque white plates are recommended to maximize the signal and prevent well-to-well crosstalk.[7] For fluorescence-based assays, black plates are preferred to minimize background fluorescence and light scatter.[7] It is also good practice to pre-read the plate before adding any reagents to check for inherent plate phosphorescence or fluorescence.

References

Troubleshooting common problems in cloning Casein kinase 1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Casein Kinase 1 (CK1) cloning. This resource provides detailed troubleshooting guides and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the cloning of CK1 genes.

Frequently Asked Questions (FAQs)

Q1: What makes cloning this compound (CK1) potentially challenging?

Cloning CK1 can present several challenges. A primary issue is the potential toxicity of the expressed CK1 protein to the E. coli host cells.[1][2][3] This can lead to low transformation efficiency, a complete absence of colonies, or the selection of mutants with reduced or no expression. Additionally, like any gene, successful cloning is dependent on optimized protocols for PCR amplification, restriction digestion, ligation, and transformation.

Q2: Which CK1 isoform (e.g., α, δ, ε) should I clone for my research?

The choice of isoform depends entirely on your research goals. The CK1 family members play diverse and sometimes opposing roles in cellular signaling.[4][5]

  • CK1α is often considered a negative regulator of the Wnt/β-catenin pathway, as it helps target β-catenin for degradation.[5][6][7]

  • CK1δ and CK1ε are closely related and are often positive regulators of the Wnt pathway.[8][9][10] They are also implicated in regulating circadian rhythms.[11]

  • CK1γ isoforms are associated with the cell membrane and are also involved in Wnt signal transduction.[11]

Your choice should be based on the specific pathway or cellular process you are investigating.

Q3: Is codon optimization necessary for expressing human CK1 in E. coli?

Yes, codon optimization is highly recommended. Different organisms exhibit codon usage bias, meaning they prefer certain codons for encoding the same amino acid.[12][13] Human genes often contain codons that are rare in E. coli, which can lead to translational stalling and low protein expression.[13][14] Synthesizing a CK1 gene with codons optimized for E. coli can significantly enhance the chances of successful protein expression.[14][15] The Codon Adaptation Index (CAI) is a useful metric for assessing how well a gene's codon usage matches a host organism's bias.[12]

Cloning Workflow and Troubleshooting Guide

This guide is structured to follow the key stages of a typical cloning workflow.

G cluster_prep Phase 1: Insert & Vector Preparation cluster_ligation Phase 2: Ligation cluster_transform Phase 3: Transformation & Screening PCR 1. PCR Amplification of CK1 Gene Digest_Insert 2. Digest Insert PCR->Digest_Insert ts_pcr No/Weak Product? PCR->ts_pcr Purify 4. Gel Purify Insert & Vector Digest_Insert->Purify Digest_Vector 3. Digest Vector Digest_Vector->Purify Ligate 5. Ligation Reaction (Vector + Insert) Purify->Ligate ts_purify Low DNA Yield? Purify->ts_purify Transform 6. Transformation into E. coli Ligate->Transform Plate 7. Plate on Selective Media Transform->Plate Screen 8. Screen Colonies (Colony PCR / Miniprep) Plate->Screen ts_plate No/Few Colonies? Plate->ts_plate Result Positive Clone! Screen->Result ts_screen All Negative Clones? Screen->ts_screen ts_pcr->PCR Adjust Annealing Temp, Check Reagents ts_purify->PCR Optimize PCR, Improve Gel Extraction ts_plate->Ligate Check Ligation, Use High-Efficiency Cells ts_screen->Plate Check for Vector Self-Ligation, Review Ratios

Caption: General workflow for cloning the this compound gene.

Stage 1: PCR Amplification of CK1 Insert

Q: I'm not getting any PCR product, or the bands are very weak. What should I do?

A: This is a common issue that can be resolved by systematically checking your reaction components and parameters.

  • Template DNA: Ensure the quality and quantity of your template DNA are adequate. Too much template can inhibit the reaction, while too little will result in low yield.[16] For complex templates like genomic DNA, using a specialized polymerase may be necessary.[17]

  • Primers: Double-check your primer design for specificity and ensure they have the correct melting temperature (Tm). A good starting point for the annealing temperature is 5°C below the calculated Tm of the primers.[18] Consider running a temperature gradient PCR to find the optimal annealing temperature.[17]

  • PCR Reagents: Use fresh aliquots of dNTPs and polymerase buffer.[18] Ensure all components were added to the reaction.[17] If your CK1 isoform has high GC content, adding 5% DMSO to the reaction mix may help.[18]

  • Cycling Parameters: Make sure the extension time is sufficient for your polymerase to amplify the full length of the CK1 gene.[18] A standard rule is one minute per kilobase of product.

Q: I'm seeing multiple non-specific bands on my gel. How can I fix this?

A: Non-specific bands usually indicate that the primers are binding to unintended sequences.

  • Increase Annealing Temperature: Gradually increasing the annealing temperature can make primer binding more stringent, reducing off-target amplification.[19]

  • Optimize Primer Concentration: Primer concentrations that are too high can lead to non-specific binding and the formation of primer-dimers.[19] Try reducing the primer concentration in your reaction.

  • Redesign Primers: If optimization fails, you may need to design new primers that are longer or target a more unique sequence.[17]

Stage 2: Restriction Digestion and Purification

Q: How do I know if my digestion has worked?

A: Always run a small sample of your digested vector and insert on an agarose (B213101) gel. An uncut plasmid will typically show multiple bands (supercoiled, nicked, linear), while a successfully digested vector should appear as a single, sharp band at the expected linear size.[20] If using two enzymes, you should see the vector backbone and a small excised fragment.

Q: My DNA concentration is very low after gel purification. What went wrong?

A: Low yield from gel extraction is common. To improve it:

  • Minimize UV exposure when excising the DNA band from the gel, as excessive UV can damage the DNA.[21]

  • Ensure the gel slice is fully dissolved in the binding buffer.

  • Make sure all residual ethanol (B145695) from wash steps is removed before eluting, as it can inhibit downstream enzymatic reactions like ligation.[22]

Stage 3: Ligation

Q: I'm getting very few or no colonies after transformation, suggesting a ligation problem. What should I check?

A: Ligation failure is a frequent bottleneck. Consider the following troubleshooting steps.

  • Vector-to-Insert Ratio: The molar ratio of vector to insert is critical. An excess of insert is generally preferred. Try optimizing with different ratios.

Vector:Insert Molar RatioRecommendation
1:1 to 1:10Recommended starting range for most cloning.[23][24][25]
1:20Can be used for very short inserts or adaptors.[25]
  • DNA Purity and Integrity: Ensure your purified vector and insert are free from contaminants like salts and ethanol.[22][25] The 5' phosphate (B84403) group is essential for ligation; ensure your insert has it (PCR primers are often unphosphorylated) and that your vector was not over-treated with phosphatase.[2][24]

  • Ligase and Buffer: T4 DNA Ligase requires ATP, which is present in the reaction buffer. This buffer is sensitive to repeated freeze-thaw cycles. Use fresh buffer or supplement with ATP if you suspect it has degraded.[2][24][25]

  • Ligation Controls: To diagnose the problem, run a set of control reactions.[24][26]

Control LigationPurposeExpected Outcome
Vector only (no ligase)Checks for uncut plasmid contamination.Very few or no colonies.
Vector only + LigaseChecks for vector self-ligation.Few colonies (if dephosphorylated).
Uncut Vector (no ligation)Tests transformation efficiency of cells.Many colonies ("lawn").
Stage 4: Transformation and Plating

Q: I performed my ligation and transformation, but I have no colonies on my plate.

A: If your ligation controls suggest the ligation was successful, the problem may lie with the transformation step.

  • Competent Cells: The efficiency of your competent cells is paramount. If they are old or have been handled improperly (e.g., vortexed, not kept on ice, thawed and refrozen), their efficiency will drop dramatically.[23] Always test a new batch of competent cells with a control plasmid (like pUC19) to confirm their efficiency.[3][23][27]

  • Heat Shock: The heat shock step is critical and time-sensitive. Adhere strictly to the protocol's time and temperature (e.g., 42°C for 30-90 seconds).[27]

  • Antibiotic Selection: Ensure you are using the correct antibiotic for your vector and that the plates are fresh. Antibiotics can degrade over time, especially when exposed to heat and light.[23]

  • Potential CK1 Toxicity: If you suspect the CK1 gene is toxic to your cells, you may get no colonies.[2]

    • Try incubating the plates at a lower temperature (e.g., 30°C) overnight.[3][28]

    • Use a vector with a tightly regulated promoter (e.g., pBAD, pLATE) to prevent basal ("leaky") expression of the toxic gene.[28]

    • Consider using a low-copy-number plasmid.[28]

Q: I have many colonies, but they are all empty vectors (no insert). What happened?

A: This is usually due to the vector religating to itself.

  • Incomplete Digestion: If the vector was not fully digested by both restriction enzymes, the single-cut plasmid can easily religate. Ensure complete digestion.

  • Inefficient Dephosphorylation: If using a single enzyme or blunt-end cloning, dephosphorylating the vector with an enzyme like Calf Intestinal Phosphatase (CIP) or Shrimp Alkaline Phosphatase (SAP) is crucial to prevent re-ligation.[22] Ensure the phosphatase is completely removed or heat-inactivated before the ligation step, as it will dephosphorylate your insert.[2][24]

Key Experimental Protocols

Protocol 1: PCR Amplification of CK1 Insert
  • Set up a 50 µL PCR reaction as follows:

ComponentVolume/Concentration
5X High-Fidelity Buffer10 µL
dNTPs (10 mM)1 µL
Forward Primer (10 µM)2.5 µL
Reverse Primer (10 µM)2.5 µL
Template DNA (cDNA)10-100 ng
High-Fidelity DNA Polymerase1 µL
Nuclease-Free Waterto 50 µL
  • Use the following cycling conditions (adjust annealing temp and extension time as needed):

    • Initial Denaturation: 98°C for 30 seconds.

    • 30 Cycles:

      • Denaturation: 98°C for 10 seconds.

      • Annealing: 55-65°C for 30 seconds.

      • Extension: 72°C for 1 minute/kb.

    • Final Extension: 72°C for 5 minutes.

  • Analyze 5 µL of the product on a 1% agarose gel.

Protocol 2: Heat Shock Transformation
  • Thaw a 50 µL aliquot of chemically competent E. coli cells on ice.[23]

  • Add 1-5 µL of your ligation reaction to the cells. Mix gently by flicking the tube. Do not vortex.[23]

  • Incubate the mixture on ice for 30 minutes.

  • Heat shock the cells by placing the tube in a 42°C water bath for exactly 45 seconds.

  • Immediately transfer the tube back to ice for 2 minutes.

  • Add 950 µL of pre-warmed SOC medium and incubate at 37°C for 1 hour with shaking (225 rpm).[3][28]

  • Plate 100-200 µL of the cell culture onto pre-warmed LB agar (B569324) plates containing the appropriate antibiotic.

  • Incubate the plates overnight at 37°C (or 30°C if toxicity is suspected).[28]

Signaling Pathway Visualization

The Role of CK1 in Wnt/β-Catenin Signaling

This compound isoforms play a dual, regulatory role in the canonical Wnt signaling pathway.[4] In the absence of a Wnt signal ("Wnt OFF"), CK1α participates in the "destruction complex" by phosphorylating β-catenin, priming it for subsequent phosphorylation by GSK3β and ultimate degradation.[5][7] When the pathway is active ("Wnt ON"), CK1 isoforms like CK1γ and CK1ε are involved in phosphorylating co-receptors and other components, which leads to the inhibition of the destruction complex, allowing β-catenin to accumulate and translocate to the nucleus to activate target gene transcription.[6][8][11]

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State DestructionComplex Destruction Complex (Axin, APC, GSK3β) beta_cat_off β-catenin DestructionComplex->beta_cat_off P (T41, S37, S33) CK1a_off CK1α CK1a_off->beta_cat_off P (S45) Degradation Proteasomal Degradation beta_cat_off->Degradation Ubiquitination Wnt Wnt Ligand Fzd Frizzled (Fzd) Wnt->Fzd LRP LRP5/6 Wnt->LRP Dvl Dishevelled (Dvl) Fzd->Dvl LRP->Dvl Recruits Complex CK1_on CK1γ / ε CK1_on->LRP P Dvl->DestructionComplex Inhibits beta_cat_on β-catenin Nucleus Nucleus beta_cat_on->Nucleus Accumulates & Translocates TCF TCF/LEF Genes Target Gene Transcription TCF->Genes Activates

Caption: Role of CK1 isoforms in the canonical Wnt/β-catenin pathway.

References

How to account for Casein kinase 1 autophosphorylation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals account for Casein Kinase 1 (CK1) autophosphorylation in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CK1) autophosphorylation and where does it occur?

A1: this compound (CK1) is a family of serine/threonine kinases that can phosphorylate themselves, a process known as autophosphorylation. This modification primarily occurs in two regions: the C-terminal tail and within the kinase domain itself.[1][2][3] Autophosphorylation of the C-terminal tail is thought to act as a pseudosubstrate, inhibiting the enzyme's activity.[2][4] More recently, a conserved threonine residue (T220 in human CK1δ) within the kinase domain has been identified as a key autophosphorylation site that regulates kinase activity and substrate specificity.[1][5]

Q2: How does autophosphorylation affect CK1 kinase activity and substrate specificity?

A2: Generally, autophosphorylation inhibits CK1 kinase activity.[1][2][6] This inhibition can be relieved by removing these phosphate (B84403) groups. For instance, treating recombinant CK1 with a phosphatase can lead to a significant increase in its catalytic activity.[1][6] However, the effect of autophosphorylation is not always simple inhibition. Autophosphorylation at specific sites, such as T220 in the kinase domain, can rewire the enzyme's substrate specificity, decreasing its activity towards some substrates while increasing it for others.[1][5] This suggests that autophosphorylation is a sophisticated mechanism for fine-tuning CK1's function in various cellular pathways.[1]

Q3: My recombinant CK1 shows low activity in my kinase assay. Could autophosphorylation be the cause?

A3: Yes, it is highly likely. CK1 enzymes expressed in recombinant systems, such as E. coli, often undergo autophosphorylation during expression and purification.[1][6][7] This pre-existing phosphorylation can lead to a basally inhibited state, resulting in lower than expected kinase activity in your in vitro assays. To address this, it is recommended to dephosphorylate the enzyme prior to your experiment.

Q4: How can I remove the pre-existing autophosphorylation from my recombinant CK1 enzyme?

A4: The most common and effective method is to treat your purified CK1 enzyme with a broad-spectrum serine/threonine phosphatase, such as lambda phosphatase.[1][2][6] This will remove the inhibitory phosphate groups and increase the kinase's activity. Following phosphatase treatment, it is crucial to inactivate the phosphatase before initiating your kinase assay to prevent it from removing the phosphate groups you are trying to detect on your substrate. This is typically done by adding a phosphatase inhibitor like sodium orthovanadate.[1][2]

Q5: Are there alternative methods to account for CK1 autophosphorylation besides phosphatase treatment?

A5: Yes, another powerful approach is to use site-directed mutagenesis to create phospho-ablating mutants.[1][2][6] By mutating the key autophosphorylation sites (e.g., T220 to Alanine or Valine), you can prevent autophosphorylation at that specific residue.[1][2] Comparing the activity of the wild-type enzyme to the phospho-ablating mutant can provide valuable insights into the regulatory role of that specific autophosphorylation event. However, it's important to note that mutations can sometimes perturb the local structure and affect kinase activity independently of the phosphorylation event.[2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or inconsistent CK1 activity Recombinant CK1 is autophosphorylated and inhibited.Treat the purified CK1 enzyme with lambda phosphatase prior to the kinase assay to remove inhibitory phosphorylation.[1][2][6]
Use a phospho-ablating mutant of CK1 to prevent autoinhibition.[1][2]
High background signal in kinase assay Autophosphorylation of CK1 is contributing to the signal.If using a method that detects total phosphorylation (e.g., ADP-Glo), run a control reaction with CK1 and ATP but without the substrate to quantify the autophosphorylation signal. Subtract this background from your substrate phosphorylation signal.[7]
Consider using a radioactive kinase assay with [γ-32P]-ATP, which allows for the specific detection of phosphate incorporation into your substrate after separation by SDS-PAGE.[7]
Difficulty interpreting inhibitor data (IC50 values) The autophosphorylation state of CK1 can influence its sensitivity to inhibitors.Ensure a consistent starting phosphorylation state of your CK1 enzyme by always performing phosphatase treatment before inhibitor screening.[7]
Report the pre-treatment conditions of your enzyme when publishing inhibitor data to ensure reproducibility.

Experimental Protocols

Protocol 1: Dephosphorylation of Recombinant CK1

This protocol describes the removal of pre-existing autophosphorylation from purified recombinant CK1 using lambda phosphatase.

Materials:

  • Purified recombinant CK1 enzyme

  • Lambda Phosphatase (e.g., New England Biolabs)

  • 10X PMP Buffer (1X final: 50 mM Tris-HCl, 100 mM NaCl, 2 mM DTT, 1 mM MnCl2, pH 7.5)

  • Sodium orthovanadate (Na3VO4)

  • Nuclease-free water

Procedure:

  • In a microcentrifuge tube, combine your purified CK1 enzyme with 10X PMP buffer and nuclease-free water to the desired final volume and concentration.

  • Add lambda phosphatase to the reaction. A common ratio is 0.5 µL of lambda phosphatase per 1 µg of CK1 protein.[1][2]

  • For a negative control, prepare an identical reaction but add an equivalent volume of buffer instead of the phosphatase.

  • Incubate the reactions at 30°C for 1 hour.

  • To inactivate the lambda phosphatase, add sodium orthovanadate to a final concentration of 8 mM immediately before starting your kinase assay.[1][2]

  • The dephosphorylated CK1 is now ready to be used in your kinase assay.

Protocol 2: In Vitro Kinase Assay for CK1

This protocol provides a general framework for an in vitro kinase assay using dephosphorylated CK1 and a model substrate like α-casein. This method utilizes radioactive [γ-32P]-ATP for sensitive detection.

Materials:

  • Dephosphorylated CK1 (from Protocol 1)

  • α-casein (or other desired substrate)

  • 10X Kinase Buffer (1X final: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, pH 7.5)

  • ATP solution

  • [γ-32P]-ATP

  • SDS-PAGE loading buffer

  • SDS-PAGE gels

  • Phosphorimager system

Procedure:

  • Prepare a master mix containing 10X Kinase Buffer, ATP, and [γ-32P]-ATP. The final ATP concentration will depend on your experimental goals (e.g., for Km determination).

  • In separate tubes, add your substrate (e.g., α-casein) and the dephosphorylated CK1 enzyme.

  • To initiate the kinase reaction, add the master mix to the tubes containing the substrate and enzyme.

  • Incubate the reactions at 30°C for a specific time course (e.g., 0, 5, 10, 20, 30 minutes).

  • To stop the reaction at each time point, add SDS-PAGE loading buffer and boil the samples at 95-100°C for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen.

  • Visualize the incorporation of 32P into the substrate using a phosphorimager.

  • Quantify the band intensities to determine the kinase activity.

Quantitative Data Summary

Table 1: Effect of Dephosphorylation on CK1 Activity

CK1 IsoformSubstrateFold Increase in Activity after Phosphatase TreatmentReference
Hhp1ΔC (S. pombe CK1δ homolog)Casein~1.6[1][2]
CK1αSynthetic Peptide1.8 - 2.0[6]
CK1αSSynthetic Peptide4.0[6]
CK1εΔCSV40 T-antigen~2.0[2]

Visualizations

CK1_Autophosphorylation_Pathway cluster_regulation CK1 Autoregulation CK1_inactive Inactive CK1 (Autophosphorylated) CK1_active Active CK1 (Dephosphorylated) CK1_inactive->CK1_active Phosphatase (e.g., Lambda) CK1_active->CK1_inactive ATP (Autophosphorylation) Substrate Substrate CK1_active->Substrate ATP Phospho_Substrate Phosphorylated Substrate CK1_active->Phospho_Substrate Kinase Activity

Caption: CK1 autophosphorylation signaling pathway.

Kinase_Assay_Workflow start Start: Purified Recombinant CK1 dephosphorylation Step 1: Dephosphorylation (Lambda Phosphatase Treatment) start->dephosphorylation phosphatase_inactivation Step 2: Phosphatase Inactivation (e.g., Sodium Orthovanadate) dephosphorylation->phosphatase_inactivation kinase_reaction Step 3: In Vitro Kinase Reaction (CK1, Substrate, [γ-32P]-ATP) phosphatase_inactivation->kinase_reaction stop_reaction Step 4: Stop Reaction (SDS-PAGE Buffer + Heat) kinase_reaction->stop_reaction sds_page Step 5: SDS-PAGE stop_reaction->sds_page analysis Step 6: Analysis (Phosphorimaging & Quantification) sds_page->analysis

Caption: Experimental workflow for a CK1 kinase assay.

Troubleshooting_Logic start Low CK1 Activity? check_autophospho Is the enzyme pre-treated with phosphatase? start->check_autophospho Yes other_issues Investigate other potential issues: - Enzyme integrity - Buffer conditions - Substrate quality start->other_issues No treat_phosphatase Solution: Treat with lambda phosphatase. check_autophospho->treat_phosphatase No check_mutant Consider using a phospho-ablating mutant. check_autophospho->check_mutant Yes treat_phosphatase->check_mutant

Caption: Troubleshooting logic for low CK1 activity.

References

Technical Support Center: A Guide to Validating Your New Casein Kinase 1 (CK1) Antibody

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for validating the specificity of a new Casein Kinase 1 (CK1) antibody. It includes detailed troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), and complete experimental protocols.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the validation of a new CK1 antibody.

Western Blotting Troubleshooting

Question: My Western blot shows no bands or very weak signal for CK1. What could be the problem?

Answer: Several factors could lead to a weak or absent signal. Consider the following troubleshooting steps:

  • Insufficient Protein Load: Ensure you are loading an adequate amount of protein. For whole-cell lysates, a minimum of 20-30 µg per lane is recommended.[1][2] For tissues where CK1 expression might be lower, you may need to load up to 100 µg.

  • Low Antibody Concentration: The concentration of your new primary antibody may be too low. Try a range of dilutions to find the optimal concentration.

  • Inefficient Protein Transfer: Confirm successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer.[2][3] If the transfer is inefficient, optimize the transfer time and voltage. For larger proteins, a longer transfer time may be necessary, while for smaller proteins, there's a risk of over-transfer.[3]

  • Incorrect Secondary Antibody: Ensure you are using the correct secondary antibody that recognizes the host species of your primary CK1 antibody.

  • Inactive ECL Reagent: If using a chemiluminescent detection method, ensure the ECL substrate has not expired and is active.[3]

Question: I am observing multiple non-specific bands in my Western blot. How can I improve specificity?

Answer: Non-specific bands can be a common issue with new antibodies. Here are some strategies to reduce them:

  • Optimize Antibody Concentration: A high concentration of the primary antibody is a frequent cause of non-specific binding.[2][4] Increase the antibody dilution.

  • Blocking Conditions: Inadequate blocking can lead to non-specific antibody binding.[4][5] Increase the blocking time to at least 1 hour at room temperature. While non-fat dry milk is a common blocking agent, for phospho-specific antibodies, Bovine Serum Albumin (BSA) is recommended to avoid cross-reactivity with casein in the milk.[2][6][7]

  • Washing Steps: Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies.[2][5]

  • Affinity Purification: If you are developing the antibody, consider additional affinity purification steps to remove non-specific immunoglobulins.[2]

Question: The band for CK1 is appearing at the wrong molecular weight. What does this mean?

Answer: This could indicate a few possibilities:

  • Post-Translational Modifications (PTMs): CK1 is a kinase and can itself be phosphorylated, which can alter its apparent molecular weight.[8] Other PTMs like glycosylation can also affect migration.

  • Splice Variants: this compound alpha (CK1α) has multiple splice variants which may have different molecular weights.[9]

  • Antibody Cross-Reactivity: The antibody may be recognizing another protein. This highlights the importance of further validation steps like knockdown or knockout experiments.

Immunoprecipitation (IP) Troubleshooting

Question: My immunoprecipitation experiment failed to pull down CK1. What should I check?

Answer: A failed IP can be due to several reasons:

  • Antibody Not Suitable for IP: Not all antibodies that work in Western blotting are effective in immunoprecipitation, as they may not recognize the native protein conformation. Check the antibody datasheet for validated applications.

  • Insufficient Antibody: The amount of antibody used may not be enough to capture the target protein. Titrate the antibody concentration to find the optimal amount.[10]

  • Low Protein Expression: The target protein may not be sufficiently expressed in your cell lysate.[10] Ensure you start with enough total protein.

  • Incorrect Lysis Buffer: The lysis buffer may be too stringent and could be denaturing the antibody or the protein-protein interaction. For Co-IP, a milder lysis buffer is often required.[11]

  • Inefficient Antibody-Bead Binding: Ensure you are using the correct type of beads (Protein A or Protein G) for your antibody's host species and isotype.[12]

Question: I see heavy and light chain bands from the IP antibody obscuring my CK1 band on the Western blot. How can I avoid this?

Answer: This is a common issue in IP-Western blot experiments. Here are some solutions:

  • Use IP-Specific Secondary Antibodies: Use secondary antibodies that specifically recognize native (non-denatured) antibodies and not the heavy or light chains from the IP.

  • Crosslink the Antibody to the Beads: Covalently crosslinking the antibody to the Protein A/G beads before incubation with the lysate can prevent the antibody from eluting with the protein of interest.

  • Use a Directly Conjugated Primary Antibody: If available, a primary antibody directly conjugated to a reporter molecule (like HRP) for Western blotting can eliminate the need for a secondary antibody.

Frequently Asked Questions (FAQs)

Q1: What are the essential first steps to validate a new CK1 antibody?

A1: The initial and most critical step is to perform a Western blot on lysates from cell lines with known high and low expression of CK1. This will help determine if the antibody recognizes a band at the correct molecular weight and if the signal intensity correlates with the expected expression levels. For example, glioma cell lines like U87MG and U373 have been shown to have higher CK1 expression than the U251 cell line.[13][14]

Q2: How can I be sure my antibody is specific to CK1 and not another protein?

A2: Genetic validation methods are the gold standard for demonstrating antibody specificity. This involves using techniques like siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the CSNK1A1 gene (which encodes for CK1α). A specific antibody will show a significant reduction or complete loss of signal in the knockdown or knockout cells compared to control cells.[15][16]

Q3: My antibody is supposed to be phospho-specific for CK1. How do I validate its phospho-specificity?

A3: To validate a phospho-specific antibody, you should perform a phosphatase treatment experiment.[6][8] Treat your cell lysate with a phosphatase, such as lambda protein phosphatase, which removes phosphate (B84403) groups from serine, threonine, and tyrosine residues.[6][17] A truly phospho-specific antibody will show a loss of signal in the phosphatase-treated sample compared to the untreated control.[6][7]

Q4: What are good positive and negative controls for CK1 antibody validation?

A4:

  • Positive Controls:

    • Cell lines with high endogenous expression of CK1 (e.g., U87MG, HCT 116).[9][13]

    • Cells overexpressing a tagged version of CK1 (e.g., CK1-GFP). This can help confirm the antibody recognizes the CK1 protein, although it doesn't validate specificity for the endogenous protein.[18]

  • Negative Controls:

    • Cell lines with low or no expression of CK1 (e.g., U251).[13][14]

    • CSNK1A1 knockout or knockdown cell lines.

    • For immunoprecipitation, an isotype control antibody should be used to ensure the pulldown is specific.

Q5: Can an antibody recognize an exogenously overexpressed protein but not the endogenous one?

A5: Yes, this can happen. Overexpressed proteins are often present at much higher levels than endogenous proteins, which can make them easier to detect. Additionally, the endogenous protein might have post-translational modifications or be part of a protein complex that masks the epitope recognized by the antibody.[19] This is why validating against the endogenous protein is crucial.

Key Validation Experiments: Methodologies and Data Presentation

Here we provide detailed protocols for essential validation experiments and examples of how to present the resulting data.

Experiment 1: Western Blot Analysis of Endogenous CK1 Expression

This experiment aims to determine if the new antibody recognizes a protein of the correct molecular weight and if the signal correlates with known expression levels in different cell lines.

Experimental Protocol:

  • Cell Lysis:

    • Culture U87MG (high CK1 expression), HCT 116 (high CK1 expression), and U251 (low CK1 expression) cells to 80-90% confluency.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Sonicate the lysates to shear DNA and reduce viscosity.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load 30 µg of protein from each cell lysate onto a 10% SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBS-T (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with the new primary CK1 antibody (e.g., at a 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBS-T.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Data Presentation:

Table 1: Densitometry Analysis of CK1 Protein Levels in Different Cell Lines

Cell LineCK1 Band Intensity (Arbitrary Units)Loading Control (GAPDH) Intensity (Arbitrary Units)Normalized CK1 Expression
U87MG850098000.87
HCT 116780095000.82
U251120096000.13
Experiment 2: Validation of Specificity using siRNA-mediated Knockdown

This experiment uses RNA interference to reduce CK1 expression, which should lead to a corresponding decrease in the antibody signal if it is specific.

Experimental Protocol:

  • siRNA Transfection:

    • Seed HEK293T cells in a 6-well plate.

    • Transfect cells with either a non-targeting control siRNA or an siRNA specifically targeting CSNK1A1 using a suitable transfection reagent.

    • Incubate for 48-72 hours post-transfection.

  • Western Blot Analysis:

    • Harvest cells and prepare lysates as described in Experiment 1.

    • Perform Western blotting as described above, probing with the new CK1 antibody and a loading control antibody.

Data Presentation:

Table 2: Quantification of CK1 Knockdown Efficiency

TreatmentCK1 Band Intensity (Arbitrary Units)Loading Control (β-actin) Intensity (Arbitrary Units)Normalized CK1 Expression% Knockdown
Control siRNA9200105000.880%
CK1 siRNA1500102000.1583%
Experiment 3: Validation of a Phospho-Specific CK1 Antibody

This experiment is crucial if the antibody is intended to detect a phosphorylated form of CK1.

Experimental Protocol:

  • Lysate Preparation:

    • Prepare cell lysate from a cell line with detectable levels of phosphorylated CK1 (this may require stimulating the cells with an appropriate agonist).

  • Phosphatase Treatment:

    • Take two equal aliquots of the cell lysate.

    • To one aliquot, add lambda protein phosphatase and the provided reaction buffer.[6][17]

    • To the other aliquot (the control), add only the reaction buffer.

    • Incubate both samples at 30°C for 30 minutes.

  • Western Blot Analysis:

    • Perform Western blotting on both the treated and untreated lysates.

    • Probe one blot with the new phospho-specific CK1 antibody.

    • Probe a parallel blot with a total CK1 antibody to ensure the protein has not been degraded.

Data Presentation:

Table 3: Effect of Phosphatase Treatment on Phospho-CK1 Signal

TreatmentPhospho-CK1 Band IntensityTotal CK1 Band IntensityNormalized Phospho-CK1 Signal
Untreated Control750080000.94
Lambda Phosphatase50079000.06

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and the logical relationships in antibody validation.

AntibodyValidationWorkflow cluster_initial_screen Initial Screen cluster_specificity_validation Specificity Validation cluster_phospho_validation Phospho-Specificity (if applicable) cluster_outcome Outcome start New CK1 Antibody wb1 Western Blot: High/Low Expressing Cell Lines start->wb1 knockdown siRNA/CRISPR Knockdown/out wb1->knockdown ip Immunoprecipitation wb1->ip phosphatase Phosphatase Treatment wb1->phosphatase validated Validated Antibody knockdown->validated isotype Isotype Control ip->isotype ip->validated phosphatase->validated

Caption: Workflow for validating a new this compound antibody.

WesternBlotTroubleshooting problem Problem Weak/No Signal Non-specific Bands Wrong MW solutions_weak Solutions for Weak Signal - Increase protein load - Optimize antibody dilution - Check protein transfer - Verify secondary Ab & ECL problem:w->solutions_weak solutions_mw Reasons for Wrong MW - Post-translational modifications - Splice variants - Cross-reactivity (validate further) problem:m->solutions_mw solutions_nonspecific solutions_nonspecific problem:n->solutions_nonspecific solutions_ solutions_ nonspecific Solutions for Non-specific Bands - Optimize antibody dilution - Improve blocking (BSA) - Increase wash steps - Affinity purify antibody

Caption: Troubleshooting common Western blot issues for CK1 antibodies.

CK1SignalingContext CK1 This compound (CK1) p53 p53 CK1->p53 Phosphorylates beta_catenin β-catenin CK1->beta_catenin Phosphorylates (primes for degradation) circadian Circadian Rhythm Proteins (PER1, PER2) CK1->circadian Phosphorylates cell_cycle Cell Cycle Progression p53->cell_cycle Regulates wnt Wnt Signaling beta_catenin->wnt Mediates clock Circadian Clock circadian->clock Controls

Caption: Simplified overview of key CK1 signaling interactions.[20]

References

Validation & Comparative

Experimental Approaches to Validate Casein Kinase 1 as a Therapeutic Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Casein Kinase 1 (CK1) is a family of serine/threonine kinases implicated in a multitude of cellular processes, including cell cycle progression, DNA repair, and key signaling pathways such as Wnt and Hedgehog. The dysregulation of CK1 activity is linked to various diseases, most notably cancer, making it an attractive therapeutic target. This guide provides a comparative overview of experimental approaches to validate CK1 as a therapeutic target, complete with experimental data, detailed protocols, and visualizations to aid in the design and execution of validation studies.

Data Presentation: In Vitro Inhibition of this compound Isoforms

The validation of CK1 as a therapeutic target often begins with the characterization of small molecule inhibitors. The following table summarizes the in vitro inhibitory activity (IC50 values) of several commonly studied CK1 inhibitors against different CK1 isoforms. This data is crucial for selecting appropriate chemical probes for further cellular and in vivo studies and for understanding the isoform selectivity of potential drug candidates.

InhibitorCK1α (nM)CK1δ (nM)CK1ε (nM)CK1γReference(s)
PF-670462 -147.7-[1][2]
SR-3029 -≤ 50≤ 50-[2]
D4476 200200--[3]
IC261 16,0001,0001,000-[3]
SR-4133 ->10,00058No inhibition of other isoforms[4]
PF-4800567 -201272.3-[5]

Key Signaling Pathways Involving this compound

Understanding the role of CK1 in cellular signaling is fundamental to its validation as a therapeutic target. Below are diagrams of the Wnt/β-catenin and Hedgehog signaling pathways, illustrating the points of intervention for CK1.

Wnt_Signaling cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus_on Wnt ON State Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation p_beta_catenin p-β-catenin Destruction_Complex->p_beta_catenin Proteasome Proteasome p_beta_catenin->Proteasome Ubiquitination & Degradation TCF_LEF_off TCF/LEF Target_Genes_off Target Gene Repression TCF_LEF_off->Target_Genes_off Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dvl Dishevelled (Dvl) Frizzled_LRP->Dvl Destruction_Complex_inactivated Inactivated Destruction Complex Dvl->Destruction_Complex_inactivated Inhibition beta_catenin_on β-catenin Nucleus Nucleus beta_catenin_on->Nucleus Accumulation & Translocation TCF_LEF_on TCF/LEF Target_Genes_on Target Gene Activation TCF_LEF_on->Target_Genes_on CK1_note CK1α is a key component of the destruction complex, phosphorylating β-catenin and priming it for degradation. Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant CK1 enzyme - Substrate (e.g., α-casein) - ATP (spiked with γ-³²P-ATP) - Kinase buffer - Test inhibitor dilutions start->reagents reaction Set up kinase reaction: - Add buffer, substrate, and inhibitor - Pre-incubate - Initiate reaction with ATP mix reagents->reaction incubation Incubate at 30-37°C (e.g., 30 minutes) reaction->incubation stop Stop Reaction (e.g., add SDS-PAGE buffer or spot on phosphocellulose paper) incubation->stop separation Separate Substrate from ATP (SDS-PAGE or paper wash) stop->separation detection Detect Phosphorylation (Autoradiography or scintillation counting) separation->detection analysis Data Analysis (Calculate % inhibition and IC50) detection->analysis end End analysis->end NanoBRET_Workflow start Start transfection Transfect cells with a plasmid encoding a NanoLuc®-CK1 fusion protein. start->transfection plating Plate transfected cells in a white, opaque 96-well plate. transfection->plating treatment Treat cells with a fluorescently labeled CK1 tracer and varying concentrations of the test compound. plating->treatment incubation Incubate to allow for compound and tracer binding to reach equilibrium. treatment->incubation substrate_add Add NanoBRET® substrate (e.g., furimazine). incubation->substrate_add read Read luminescence at two wavelengths: - Donor emission (~460 nm) - Acceptor emission (>600 nm) substrate_add->read analysis Calculate BRET ratio and determine the IC50 for compound binding. read->analysis end End analysis->end

References

A Comparative Analysis of the Substrate Specificity of CK1 Delta and CK1 Epsilon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Casein Kinase 1 (CK1) delta (CK1δ) and epsilon (CK1ε) are highly homologous serine/threonine kinases that play pivotal, and at times overlapping, roles in a multitude of cellular processes, most notably in the regulation of the circadian clock and Wnt signaling pathway. Despite their high degree of similarity, emerging evidence points towards distinct substrate specificities and regulatory mechanisms that underpin their unique biological functions. This guide provides a comparative analysis of the substrate specificity of CK1δ and CK1ε, supported by experimental data and detailed protocols.

Core Substrate Recognition and Consensus Sequence

Both CK1δ and CK1ε are acidophilic kinases, preferentially phosphorylating serine or threonine residues that are primed by a prior phosphorylation event or are located in an acidic environment. The canonical consensus sequence for CK1 family members, including δ and ε isoforms, is characterized by a pre-phosphorylated serine or threonine at the pS/pT-2 or pS/pT-3 position relative to the target phosphorylation site (pSer/pThr-X-X-(X)-Ser/Thr)[1][2]. Alternatively, the presence of acidic residues (aspartate or glutamate) C-terminal to the target serine/threonine can also facilitate recognition and phosphorylation[1].

While both isoforms recognize this general motif, subtle differences in the surrounding amino acid preferences and the efficiency of phosphorylating non-canonical sites contribute to their distinct substrate profiles. These differences are often dictated by the unique regulatory domains and post-translational modifications of each kinase.

Comparative Analysis of Substrate Phosphorylation

The differential substrate specificity of CK1δ and CK1ε is most evident in their regulation of key signaling pathways.

The Circadian Clock: A Tale of Two Kinases

Both CK1δ and CK1ε are central to the molecular machinery of the circadian clock, primarily through their phosphorylation of the Period (PER) and Cryptochrome (CRY) proteins. However, studies have revealed a more prominent role for CK1δ in setting the pace of the clock[3][4][5].

Genetic studies in mice have shown that while a deficiency in CK1δ leads to a significant lengthening of the circadian period, the loss of CK1ε has a less pronounced effect[4][5]. This functional divergence is attributed to differences in their ability to phosphorylate key sites on PER2, a core clock protein. A critical "phosphoswitch" on PER2, involving competing phosphorylation events, is regulated by both CK1δ and CK1ε[6][7][8]. Phosphorylation at one set of sites stabilizes PER2, while phosphorylation at another site targets it for degradation. CK1ε appears to be more efficient at the priming phosphorylation event, while CK1δ is more active in the subsequent phosphorylations that lead to PER2 degradation[6].

SubstratePhosphorylation SiteFunctional ConsequencePredominant Kinase
PER2 FASP (Familial Advanced Sleep Phase) regionStabilization, period lengtheningCK1ε (priming)[6]
PER2 DegronDegradation, period shorteningCK1δ[3]
PER1 Multiple sitesDegradationCK1δ & CK1ε[9]
CRY1/CRY2 Multiple sitesDegradationCK1δ & CK1ε[3]
Wnt Signaling: Overlapping yet Distinct Roles

In the canonical Wnt signaling pathway, both CK1δ and CK1ε are considered positive regulators[10]. They are involved in the phosphorylation of Dishevelled (Dvl) and the Low-Density Lipoprotein Receptor-Related Protein 6 (LRP6) co-receptor, which are crucial steps for signal transduction.

However, studies have also highlighted isoform-specific functions. For instance, in neurite outgrowth, a non-canonical Wnt-dependent process, CK1δ, but not CK1ε, is required[11]. This specificity is linked to the unique subcellular localization of CK1δ to the centrosome[11]. Furthermore, the regulation of β-catenin, the central effector of the canonical Wnt pathway, can be differentially modulated by the two isoforms.

SubstratePhosphorylation SiteFunctional ConsequencePredominant Kinase
Dishevelled (Dvl) Multiple sitesActivation of Wnt signalingCK1δ & CK1ε[10]
LRP6 T1479, S1490Activation of Wnt signalingCK1γ, but also targeted by δ/ε
β-catenin S45 (priming for GSK3β)Degradation (in absence of Wnt)CK1α, but δ/ε can influence stability[10]
Adenomatous Polyposis Coli (APC) Multiple sitesRegulation of β-catenin destruction complexCK1δ & CK1ε

Experimental Protocols

In Vitro Kinase Assay

This protocol outlines a general method for assessing the phosphorylation of a peptide or protein substrate by CK1δ or CK1ε in vitro.

Materials:

  • Recombinant active CK1δ or CK1ε

  • Substrate peptide or protein

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[12]

  • [γ-³²P]ATP or unlabeled ATP

  • ATP solution (10 mM)

  • ADP-Glo™ Kinase Assay Kit (for non-radioactive detection)

  • Phosphocellulose paper or membrane (for radioactive detection)

  • Phosphor imager or scintillation counter

Procedure:

  • Prepare the Kinase Reaction: In a microcentrifuge tube, combine the kinase assay buffer, the substrate (at a desired concentration, e.g., 10-50 µM for peptides), and the recombinant CK1δ or CK1ε (e.g., 10-50 ng).

  • Initiate the Reaction: Add ATP to a final concentration of 100-200 µM. If using radioactive ATP, include a final concentration of 10 µCi of [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 15-60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • Terminate the Reaction:

    • Radioactive Assay: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Non-Radioactive Assay (ADP-Glo™): Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Detection:

    • Radioactive Assay: Quantify the incorporated radioactivity using a phosphor imager or scintillation counter.

    • Non-Radioactive Assay (ADP-Glo™): Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Measure luminescence using a plate reader.

Phosphoproteomic Analysis by Mass Spectrometry

This workflow provides a high-level overview of a typical phosphoproteomic experiment to identify in vivo substrates of CK1δ or CK1ε.

Workflow:

  • Cell Culture and Treatment: Culture cells of interest and, if applicable, treat with specific inhibitors or activators to modulate CK1δ or CK1ε activity.

  • Protein Extraction and Digestion: Lyse the cells and extract total protein. Digest the proteins into peptides using an enzyme such as trypsin.

  • Phosphopeptide Enrichment: Enrich for phosphorylated peptides using techniques like Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).

  • LC-MS/MS Analysis: Separate the enriched phosphopeptides by liquid chromatography (LC) and analyze them using tandem mass spectrometry (MS/MS). The MS/MS spectra provide information about the peptide sequence and the location of the phosphorylation site.

  • Data Analysis: Use specialized software to search the MS/MS data against a protein database to identify the phosphorylated proteins and map the phosphorylation sites. Quantitative analysis can be performed to compare the abundance of phosphopeptides between different experimental conditions.

Visualizing Signaling Pathways and Workflows

G Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dvl Dvl Frizzled->Dvl activates Axin Axin Dvl->Axin inhibits destruction complex GSK3b GSK3b Axin->GSK3b CK1_delta_epsilon CK1_delta_epsilon CK1_delta_epsilon->Dvl phosphorylates LRP6 LRP6 CK1_delta_epsilon->LRP6 phosphorylates beta_catenin beta_catenin GSK3b->beta_catenin phosphorylates for degradation APC APC APC->Axin Proteasome Proteasome beta_catenin->Proteasome degraded beta_catenin_nuc beta_catenin_nuc beta_catenin->beta_catenin_nuc accumulates and translocates TCF_LEF TCF_LEF beta_catenin_nuc->TCF_LEF binds Target_Genes Target_Genes TCF_LEF->Target_Genes activates

G start Start: Cell Lysate or Peptide Library kinase_reaction In Vitro Kinase Reaction (CK1δ or CK1ε + ATP) start->kinase_reaction phospho_enrichment Phosphopeptide Enrichment (TiO2/IMAC) kinase_reaction->phospho_enrichment lc_ms LC-MS/MS Analysis phospho_enrichment->lc_ms data_analysis Database Search & Data Analysis lc_ms->data_analysis substrate_id Identified Substrates data_analysis->substrate_id

Conclusion

CK1δ and CK1ε, while highly similar, exhibit crucial differences in their substrate specificity that translate into distinct physiological roles. While both recognize a canonical phosphorylation motif, their differential activities towards key substrates in pathways like the circadian clock and Wnt signaling highlight the importance of isoform-specific regulation. Future research focusing on quantitative phosphoproteomics and structural studies will further elucidate the molecular basis for their substrate selection and pave the way for the development of isoform-specific inhibitors for therapeutic applications.

References

A Researcher's Guide to the Cross-Reactivity of Common Casein Kinase 1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular biology, cancer studies, and neurodegenerative disease, the specificity of kinase inhibitors is paramount. Casein Kinase 1 (CK1) isoforms are implicated in a multitude of cellular processes, and understanding the cross-reactivity of inhibitors is crucial for interpreting experimental results and for the development of targeted therapeutics. This guide provides a comparative analysis of commonly used CK1 inhibitors, supported by experimental data, to aid in the selection of the most appropriate chemical tools for research.

Comparative Analysis of CK1 Inhibitor Selectivity

The following table summarizes the inhibitory activity (IC50 values) of three widely used CK1 inhibitors—PF-670462, D4476, and IC261—against various CK1 isoforms and a selection of off-target kinases. Lower IC50 values indicate higher potency. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions.

Target KinasePF-670462 IC50 (nM)D4476 IC50 (nM)IC261 IC50 (µM)
CK1α ---
CK1δ 13 - 14[1]300[2]~1[3]
CK1ε 90[1]-~1[3]
p38α (MAPK14) Potent Inhibition[3]12,000[4]-
ALK5 (TGFβR-I) -500[2]-
EGFR Potent Inhibition[3]--
JNKs Potent Inhibition[3]--
CDKs --Dual CK1/CDK inhibitor[3]
Tubulin --Binds to tubulin[3]

Note on PF-670462: While initially reported as highly selective, subsequent comprehensive screening has revealed that PF-670462 is a non-selective kinase inhibitor, potently inhibiting several off-target kinases, including JNK and EGFR isoforms.[3]

Note on D4476: D4476 is a potent CK1δ inhibitor and also demonstrates inhibitory activity against ALK5.[2] It is considered more selective than IC261 and CKI-7.

Note on IC261: IC261 inhibits CK1δ and CK1ε with similar potency. However, it exhibits off-target effects, including binding to tubulin and inhibiting microtubule polymerization, and also acts as a dual CK1/CDK inhibitor.[3]

Experimental Protocols

Accurate assessment of inhibitor cross-reactivity relies on robust and well-defined experimental protocols. Below are methodologies for two common in vitro kinase assays used to determine inhibitor potency.

Radiometric Kinase Assay (P81 Phosphocellulose Paper Method)

This assay measures the transfer of a radiolabeled phosphate (B84403) from [γ-³²P]ATP to a substrate by the kinase.

Materials:

  • Purified active CK1 enzyme

  • Specific peptide or protein substrate (e.g., α-casein)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

  • [γ-³²P]ATP

  • Unlabeled ATP

  • CK1 inhibitor (dissolved in DMSO)

  • P81 phosphocellulose paper

  • 75 mM phosphoric acid

  • Acetone (B3395972)

  • Scintillation counter

Procedure:

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, substrate, and CK1 enzyme.

  • Inhibitor Dilution: Prepare serial dilutions of the CK1 inhibitor in DMSO. Add a small volume of the diluted inhibitor or DMSO (for control) to the reaction tubes.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP to each tube. The final ATP concentration should be close to the Km of the kinase for ATP to ensure accurate IC50 determination.

  • Incubation: Incubate the reaction tubes at 30°C for a predetermined time, ensuring the reaction is within the linear range.

  • Spotting: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper squares.

  • Washing: Immediately place the P81 paper in a beaker of 75 mM phosphoric acid. Wash the paper three to four times with phosphoric acid to remove unincorporated [γ-³²P]ATP, followed by a final wash with acetone to dry the paper.

  • Quantification: Place the dried P81 paper in a scintillation vial with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ADP-Glo™ Luminescent Kinase Assay

This is a non-radioactive, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • Purified active CK1 enzyme

  • Specific peptide or protein substrate

  • Kinase reaction buffer

  • ATP

  • CK1 inhibitor (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque multi-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Set up Kinase Reaction: In a white multi-well plate, add the kinase, substrate, and kinase reaction buffer.

  • Add Inhibitor: Add serial dilutions of the CK1 inhibitor or DMSO (for control) to the wells.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Convert ADP to ATP and Detect Luminescence: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin (B1168401) to produce a luminescent signal proportional to the ADP concentration. Incubate at room temperature for 30-60 minutes.

  • Measure Luminescence: Read the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value as described for the radiometric assay.

Visualizing Cellular Context and Experimental Design

CK1 in the Wnt/β-catenin Signaling Pathway

CK1 isoforms are key regulators of the Wnt/β-catenin signaling pathway, which is crucial in embryonic development and cancer. The following diagram illustrates a simplified representation of this pathway, highlighting the role of CK1.

Wnt_Signaling cluster_nucleus Nucleus Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Binds Dishevelled Dishevelled Frizzled_LRP->Dishevelled Activates GSK3b_Axin_APC GSK3β/Axin/APC Destruction Complex Dishevelled->GSK3b_Axin_APC Inhibits beta_catenin β-catenin GSK3b_Axin_APC->beta_catenin Phosphorylates for degradation CK1_node CK1 CK1_node->GSK3b_Axin_APC Primes for phosphorylation Proteasome Proteasome beta_catenin->Proteasome Degradation beta_catenin_nucleus β-catenin beta_catenin->beta_catenin_nucleus Translocates (when stabilized) TCF_LEF TCF/LEF beta_catenin_nucleus->TCF_LEF Activates Target_Genes Target Gene Transcription TCF_LEF->Target_Genes

Caption: Simplified Wnt/β-catenin signaling pathway highlighting the role of CK1.

Experimental Workflow for Kinase Inhibitor Cross-Reactivity Profiling

A systematic workflow is essential for assessing the selectivity of a kinase inhibitor. The following diagram outlines a typical experimental process.

Kinase_Inhibitor_Workflow Start Start: Candidate Inhibitor Primary_Assay Primary in vitro Kinase Assay (e.g., against CK1δ) Start->Primary_Assay IC50_Determination IC50 Determination for Primary Target Primary_Assay->IC50_Determination Kinome_Screen Broad Kinome Selectivity Screen (Panel of kinases) IC50_Determination->Kinome_Screen Potent hits Cell_Based_Assays Cell-Based Assays (Target engagement & phenotype) IC50_Determination->Cell_Based_Assays Data_Analysis Data Analysis & Selectivity Profiling IC50_Determination->Data_Analysis Off_Target_IC50 IC50 Determination for Significant Off-Targets Kinome_Screen->Off_Target_IC50 Identified hits Kinome_Screen->Data_Analysis Off_Target_IC50->Data_Analysis Cell_Based_Assays->Data_Analysis End End: Selectivity Profile Data_Analysis->End

Caption: Workflow for assessing the cross-reactivity of a kinase inhibitor.

References

A Researcher's Guide to the Orthogonal Validation of Novel Casein Kinase 1 Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of novel kinase substrates is a critical step in elucidating signaling pathways and identifying potential therapeutic targets. This guide provides a comparative overview of orthogonal methods for validating new substrates of Casein Kinase 1 (CK1), a family of serine/threonine kinases implicated in numerous cellular processes and diseases.

This document outlines a multi-faceted approach to substrate validation, emphasizing the importance of using independent methodologies to build a robust body of evidence. We will explore a hypothetical case study centered on the validation of a novel substrate, demonstrating the application of various techniques, from initial high-throughput screens to detailed biochemical and in-cell assays.

The Principle of Orthogonal Validation

Orthogonal validation is the process of using multiple, independent methods to confirm an experimental finding. In the context of kinase substrate identification, this approach is crucial to minimize false positives and to definitively establish a direct kinase-substrate relationship. A typical orthogonal workflow involves a discovery phase, often using high-throughput techniques, followed by a series of validation steps employing distinct biochemical, biophysical, and cell-based assays.

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subgraph "cluster_Discovery" { label="Discovery Phase"; bgcolor="#F1F3F4"; "Mass_Spec" [label="Quantitative\nPhosphoproteomics\n(e.g., SILAC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_Validation" { label="Orthogonal Validation"; bgcolor="#F1F3F4"; "In_Vitro_Kinase" [label="In Vitro Kinase Assay", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "In_Cell_Western" [label="In-Cell Western / Phos-tag™", fillcolor="#FBBC05", fontcolor="#202124"]; "Kinase_Dead" [label="Kinase-Dead Mutant\nCo-expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

"Mass_Spec" -> "In_Vitro_Kinase" [label="Candidate Substrates"]; "In_Vitro_Kinase" -> "In_Cell_Western" [label="Confirms Direct\nPhosphorylation"]; "In_Cell_Western" -> "Kinase_Dead" [label="Confirms In-Cell\nPhosphorylation"]; }

Figure 1: A representative workflow for the orthogonal validation of a novel kinase substrate.

Method 1: Quantitative Phosphoproteomics for Substrate Discovery

Quantitative mass spectrometry-based phosphoproteomics is a powerful, unbiased method for identifying potential kinase substrates on a global scale. Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) allow for the comparison of phosphorylation levels between cells treated with a kinase inhibitor and control cells. A significant decrease in phosphorylation at a specific site upon inhibition of CK1 provides strong initial evidence of a direct substrate relationship.

Experimental Protocol: SILAC-based Phosphoproteomics

  • Cell Culture and SILAC Labeling: Culture two populations of cells (e.g., HEK293T) for at least five doublings in SILAC-compatible DMEM. One population is grown in "light" medium containing normal L-arginine and L-lysine, while the other is grown in "heavy" medium containing stable isotope-labeled counterparts (e.g., ¹³C₆,¹⁵N₄-L-arginine and ¹³C₆,¹⁵N₂-L-lysine).

  • Cell Treatment: Treat the "heavy" labeled cells with a specific CK1 inhibitor (e.g., PF-670462) at a concentration determined to be effective (e.g., 1 µM) for a specified time (e.g., 2 hours). Treat the "light" labeled cells with a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Digestion: Harvest and combine the "light" and "heavy" cell populations. Lyse the cells in a urea-based buffer containing phosphatase and protease inhibitors. Reduce, alkylate, and digest the proteins into peptides using an appropriate protease (e.g., Trypsin).

  • Phosphopeptide Enrichment: Enrich for phosphopeptides from the mixed peptide sample using techniques such as Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Process the raw mass spectrometry data using software such as MaxQuant. Identify and quantify phosphopeptides, calculating the "heavy/light" (H/L) ratio for each site. A significantly reduced H/L ratio indicates that the phosphorylation of that site is dependent on CK1 activity.

Data Presentation: Putative CK1 Substrates Identified by SILAC

ProteinPhosphositeH/L Ratio (Inhibitor/Control)Description
Novel Substrate A Ser123 0.25 Uncharacterized protein
Known Substrate 1Ser450.30Component of Wnt signaling pathway
Known Substrate 2Thr2540.41Involved in circadian rhythm regulation
Non-target ProteinSer890.98Not affected by CK1 inhibition

Method 2: In Vitro Kinase Assay for Direct Phosphorylation

Once putative substrates are identified, the next critical step is to determine if CK1 can directly phosphorylate them in a controlled, cell-free environment. In vitro kinase assays using purified, recombinant proteins provide this direct evidence.

Experimental Protocol: In Vitro Radiometric Kinase Assay

  • Protein Purification: Express and purify recombinant, active CK1 (e.g., CK1δ) and the putative substrate protein (or a relevant fragment) from a suitable expression system (e.g., E. coli or insect cells).

  • Kinase Reaction: In a microcentrifuge tube, combine the purified substrate protein (1-5 µg), active CK1 (50-100 ng), and kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Initiate Phosphorylation: Start the reaction by adding ATP, including a small amount of radiolabeled [γ-³²P]ATP. Incubate at 30°C for a set time (e.g., 30 minutes).

  • Stop Reaction and Analyze: Terminate the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.

  • Detection: Visualize total protein by Coomassie staining. Detect the incorporation of ³²P into the substrate by autoradiography. A band corresponding to the molecular weight of the substrate on the autoradiogram confirms direct phosphorylation by CK1.

Data Presentation: Kinetic Parameters of CK1δ Phosphorylation

SubstrateKm (µM)Vmax (pmol/min/mg)
Novel Substrate A (WT) 15.2 ± 2.1 125.6 ± 8.9
Novel Substrate A (S123A)No significant phosphorylationN/A
α-Casein (Positive Control)4.8 ± 0.68.5 ± 0.5

Note: Data are hypothetical and for illustrative purposes.

Method 3: In-Cell Validation Using Kinase-Dead Mutants

To confirm that the phosphorylation of the novel substrate occurs at the identified site within a cellular context and is directly mediated by CK1, a kinase-dead mutant can be employed. This involves overexpressing the wild-type and a catalytically inactive version of CK1 alongside the substrate and observing the effect on substrate phosphorylation.

Experimental Protocol: Co-expression with Kinase-Dead CK1

  • Plasmid Construction: Generate expression vectors for the wild-type (WT) CK1, a kinase-dead (KD) mutant of CK1 (e.g., carrying a K38R mutation in the ATP-binding site), and the tagged putative substrate.

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with the substrate expression vector and either the WT CK1 vector, the KD CK1 vector, or an empty vector control.

  • Immunoprecipitation: After a suitable expression period (e.g., 24-48 hours), lyse the cells and immunoprecipitate the tagged substrate protein using an appropriate antibody (e.g., anti-FLAG or anti-HA).

  • Western Blot Analysis: Analyze the immunoprecipitated samples by Western blot using a phospho-specific antibody that recognizes the phosphorylated form of the identified site (e.g., phospho-Ser123 of Novel Substrate A) and an antibody against the total substrate protein as a loading control.

  • Analysis: A significant increase in the phosphorylation signal in cells co-expressing WT CK1 compared to the empty vector and KD CK1 confirms that CK1 directly phosphorylates the substrate at that site in vivo.

graph "Kinase_Dead_Validation" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Substrate" [label="Substrate\n(e.g., Novel Substrate A)"]; "WT_CK1" [label="Wild-Type CK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "KD_CK1" [label="Kinase-Dead CK1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Phosphorylation" [label="Phosphorylation\nof Substrate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "No_Phosphorylation" [label="No Phosphorylation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

"WT_CK1" -> "Phosphorylation"; "Substrate" -> "Phosphorylation"; "KD_CK1" -> "No_Phosphorylation"; "Substrate" -> "No_Phosphorylation"; }

Figure 2: Logical diagram illustrating the principle of using a kinase-dead mutant for substrate validation.

Signaling Pathways Involving this compound

CK1 isoforms are integral components of several key signaling pathways. Understanding these pathways provides a broader context for the function of novel CK1 substrates.

Wnt/β-catenin Signaling Pathway

In the absence of a Wnt ligand, CK1α phosphorylates β-catenin, priming it for subsequent phosphorylation by GSK3β, which leads to its ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, this "destruction complex" is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene expression.[1][2]

graph "Wnt_Pathway" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Wnt_Off" { label="Wnt OFF"; bgcolor="#F1F3F4"; "CK1a_off" [label="CK1α", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "GSK3b_off" [label="GSK3β", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Axin_APC" [label="Axin/APC"]; "B_Catenin_off" [label="β-catenin"]; "Degradation" [label="Degradation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

}

subgraph "cluster_Wnt_On" { label="Wnt ON"; bgcolor="#F1F3F4"; "Wnt" [label="Wnt"]; "Frizzled_LRP" [label="Frizzled/LRP"]; "Dsh" [label="Dishevelled"]; "B_Catenin_on" [label="β-catenin"]; "Nucleus" [label="Nucleus"]; "Gene_Expression" [label="Target Gene\nExpression", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

} }

Figure 3: Simplified diagram of the Wnt/β-catenin signaling pathway highlighting the role of CK1α.

Hedgehog Signaling Pathway

CK1 plays a complex role in the Hedgehog (Hh) signaling pathway. In the absence of the Hh ligand, the receptor Patched (PTCH) inhibits Smoothened (SMO). In the presence of Hh, this inhibition is relieved, and SMO becomes phosphorylated by kinases including CK1, leading to the activation of Gli transcription factors and target gene expression.[1][3]

graph "Hedgehog_Pathway" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Hh_Off" { label="Hedgehog OFF"; bgcolor="#F1F3F4"; "PTCH_off" [label="PTCH"]; "SMO_off" [label="SMO"]; "Gli_repression" [label="Gli Repression", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

}

subgraph "cluster_Hh_On" { label="Hedgehog ON"; bgcolor="#F1F3F4"; "Hh" [label="Hedgehog"]; "PTCH_on" [label="PTCH"]; "SMO_on" [label="SMO"]; "CK1_Hh" [label="CK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Gli_activation" [label="Gli Activation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Gene_Expression_Hh" [label="Target Gene\nExpression", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

} }

Figure 4: Simplified diagram of the Hedgehog signaling pathway showing the involvement of CK1.

Conclusion

The validation of a novel kinase substrate requires a rigorous and multi-pronged approach. By combining the global, unbiased discovery power of quantitative phosphoproteomics with the definitive, direct evidence from in vitro kinase assays and the in-cell confirmation provided by the use of kinase-dead mutants, researchers can build a compelling case for a new kinase-substrate relationship. This orthogonal validation strategy is essential for accurately mapping cellular signaling networks and for the development of targeted therapies that modulate kinase activity.

References

Casein Kinase 1: A Comparative Analysis of its Activity in Normal and Cancerous Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Casein Kinase 1 (CK1) is a family of serine/threonine kinases that play a pivotal role in a multitude of cellular processes, including cell cycle progression, DNA repair, and signal transduction. Emerging evidence highlights a significant dysregulation of CK1 activity in various cancers compared to their normal cellular counterparts. This guide provides a comprehensive comparison of CK1 activity, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid in research and drug development targeting this critical enzyme family.

Quantitative Comparison of CK1 Isoform Expression

The expression of different CK1 isoforms is frequently altered in cancerous tissues when compared to normal tissues. This dysregulation can contribute to tumor development and progression. The following tables summarize the differential expression of key CK1 isoforms in various cancers based on data from The Cancer Genome Atlas (TCGA) and other published studies.

CK1 Isoform Cancer Type Expression Change in Cancer vs. Normal Tissue Data Source
CK1α (CSNK1A1) Colorectal CancerOverexpressed[1][2][3]TCGA, GEO, Immunohistochemistry, qPCR[1][2][3]
Pancreatic CancerLow expression associated with poorer survival[4]The Human Protein Atlas[4]
CK1δ (CSNK1D) Ovarian CancerHigher expression[5][6]Oncomine™, The Human Protein Atlas[5][6]
Breast CancerAmplified and/or overexpressed[7][8]TCGA[7]
CK1ε (CSNK1E) Multiple CancersVariably dysregulatedTCGA, TARGET, GTEx[9][10]

Key Signaling Pathways Involving CK1

CK1 isoforms are integral components of several signaling pathways that are commonly dysregulated in cancer. Understanding the specific roles of CK1 in these pathways is crucial for developing targeted therapies.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is critical for embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of many cancers. CK1 isoforms have dual and opposing roles in this pathway.

  • Negative Regulation: In the absence of a Wnt signal, CK1α, as part of a "destruction complex" with APC, Axin, and GSK3β, phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. This prevents its accumulation and translocation to the nucleus.[11][12][13][14]

  • Positive Regulation: Upon Wnt stimulation, CK1δ and CK1ε are involved in the phosphorylation of the co-receptor LRP5/6 and Dishevelled (Dvl), which leads to the disassembly of the destruction complex, stabilization of β-catenin, and activation of Wnt target genes.[11][12][13][14]

Wnt_Signaling cluster_off Wnt OFF State cluster_on Wnt ON State Wnt_OFF No Wnt Ligand Frizzled_LRP_off Frizzled/LRP5/6 DestructionComplex Destruction Complex (APC, Axin, GSK3β, CK1α) beta_catenin_off β-catenin DestructionComplex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Degradation Wnt_ON Wnt Ligand Frizzled_LRP_on Frizzled/LRP5/6 Wnt_ON->Frizzled_LRP_on Binds Dvl Dishevelled (Dvl) Frizzled_LRP_on->Dvl Recruits & Activates Dvl->DestructionComplex Inhibits CK1_delta_epsilon CK1δ/ε CK1_delta_epsilon->Dvl Phosphorylates beta_catenin_on β-catenin (stabilized) Nucleus Nucleus beta_catenin_on->Nucleus Translocates TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF Binds TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Activates p53_Signaling cluster_normal Normal Conditions cluster_stress DNA Damage p53_inactive p53 Proteasome Proteasome p53_inactive->Proteasome Degradation p53_active p53 (active) MDM2 MDM2 MDM2->p53_inactive Binds & Ubiquitinates MDM2->p53_active Interaction Blocked DNA_Damage DNA Damage CK1_delta CK1δ DNA_Damage->CK1_delta Activates CK1_delta->p53_inactive Phosphorylates (Thr18) CK1_delta->MDM2 Phosphorylates CellCycleArrest Cell Cycle Arrest p53_active->CellCycleArrest Induces Apoptosis Apoptosis p53_active->Apoptosis Induces MDM2_phos MDM2 (phosphorylated) Kinase_Assay_Workflow Start Start PrepareReagents Prepare Reagents (Compound, Enzyme, Substrate/ATP) Start->PrepareReagents ReactionSetup Set up Kinase Reaction in 384-well plate PrepareReagents->ReactionSetup Incubate60 Incubate for 60 min at RT ReactionSetup->Incubate60 AddADPGlo Add ADP-Glo™ Reagent Incubate60->AddADPGlo Incubate40 Incubate for 40 min at RT AddADPGlo->Incubate40 AddDetectionReagent Add Kinase Detection Reagent Incubate40->AddDetectionReagent Incubate30 Incubate for 30 min at RT AddDetectionReagent->Incubate30 ReadLuminescence Read Luminescence Incubate30->ReadLuminescence End End ReadLuminescence->End IP_Kinase_Assay_Workflow Start Start CellLysis Prepare Cell Lysate Start->CellLysis Immunoprecipitation Immunoprecipitate Endogenous CK1 CellLysis->Immunoprecipitation KinaseReaction Perform in vitro Kinase Reaction Immunoprecipitation->KinaseReaction Detection Detect Substrate Phosphorylation (Autoradiography or Western Blot) KinaseReaction->Detection End End Detection->End

References

Navigating the Labyrinth of Casein Kinase 1 Research: A Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for reliable and reproducible data is paramount. In the intricate field of Casein Kinase 1 (CK1) research, ensuring the validity of findings can be particularly challenging. This guide provides a comparative analysis of key reagents and methodologies, highlighting potential sources of variability and offering experimental data to support informed decisions and enhance the reproducibility of published findings.

The this compound (CK1) family of serine/threonine kinases, comprising several isoforms (α, δ, ε, γ1, γ2, γ3), plays a pivotal role in a multitude of cellular processes, including Wnt signaling, circadian rhythms, and DNA repair.[1][2] Dysregulation of CK1 activity has been implicated in numerous diseases, making it a significant target for therapeutic intervention.[3][4] However, the high degree of homology among isoforms, particularly between CK1δ and CK1ε, presents a significant hurdle to achieving specific targeting, often leading to confounding results and issues with reproducibility.[5][6]

This guide delves into the critical aspects of CK1 research that influence experimental outcomes, focusing on the specificity of commonly used inhibitors and the validation of commercial antibodies. By presenting quantitative data, detailed experimental protocols, and clear visual workflows, we aim to equip researchers with the tools to critically evaluate published findings and design more robust and reproducible studies.

The Double-Edged Sword: A Comparative Look at CK1 Inhibitors

Small molecule inhibitors are indispensable tools for dissecting the function of CK1 isoforms. However, their utility is directly tied to their selectivity. Off-target effects can lead to misinterpretation of experimental results, contributing to the reproducibility crisis in biomedical research.[7][8] Here, we compare the selectivity profiles of several widely used CK1 inhibitors.

Table 1: Selectivity Profile of Common this compound Inhibitors (IC50 in nM)

InhibitorCK1αCK1δCK1εKey Off-TargetsReference(s)
PF-670462 -147.7p38, EGFR, JNK[9]
D4476 -300-ALK5 (TGF-βRI)[10]
IC261 16,0001,0001,000Tubulin polymerization[4]
PF-4800567 -71132>20-fold selectivity over CK1δ[9]
SR-3029 -≤50≤50Highly selective within the kinome[11]

Note: IC50 values can vary between studies due to different experimental conditions.

The data clearly illustrate the challenge of isoform-specific inhibition. While some inhibitors like PF-4800567 show a preference for CK1ε, many, such as PF-670462, are potent inhibitors of both CK1δ and CK1ε.[9] Crucially, some inhibitors have significant off-target effects that are independent of CK1 inhibition. For instance, IC261's ability to inhibit tubulin polymerization can induce cell cycle arrest and apoptosis, effects that could be mistakenly attributed to CK1 inhibition.[4] This underscores the importance of using multiple, structurally distinct inhibitors and complementing pharmacological approaches with genetic methods to validate findings.

Experimental Protocols:

In Vitro Kinase Assay for IC50 Determination

This protocol is a generalized method for determining the half-maximal inhibitory concentration (IC50) of a compound against a CK1 isoform.

Materials:

  • Recombinant human CK1 isoform (e.g., CK1δ, CK1ε)

  • Kinase substrate (e.g., a specific peptide or a general substrate like α-casein)

  • [γ-³²P]ATP or an ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test inhibitor dissolved in DMSO

  • 96-well plates

  • Plate reader or scintillation counter

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 96-well plate, add the kinase reaction buffer, the recombinant CK1 enzyme, and the kinase substrate.

  • Add the diluted inhibitor or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using a radiometric assay). The final ATP concentration should be close to the Km value for the specific kinase isoform if known.

  • Incubate the plate at 30°C for a predetermined time within the linear range of the assay.

  • Stop the reaction. For radiometric assays, this can be done by adding a stop solution (e.g., 3% phosphoric acid). For ADP-Glo™ assays, follow the manufacturer's instructions.

  • Quantify the kinase activity. For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

The Importance of Validated Antibodies

Table 2: Comparison of Commercially Available, Knockout-Validated this compound Antibodies

Target IsoformProduct NameSupplierValidation Data Highlights
CK1α Anti-Casein Kinase 1 alpha antibody [EPR19824] (ab206652)AbcamWestern blot shows loss of signal in CSNK1A1 knockout HEK-293T cells.
CK1δ This compound Delta antibody (14388-1-AP)ProteintechCited in multiple publications with knockdown validation data available.
CK1ε Anti-CK1 epsilon Antibody (A13661)Bethyl LaboratoriesWestern blot shows loss of signal in CSNK1E knockout HeLa cells.[16]
CK1ε This compound epsilon Antibody (NBP2-92968)Novus BiologicalsKnockout validated for Western Blot and Immunocytochemistry/Immunofluorescence.[17]

Researchers should always prioritize the use of antibodies that have been rigorously validated for the intended application. Requesting validation data from vendors or performing in-house validation is crucial for ensuring the reliability of experimental results.

Experimental Protocols:

Western Blotting for Antibody Specificity Validation

This protocol describes the use of wild-type and knockout cell lysates to validate the specificity of a CK1 antibody.

Materials:

  • Wild-type (WT) and CK1-knockout (KO) cell lysates (e.g., from CRISPR-Cas9 engineered cells)

  • Primary antibody against the CK1 isoform of interest

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Quantify the protein concentration of the WT and KO cell lysates.

  • Denature equal amounts of protein from each lysate by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C.

  • Wash the membrane three times with wash buffer for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with wash buffer for 10 minutes each.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • A specific antibody should detect a band of the correct molecular weight in the WT lysate but not in the KO lysate.

Navigating Conflicting Findings in CK1 Signaling

The complexity of CK1's role in signaling pathways, such as the Wnt pathway, often leads to apparently contradictory findings in the literature. For example, different CK1 isoforms can have opposing effects on β-catenin stability, and the outcome of CK1 inhibition can be highly context-dependent.[18][19][20][21]

Wnt Signaling Pathway and the Dual Role of CK1

Wnt_Signaling cluster_off Wnt OFF cluster_on Wnt ON beta-catenin_p β-catenin-P Proteasome Proteasome beta-catenin_p->Proteasome Ubiquitination & Degradation Destruction_Complex Destruction Complex (Axin, APC, GSK3, CK1α) Destruction_Complex->beta-catenin_p beta-catenin beta-catenin beta-catenin->Destruction_Complex Phosphorylation by CK1α and GSK3 Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5/6 LRP5/6 Wnt->LRP5/6 Dishevelled Dishevelled Frizzled->Dishevelled CK1ε/δ can phosphorylate LRP5/6->Dishevelled Dishevelled->Destruction_Complex Inhibition beta-catenin_stable β-catenin Nucleus Nucleus beta-catenin_stable->Nucleus TCF/LEF TCF/LEF Nucleus->TCF/LEF Target_Genes Target Gene Expression TCF/LEF->Target_Genes

The dual role of this compound in Wnt signaling.

In the absence of a Wnt ligand, CK1α acts as a negative regulator by phosphorylating β-catenin, priming it for degradation by the proteasome. Conversely, upon Wnt stimulation, other CK1 isoforms like CK1δ and CK1ε can phosphorylate components of the receptor complex, such as Dishevelled, leading to the stabilization of β-catenin and the activation of target gene expression. This dual functionality highlights how the specific isoform and cellular context are critical determinants of CK1's biological output.

A Workflow for Enhancing Reproducibility in CK1 Research

To mitigate the risk of irreproducibility, a systematic and multi-faceted approach to experimental design and validation is essential.

Reproducibility_Workflow cluster_planning Experimental Planning cluster_execution Experimental Execution cluster_analysis Data Analysis & Interpretation Hypothesis Formulate Hypothesis Literature Thorough Literature Review (note conflicting findings) Hypothesis->Literature Reagent_Selection Select Validated Reagents (KO-validated antibodies, selective inhibitors) Literature->Reagent_Selection Pharmacological Pharmacological Inhibition (use multiple, distinct inhibitors) Reagent_Selection->Pharmacological Genetic Genetic Perturbation (siRNA, CRISPR/Cas9) Reagent_Selection->Genetic Controls Implement Rigorous Controls (vehicle, non-targeting siRNA, WT vs KO) Pharmacological->Controls Genetic->Controls Cross_Validation Cross-Validate Findings (compare pharmacological and genetic results) Controls->Cross_Validation Consider_Context Consider Cellular Context (cell line, passage number, etc.) Cross_Validation->Consider_Context Publish_Methods Detailed Reporting of Methods (reagent sources, concentrations, protocols) Consider_Context->Publish_Methods Conclusion Draw Cautious Conclusions Publish_Methods->Conclusion

A logical workflow for improving reproducibility in CK1 research.

By adhering to a workflow that emphasizes careful planning, the use of validated reagents, orthogonal approaches, and transparent reporting, researchers can significantly increase the robustness and reproducibility of their findings in the complex and fascinating field of this compound biology.

References

A Researcher's Guide: Definitively Confirming the Role of Casein Kinase 1 in a Biological Pathway

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of key experimental methodologies for elucidating and confirming the function of Casein Kinase 1 (CK1) within a specific signaling cascade. We will explore genetic, pharmacological, and biochemical approaches, offering detailed protocols, data interpretation guidelines, and a critical comparison of their respective strengths and limitations. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously validate CK1 as a component of a biological pathway.

Genetic Approaches: Modulating CK1 Expression

Genetic manipulation offers the most direct way to assess the function of CK1 by either transiently reducing its expression or permanently removing its gene. These methods are foundational for establishing a causal link between CK1 and a cellular phenotype.

A. RNA Interference (siRNA/shRNA): Transient Knockdown

Small interfering RNAs (siRNAs) or short-hairpin RNAs (shRNAs) can be introduced into cells to trigger the degradation of specific CK1 isoform mRNA, leading to a temporary reduction in protein levels.[][2] This is a rapid method to probe the short-term effects of reduced CK1 activity.[]

Advantages:

  • Relatively fast and technically straightforward.

  • Suitable for studying essential genes where a full knockout might be lethal.

  • Dose-dependent effects can sometimes be achieved.

Disadvantages:

  • Knockdown is transient and incomplete, which can lead to ambiguous results.[3]

  • Potential for off-target effects, where the siRNA affects other unintended mRNAs.[4]

  • Requires efficient transfection or transduction methods.

B. CRISPR/Cas9: Permanent Knockout

The CRISPR/Cas9 system allows for precise and permanent disruption (knockout) of a CK1 isoform gene.[5] This technique provides a definitive model for studying the loss-of-function phenotype.[6]

Advantages:

  • Creates a permanent and complete loss of protein function.

  • Highly specific due to the gRNA-directed targeting.

  • Enables the creation of stable cell lines or animal models for long-term studies.[7]

Disadvantages:

  • Can be technically more challenging and time-consuming to generate and validate knockout clones.

  • Potential for off-target mutations at sites with sequence similarity.

  • Complete loss of an essential CK1 isoform may be lethal to the cell, complicating analysis.

Workflow for Genetic Approaches

cluster_0 Design & Preparation cluster_1 Cellular Manipulation cluster_2 Validation & Analysis a1 Design gRNA (CRISPR) or siRNA sequence a2 Synthesize/Clone into Vector a1->a2 b1 Transfect/Transduce Cells a2->b1 b2 Selection & Clonal Expansion (CRISPR) b1->b2 CRISPR Only c1 Confirm Knockdown/Knockout (qPCR, Western Blot) b1->c1 b2->c1 c2 Phenotypic/Pathway Analysis (e.g., Cell Proliferation, Substrate Phosphorylation) c1->c2

Caption: Workflow for genetic validation of CK1 function.

Experimental Protocol: siRNA-Mediated Knockdown of CK1δ
  • Cell Seeding: Twenty-four hours prior to transfection, seed cells in a 6-well plate at a density that will result in 50-75% confluency at the time of transfection.[2]

  • siRNA Preparation: On the day of transfection, dilute 100 pmol of CK1δ-specific siRNA (and a non-targeting control siRNA) into a microcentrifuge tube containing an appropriate volume of serum-free medium (e.g., Opti-MEM). Gently mix.

  • Transfection Reagent Preparation: In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions. Incubate for 5 minutes at room temperature.

  • Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes drop-wise to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

  • Validation: Harvest cells for analysis. Confirm knockdown efficiency by quantifying CK1δ mRNA levels via RT-qPCR and protein levels via Western blot.[2]

  • Phenotypic Analysis: Use the validated knockdown cells to assess changes in the biological pathway of interest (e.g., phosphorylation of a downstream target, changes in cell proliferation).

Data Comparison: Genetic Approaches
FeaturesiRNA/shRNA KnockdownCRISPR/Cas9 Knockout
Effect Transient reduction of proteinPermanent loss of protein
Efficiency Variable (50-95% reduction)Complete (>99% loss in clonal lines)
Timeframe 3-7 days4-8 weeks (for stable clones)
Primary Validation RT-qPCR, Western BlotWestern Blot, Sanger Sequencing
Key Limitation Incomplete knockdown, off-target effectsPotential cell lethality, off-target mutations

Pharmacological Inhibition: Acutely Blocking CK1 Activity

Small molecule inhibitors that target the ATP-binding pocket of CK1 are invaluable tools for studying the immediate consequences of blocking its kinase activity.[8][9] This approach is particularly useful for dissecting signaling dynamics.

Advantages:

  • Rapid and reversible, allowing for acute temporal control of kinase inhibition.

  • Applicable to a wide range of cell types and in vivo models.

  • Dose-response studies can reveal the sensitivity of a pathway to CK1 activity.

Disadvantages:

  • Many inhibitors lack isoform specificity, particularly between the highly homologous CK1δ and CK1ε.[9][10]

  • Potential for off-target effects on other kinases, which can complicate data interpretation.[9][11]

  • Requires careful validation to ensure the observed phenotype is due to on-target CK1 inhibition.

Workflow for Pharmacological Inhibition

cluster_0 Experiment Setup cluster_1 Treatment cluster_2 Analysis a1 Select Inhibitor & Determine Working Concentration (IC50) b1 Treat with Inhibitor (and vehicle control) a1->b1 a2 Prepare Cell/System a2->b1 b2 Incubate for Defined Time Course b1->b2 c1 Assess Target Engagement (e.g., Phos-tag Blot) b2->c1 c2 Measure Downstream Pathway Effect c1->c2

Caption: Workflow for pharmacological inhibition of CK1.

Experimental Protocol: Inhibiting a Pathway with PF-670462
  • Dose-Response Curve: Determine the optimal concentration of the inhibitor. Seed cells and treat with a range of PF-670462 concentrations (e.g., 10 nM to 10 µM) for a fixed time. Measure the phosphorylation of a known CK1 substrate or a relevant pathway marker to determine the IC50 (the concentration that causes 50% inhibition).

  • Treatment: Seed cells and allow them to adhere. Treat experimental wells with the predetermined optimal concentration of PF-670462. Treat control wells with an equivalent volume of the vehicle (e.g., DMSO).

  • Time Course: Harvest cell lysates at various time points post-treatment (e.g., 0, 15, 30, 60, 120 minutes) to analyze the dynamics of pathway inhibition.

  • Analysis: Use Western blotting to analyze the phosphorylation state of the putative downstream target of CK1. A decrease in phosphorylation in the inhibitor-treated cells compared to the vehicle control indicates that CK1 activity is required for this phosphorylation event.

Data Comparison: Common CK1 Inhibitors
InhibitorPrimary Target(s)Reported IC50Key Considerations
D4476 CK1δ, other kinases (p38α, PDK1)~300 nM (for CK1δ)Not highly specific for CK1 isoforms.[9][12]
IC261 CK1δ / CK1ε~1.0 µMDual inhibitor; may also affect mitotic spindle formation independently of CK1.[12][13]
PF-670462 CK1δ / CK1ε7.7 nM (CK1δ), 14 nM (CK1ε)Potent dual inhibitor, often used in circadian rhythm studies.[9]
SR-3029 CK1δ / CK1ε16 nM (CK1δ), 40 nM (CK1ε)Potent dual inhibitor with demonstrated in vivo efficacy in breast cancer models.[12]
PF-4800567 CK1ε2.5 nMConsidered more specific for CK1ε over CK1δ.[12][14]

IC50 values can vary significantly based on experimental conditions (e.g., ATP concentration).[15]

Biochemical Approaches: Probing Molecular Interactions

Biochemical assays are essential for confirming direct molecular interactions, such as the direct phosphorylation of a substrate by CK1 or the identification of CK1-interacting proteins.

A. In Vitro Kinase Assay

This assay directly tests whether a purified CK1 isoform can phosphorylate a putative substrate protein in a controlled, cell-free environment.[13][16] It is the gold standard for confirming a direct enzyme-substrate relationship.

Advantages:

  • Provides definitive evidence of direct phosphorylation.

  • Allows for detailed kinetic analysis (e.g., Kcat, Km).

  • Can be used to map specific phosphorylation sites on the substrate.[17]

Disadvantages:

  • Requires purified, active kinase and substrate, which can be difficult to produce.

  • In vitro conditions may not fully recapitulate the cellular environment (e.g., lacking necessary co-factors or scaffolding proteins).

  • Does not prove the interaction occurs in vivo.

B. Co-Immunoprecipitation (Co-IP)

Co-IP is used to determine if CK1 physically interacts with other proteins within the cell.[18][19] An antibody to CK1 is used to pull it out of a cell lysate, and the associated proteins are then identified, often by Western blot or mass spectrometry.[20][21]

Advantages:

  • Identifies protein-protein interactions under near-physiological conditions.[18]

  • Can reveal entire protein complexes that CK1 is a part of.[22]

  • Confirms that CK1 and a target protein exist in the same complex within the cell.

Disadvantages:

  • Does not distinguish between direct and indirect interactions (the interaction may be bridged by another protein).[18]

  • Prone to false positives from non-specific binding to the antibody or beads.

  • Weak or transient interactions can be difficult to detect.

Workflow for Biochemical Approaches

cluster_0 Preparation cluster_1 Core Procedure cluster_2 Detection & Analysis a1 Prepare Cell Lysate (Co-IP) or Purify Proteins (Kinase Assay) b1 Incubate Kinase, Substrate & [γ-32P]ATP (Kinase Assay) a1->b1 b2 Incubate Lysate with CK1 Antibody & Beads (Co-IP) a1->b2 c1 Detect Phosphorylation via Autoradiography (Kinase Assay) b1->c1 c2 Detect Interacting Proteins via Western Blot / Mass Spec (Co-IP) b2->c2

Caption: Workflow for key biochemical assays involving CK1.

Experimental Protocol: In Vitro Kinase Assay
  • Reaction Setup: In a microcentrifuge tube on ice, prepare the kinase reaction mix. A typical 25 µL reaction might include: 5 µL of 5x Kinase Buffer (e.g., 125 mM Tris-HCl pH 7.5, 50 mM MgCl2), 1 µg of purified substrate protein, 100 ng of purified active CK1 isoform (e.g., CK1δ), and nuclease-free water to volume.

  • Initiate Reaction: Start the reaction by adding ATP. For a radioactive assay, add 1 µL of [γ-32P]ATP (10 µCi).[15]

  • Incubation: Incubate the reaction at 30°C for 30 minutes. The optimal time should be determined empirically.

  • Stop Reaction: Terminate the reaction by adding 6 µL of 5x SDS-PAGE loading buffer and boiling for 5 minutes.

  • Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to autoradiography film or a phosphor screen to visualize the radiolabeled (phosphorylated) substrate. A band corresponding to the molecular weight of the substrate confirms it was phosphorylated by CK1.[23]

Conclusion: A Multi-faceted Approach

  • Hypothesize with Inhibition: Use pharmacological inhibitors to quickly test if blocking CK1 activity perturbs the pathway.

  • Validate with Genetics: Confirm the inhibitor results using a more specific genetic approach, such as siRNA knockdown or, for the highest level of confidence, CRISPR/Cas9 knockout of a specific CK1 isoform.

  • Confirm with Biochemistry: Finally, use an in vitro kinase assay to prove that CK1 directly phosphorylates a key component of the pathway and Co-IP to show they interact within the cellular context.

By integrating data from these distinct methodologies, researchers can build a compelling and definitive case for the specific function of this compound in any given biological process.

Simplified CK1 Signaling Context

cluster_pathway Example Pathway (e.g., Wnt Signaling) Upstream Upstream Signal (e.g., Wnt Ligand) Receptor Receptor Complex Upstream->Receptor CK1 This compound (CK1δ/ε) Receptor->CK1 recruits/activates Substrate Putative Substrate (e.g., DVL, β-catenin) CK1->Substrate phosphorylates Substrate_P Phosphorylated Substrate Substrate->Substrate_P Downstream Downstream Effect (e.g., Gene Transcription) Substrate_P->Downstream

Caption: A generalized signaling pathway illustrating a potential role for CK1.

References

A Comparative Analysis of Casein Kinase 1 Orthologs Across Different Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Casein Kinase 1 (CK1) orthologs across various species, focusing on their biochemical properties, roles in key signaling pathways, and the experimental methodologies used for their characterization. The CK1 family of serine/threonine kinases is highly conserved throughout eukaryotes and plays a pivotal role in a multitude of cellular processes, including signal transduction, cell cycle regulation, and circadian rhythms.[1][2][3][4][5] Dysregulation of CK1 activity is implicated in a range of human diseases, such as cancer, neurodegenerative disorders, and sleep phase syndromes, making it a critical target for therapeutic intervention.[1][4][5][6][7][8][9][10][11][12]

Biochemical and Functional Properties of CK1 Orthologs

The CK1 family is characterized by a highly conserved N-terminal kinase domain and a variable C-terminal regulatory domain.[2][6][13][14][15] Mammals possess seven CK1 isoforms (α, β, γ1, γ2, γ3, δ, and ε), each encoded by a distinct gene, with further diversity arising from alternative splicing.[2][7][14][16][17][18][19] Notably, the β isoform is absent in humans.[2] Orthologs have been extensively studied in various model organisms, including Saccharomyces cerevisiae (YCK1, YCK2, and Hrr25), Drosophila melanogaster (Double-time [DBT] and Gilgamesh [Gish]), Caenorhabditis elegans, and Arabidopsis thaliana.[1][2][20][21][22]

Data Presentation: Comparative Analysis of CK1 Orthologs

The following tables summarize key quantitative data for CK1 orthologs across different species. While comprehensive comparative data is still an active area of research, this compilation provides a snapshot of our current understanding.

Table 1: Comparative Kinetic Parameters of CK1 Orthologs

SpeciesOrtholog/IsoformSubstrateKm (μM)Vmax (nmol/min/mg)kcat (s⁻¹)Reference
Homo sapiensCK1δ (wild type)α-casein2.9 ± 0.4100 ± 50.06 ± 0.003[23]
CK1δ (wild type)GST-β-catenin (1-181)1.8 ± 0.385 ± 70.051 ± 0.004[23]
CK1δ (wild type)GST-p53 (1-64)4.2 ± 0.6120 ± 100.072 ± 0.006[23]
Danio rerioCK1δAG2-2 (inhibitor)IC₅₀ = 345 nM--[23]
CK1δBG2-2 (inhibitor)IC₅₀ = 270 nM--[23]
S. cerevisiaeYck2Casein~150--[24]
Bos taurusCK1RRKDLHDDEEDEAMSITA (peptide)1726-fold > casein-[24]

Note: Comprehensive, directly comparable kinetic data across a wide range of orthologs and substrates is limited in the current literature. The values presented are from individual studies and may not be directly comparable due to differing experimental conditions.

Table 2: Substrate Specificity of CK1 Orthologs

SpeciesOrtholog/IsoformKey SubstratesSignaling PathwayReference
Homo sapiensCK1αβ-catenin (Ser45), p53, MDM2, GLIWnt, p53, Hedgehog[25]
CK1δ/εPER1/2, β-catenin, LRP6, Tau, α-SynucleinCircadian Rhythm, Wnt, Neurodegeneration[2][7][17][26]
CK1γLRP6, DishevelledWnt[10][21]
Drosophila melanogasterDouble-time (DBT)PER, TIMCircadian Rhythm[2][7][17]
Gilgamesh (Gish)Van Gogh, NotchPlanar Cell Polarity, Notch[22]
S. cerevisiaeYck1/Yck2-Morphogenesis, Salt Stress[27]
Hrr25-DNA damage response[27]

Note: This table highlights key substrates and is not exhaustive. Substrate specificity can be influenced by subcellular localization and the presence of scaffolding proteins.

Table 3: Tissue-Specific Expression of CK1 Orthologs

SpeciesOrtholog/IsoformTissue/Developmental StageExpression LevelReference
Homo sapiensCK1αUbiquitousVaries by tissue[28]
CK1δBrain, various cancersUpregulated in some cancers[29]
CK1εBrain-[28]
Mus musculusCK1δ/εSuprachiasmatic nucleus (SCN)Rhythmic expression[26]
Drosophila melanogasterDBTClock neurons-[2][17]
Caenorhabditis elegans-Various tissuesSpatially and temporally regulated[30][31]

Note: Expression data is often qualitative or semi-quantitative. Comprehensive quantitative proteomics or transcriptomics data comparing CK1 orthologs across a wide range of tissues and species is an area for further investigation.[15][18][32][33][34][35][36][37]

Comparative Analysis of Signaling Pathways

CK1 orthologs are integral components of several evolutionarily conserved signaling pathways. While the core components of these pathways are often shared, the specific roles and regulation of CK1 can differ between species.

Wnt Signaling

The Wnt pathway is crucial for embryonic development and adult tissue homeostasis.[1][6][9][10][21][38][39][40] CK1 plays a dual role in this pathway, acting as both a positive and negative regulator.

  • In Mammals: CK1α is a key component of the β-catenin destruction complex, where it primes β-catenin for phosphorylation by GSK3β, leading to its degradation.[10] In contrast, CK1δ, ε, and γ isoforms can act as positive regulators by phosphorylating Dishevelled and the LRP5/6 co-receptor.[10][21]

  • In Drosophila: A single Wnt homolog, Wingless (Wg), directs many developmental processes.[40] The core components of the Wnt pathway, including the role of CK1 (DBT) in the destruction complex, are highly conserved.[22][38]

Wnt_Signaling_Comparison cluster_mammals Mammalian Wnt Signaling cluster_drosophila Drosophila Wnt (Wg) Signaling Wnt_m Wnt Fzd_m Frizzled Wnt_m->Fzd_m LRP6_m LRP6 Wnt_m->LRP6_m Dvl_m Dishevelled Fzd_m->Dvl_m DestructionComplex_m Destruction Complex (Axin, APC, GSK3β, CK1α) Dvl_m->DestructionComplex_m Inhibits CK1_gamma_delta_epsilon_m CK1γ/δ/ε CK1_gamma_delta_epsilon_m->LRP6_m P CK1_gamma_delta_epsilon_m->Dvl_m P beta_catenin_m β-catenin DestructionComplex_m->beta_catenin_m Degradation TCF_m TCF/LEF beta_catenin_m->TCF_m TargetGenes_m Target Gene Expression TCF_m->TargetGenes_m Wg_d Wg Fz_d Frizzled Wg_d->Fz_d Arr_d Arrow (LRP6) Wg_d->Arr_d Dsh_d Dishevelled Fz_d->Dsh_d DestructionComplex_d Destruction Complex (Axin, APC, Sgg, DBT) Dsh_d->DestructionComplex_d Inhibits Arm_d Armadillo (β-catenin) DestructionComplex_d->Arm_d Degradation Pan_d Pangolin (TCF/LEF) Arm_d->Pan_d TargetGenes_d Target Gene Expression Pan_d->TargetGenes_d

Comparative Wnt Signaling Pathways
Hedgehog Signaling

The Hedgehog (Hh) signaling pathway is essential for embryonic patterning.[4][6][9][13][26] CK1 also exhibits a dual regulatory role in this pathway.

  • In Mammals: In the absence of the Hh ligand, CK1, along with PKA and GSK3β, phosphorylates the GLI transcription factors, targeting them for proteolytic processing into a repressor form.[26] Upon pathway activation, CK1α phosphorylates Smoothened (SMO), a key signal transducer, promoting its activation.[13]

  • In Drosophila: The core mechanism is conserved. CK1, PKA, and Sgg (GSK3β) phosphorylate Cubitus interruptus (Ci), the Drosophila GLI homolog, leading to its cleavage into a repressor.[4] CK1 also has a positive role in phosphorylating Smoothened.[4] A key difference is the role of the primary cilium in mammalian Hh signaling, which is absent in Drosophila.

Hedgehog_Signaling_Comparison cluster_mammals Mammalian Hedgehog Signaling cluster_drosophila Drosophila Hedgehog Signaling Hh_m Hh ligand Ptch1_m Patched1 Hh_m->Ptch1_m Inhibits Smo_m Smoothened Ptch1_m->Smo_m Sufu_m Sufu Smo_m->Sufu_m CK1a_m CK1α CK1a_m->Smo_m P (Activation) Gli_m GLI CK1a_m->Gli_m P (Repression) PKA_m PKA PKA_m->Gli_m P GSK3b_m GSK3β GSK3b_m->Gli_m P Sufu_m->Gli_m Complex GliR_m GLI-R Gli_m->GliR_m Processing (OFF state) GliA_m GLI-A Gli_m->GliA_m Activation (ON state) TargetGenes_m Target Gene Expression GliR_m->TargetGenes_m GliA_m->TargetGenes_m Hh_d Hh ligand Ptc_d Patched Hh_d->Ptc_d Inhibits Smo_d Smoothened Ptc_d->Smo_d Cos2_d Costal2 Smo_d->Cos2_d CK1_d CK1 CK1_d->Smo_d P (Activation) Ci_d Ci CK1_d->Ci_d P (Repression) PKA_d PKA PKA_d->Ci_d P Sgg_d Sgg (GSK3β) Sgg_d->Ci_d P Cos2_d->Ci_d Complex CiR_d Ci-R Ci_d->CiR_d Processing (OFF state) CiA_d Ci-A Ci_d->CiA_d Activation (ON state) TargetGenes_d Target Gene Expression CiR_d->TargetGenes_d CiA_d->TargetGenes_d

Comparative Hedgehog Signaling Pathways
Circadian Rhythm

The circadian clock is a fundamental biological oscillator that regulates daily physiological and behavioral rhythms.[2][7][14][17][22][26][32] CK1 is a core component of the circadian clock machinery in both insects and mammals.

  • In Mammals: CK1δ and CK1ε are the primary isoforms involved. They phosphorylate the PERIOD (PER) and CRYPTOCHROME (CRY) proteins, which are key negative regulators of the clock.[7][14][26] This phosphorylation regulates the stability and nuclear entry of PER and CRY, thereby controlling the period length of the circadian rhythm.[7][26]

  • In Drosophila: The CK1 ortholog Double-time (DBT) phosphorylates PERIOD (PER) and TIMELESS (TIM).[2][17] This phosphorylation is critical for the timed degradation of PER and the regulation of the clock's period.[17] While the core feedback loop is conserved, the specific players and their interactions show some divergence. For instance, TIM is a more central player in the Drosophila clock than in mammals.[17]

Circadian_Rhythm_Comparison cluster_mammals Mammalian Circadian Clock cluster_drosophila Drosophila Circadian Clock ClockBmal1_m CLOCK/BMAL1 PerCry_genes_m Per/Cry genes ClockBmal1_m->PerCry_genes_m Transcription PerCry_mRNA_m Per/Cry mRNA PerCry_genes_m->PerCry_mRNA_m PER_CRY_m PER/CRY proteins PerCry_mRNA_m->PER_CRY_m Translation CK1de_m CK1δ/ε PER_CRY_m->CK1de_m PER_CRY_p_m p-PER/p-CRY CK1de_m->PER_CRY_p_m Phosphorylation PER_CRY_p_m->PER_CRY_p_m Nucleus_m Nucleus PER_CRY_p_m->Nucleus_m Nuclear Entry Nucleus_m->ClockBmal1_m Inhibition ClkCyc_d CLK/CYC PerTim_genes_d per/tim genes ClkCyc_d->PerTim_genes_d Transcription PerTim_mRNA_d per/tim mRNA PerTim_genes_d->PerTim_mRNA_d PER_TIM_d PER/TIM proteins PerTim_mRNA_d->PER_TIM_d Translation DBT_d DBT (CK1) PER_TIM_d->DBT_d PER_TIM_p_d p-PER/p-TIM DBT_d->PER_TIM_p_d Phosphorylation PER_TIM_p_d->PER_TIM_p_d Nucleus_d Nucleus PER_TIM_p_d->Nucleus_d Nuclear Entry Nucleus_d->ClkCyc_d Inhibition

Comparative Circadian Clock Mechanisms

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize CK1 orthologs.

In Vitro Kinase Assay (Radiometric Filter Binding Assay)

This assay measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate by the kinase.[8][11][41][42]

Materials:

  • Purified recombinant CK1 enzyme

  • Substrate (e.g., α-casein or a specific peptide substrate)[24]

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³²P]ATP

  • Unlabeled ATP

  • P81 phosphocellulose filter paper

  • 10% Trichloroacetic acid (TCA)

  • Ethanol (B145695) and Acetone (B3395972)

  • Scintillation counter and vials

Procedure:

  • Prepare the kinase reaction mix on ice, containing the kinase buffer, substrate, and unlabeled ATP.

  • Add the purified CK1 enzyme to the reaction mix.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto the P81 filter paper.

  • Wash the filter paper extensively with 10% TCA to remove unincorporated [γ-³²P]ATP.

  • Wash the filter paper with ethanol and then acetone to dehydrate it.

  • Allow the filter paper to dry completely.

  • Place the filter paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

Kinase_Assay_Workflow Start Prepare Reaction Mix (Buffer, Substrate, ATP) AddEnzyme Add Purified CK1 Start->AddEnzyme AddHotATP Initiate with [γ-³²P]ATP AddEnzyme->AddHotATP Incubate Incubate at 30°C AddHotATP->Incubate Spot Spot onto P81 Filter Paper Incubate->Spot Wash Wash with TCA, Ethanol, Acetone Spot->Wash Dry Air Dry Wash->Dry Count Scintillation Counting Dry->Count

Radiometric Kinase Assay Workflow
Immunoprecipitation and Western Blotting

This method is used to isolate a specific CK1 ortholog from a cell lysate and detect its expression or the presence of interacting proteins.[3][16][20]

Materials:

  • Cell culture expressing the CK1 ortholog of interest

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody specific to the CK1 ortholog

  • Protein A/G agarose (B213101) beads

  • Wash buffer (e.g., lysis buffer or PBS)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and blotting apparatus

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary and secondary antibodies for Western blotting

  • Chemiluminescent substrate

Procedure:

Part 1: Immunoprecipitation

  • Lyse cells in ice-cold lysis buffer.

  • Clarify the lysate by centrifugation.

  • Incubate the cleared lysate with a primary antibody against the CK1 ortholog overnight at 4°C.

  • Add Protein A/G agarose beads and incubate for 1-3 hours at 4°C to capture the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove non-specific binding proteins.

Part 2: Western Blotting

  • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody that recognizes the CK1 ortholog or an interacting protein.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein of interest using a chemiluminescent substrate and an imaging system.

IP_Western_Workflow cluster_ip Immunoprecipitation cluster_wb Western Blotting CellLysis Cell Lysis Clarify Clarify Lysate CellLysis->Clarify AddAb Add Primary Antibody Clarify->AddAb AddBeads Add Protein A/G Beads AddAb->AddBeads WashBeads Wash Beads AddBeads->WashBeads Elute Elute Proteins WashBeads->Elute SDSPAGE SDS-PAGE Elute->SDSPAGE Transfer Transfer to Membrane SDSPAGE->Transfer Block Block Membrane Transfer->Block PrimaryAb Incubate with Primary Ab Block->PrimaryAb SecondaryAb Incubate with Secondary Ab PrimaryAb->SecondaryAb Detect Chemiluminescent Detection SecondaryAb->Detect

Immunoprecipitation-Western Blot Workflow

Conclusion

The this compound family represents a group of highly conserved and functionally diverse protein kinases that are essential for a wide range of cellular processes across eukaryotes. This guide has provided a comparative overview of CK1 orthologs, highlighting their similarities and differences in biochemical properties and their roles in key signaling pathways. The detailed experimental protocols offer a practical resource for researchers in the field. Further studies focusing on direct, quantitative comparisons of CK1 orthologs will undoubtedly provide deeper insights into the evolution of their function and regulation, and will be invaluable for the development of targeted therapeutics for a variety of human diseases.

References

Validating the In Vivo Efficacy of a Novel Casein Kinase 1 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the in vivo effects of a novel Casein Kinase 1 (CK1) inhibitor. It offers a comparative analysis against established CK1 inhibitors, detailed experimental protocols for key in vivo models, and guidance on data interpretation. The objective is to equip researchers with the necessary tools to rigorously assess the preclinical efficacy and potential of their novel compound.

Comparative Landscape of this compound Inhibitors

To contextualize the performance of a novel inhibitor, it is essential to compare it against well-characterized compounds targeting CK1. This section provides a summary of established CK1 inhibitors frequently used in preclinical research.

InhibitorPrimary Target(s)In Vivo Models UsedKey Findings & Notes
Novel CK1 Inhibitor (To be determined)(To be determined based on therapeutic hypothesis)(To be populated with experimental data)
PF-670462 CK1δ/εCircadian Rhythm Disruption, Pulmonary Fibrosis, CancerPotent and selective inhibitor. Known to cause phase shifts in circadian rhythms and has shown efficacy in attenuating bleomycin-induced pulmonary fibrosis.[1][2]
D4476 CK1, ALK5Cancer (Multiple Myeloma, Colorectal Cancer)Cell-permeable inhibitor with demonstrated activity against multiple myeloma and sensitizing effects in combination with chemotherapy in colorectal cancer models.[3][4][5]
IC261 CK1δ/εCancer (Pancreatic)An early CK1 inhibitor. While effective in some cancer models, it has also been shown to have off-target effects on microtubule polymerization, which should be considered when interpreting results.[6][7][8]

In Vivo Validation Strategies and Experimental Protocols

The selection of an appropriate in vivo model is critical and should be driven by the therapeutic hypothesis for the novel CK1 inhibitor. Below are detailed protocols for three distinct and relevant in vivo models.

Xenograft Models for Oncology Applications

Xenograft models are fundamental for assessing the anti-tumor efficacy of a novel CK1 inhibitor.

Experimental Workflow for Xenograft Studies

G cluster_prep Preparation cluster_tumor Tumor Establishment cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis cell_culture Cancer Cell Line Culture tumor_implantation Subcutaneous Tumor Implantation cell_culture->tumor_implantation animal_acclimation Animal Acclimation (Immunodeficient Mice) animal_acclimation->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization drug_administration Inhibitor Administration (e.g., Oral Gavage, IP) randomization->drug_administration monitoring Monitor Tumor Volume & Body Weight drug_administration->monitoring euthanasia Euthanasia monitoring->euthanasia Endpoint criteria met tissue_harvesting Tumor & Organ Harvesting euthanasia->tissue_harvesting analysis Pharmacodynamic & Histological Analysis tissue_harvesting->analysis

Workflow for a typical in vivo xenograft study.

Protocol: Subcutaneous Xenograft Model

  • Cell Culture: Culture the chosen human cancer cell line (e.g., HCT116 for colorectal cancer, AsPC-1 for pancreatic cancer) under standard conditions.

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice), 6-8 weeks old. Allow for at least one week of acclimatization.

  • Tumor Implantation: Harvest cancer cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: Once tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):

    • Vehicle Control

    • Novel CK1 Inhibitor (multiple dose levels)

    • Positive Control (e.g., D4476 or another relevant therapeutic)

  • Inhibitor Formulation and Administration:

    • Novel Inhibitor: Formulate based on its solubility characteristics. A common vehicle is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

    • D4476 Control: Can be formulated for oral administration in a suspension of 0.5% carboxymethylcellulose sodium (CMC-Na).[3]

    • Administer the compounds daily via oral gavage or intraperitoneal (IP) injection.

  • Monitoring: Record tumor volume and body weight 2-3 times per week. Observe animals daily for any signs of toxicity.

  • Endpoint and Analysis: Euthanize mice when tumors in the control group reach the predetermined endpoint, or after a set treatment duration (e.g., 21-28 days). Harvest tumors for pharmacodynamic analysis (e.g., Western blot for p-β-catenin) and histopathology (e.g., H&E staining, Ki-67 for proliferation).

Bleomycin-Induced Pulmonary Fibrosis Model

This model is relevant for investigating the anti-fibrotic potential of a novel CK1 inhibitor, given the role of CK1 in TGF-β signaling.[1]

Protocol: Intratracheal Bleomycin (B88199) Instillation

  • Animal Model: Use C57BL/6 mice, 8-10 weeks old.

  • Anesthesia: Anesthetize mice using an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

  • Intratracheal Instillation:

    • Position the anesthetized mouse in a supine position.

    • Surgically expose the trachea and make a small incision.

    • Instill a single dose of bleomycin sulfate (B86663) (1.5-3.0 U/kg) in 50 µL of sterile saline directly into the trachea using a fine-gauge needle or a microsprayer. Suture the incision.[9][10][11]

  • Treatment:

    • Prophylactic Regimen: Begin administration of the novel inhibitor or PF-670462 one day before bleomycin instillation and continue daily.

    • Therapeutic Regimen: Begin treatment 7-10 days after bleomycin instillation to model treatment of established fibrosis.

  • Inhibitor Formulation and Administration:

    • Novel Inhibitor: Formulate as described for the xenograft model.

    • PF-670462 Control: For IP injection, dissolve in 10% DMSO and 90% peanut oil. For inhalation, dissolve in sterile saline.[1][2]

  • Endpoint and Analysis: Euthanize mice 14 or 21 days after bleomycin administration.

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell infiltration.[9]

    • Histology: Perfuse and fix the lungs with 10% neutral buffered formalin. Embed in paraffin (B1166041) and stain with Masson's trichrome to assess collagen deposition and fibrosis (Ashcroft score).[10]

    • Collagen Assay: Homogenize a portion of the lung tissue to quantify total collagen content using a Sircol collagen assay.

Circadian Rhythm Disruption Model

Given CK1's central role in regulating the circadian clock, this model is ideal for assessing the on-target effects of a novel inhibitor.[10]

Experimental Setup for Circadian Rhythm Analysis

G cluster_setup Experimental Setup cluster_entrainment Entrainment Phase cluster_freerun Free-Running Phase cluster_analysis Data Analysis housing Individually Housed Mice in Cages with Running Wheels ld_cycle 12h Light:12h Dark Cycle (10-14 days) housing->ld_cycle environment Light-Controlled Cabinets environment->ld_cycle dd_cycle Constant Darkness (DD) ld_cycle->dd_cycle treatment Inhibitor Administration dd_cycle->treatment data_collection Continuous Activity Data Collection treatment->data_collection actogram Generation of Actograms data_collection->actogram period_analysis Period Length (Tau) Calculation actogram->period_analysis

Workflow for assessing circadian rhythm modulation.

Protocol: Wheel-Running Activity Monitoring

  • Animal Housing: Individually house mice in cages equipped with running wheels within light-controlled, ventilated cabinets.[12]

  • Entrainment: Entrain mice to a 12-hour light:12-hour dark (LD) cycle for at least 10-14 days.[1][13]

  • Free-Running Period: Transfer mice to constant darkness (DD) to allow them to exhibit their endogenous free-running rhythm.

  • Treatment: After establishing a stable free-running period (typically 7-10 days in DD), begin daily administration of the novel inhibitor or PF-670462 at the same time each day (circadian time).

  • Inhibitor Formulation and Administration:

    • Novel Inhibitor: Formulate as previously described.

    • PF-670462 Control: Can be administered via IP injection.[14]

  • Data Collection and Analysis:

    • Use specialized software (e.g., ClockLab) to continuously record wheel-running activity.

    • Generate actograms to visualize the activity patterns.

    • Calculate the period length (tau) of the free-running rhythm before and during treatment to quantify the phase-shifting effects of the inhibitor.[1]

Pharmacodynamic and Toxicity Assessment

Parallel to efficacy studies, it is crucial to evaluate the on-target effects and safety profile of the novel inhibitor.

Pharmacodynamic (PD) Assays

PD assays confirm that the inhibitor is engaging its target in vivo.

Protocol: Western Blot for Target Modulation

  • Dosing: Administer a single dose of the novel inhibitor to a cohort of tumor-bearing or naive mice.

  • Tissue Collection: Euthanize mice at various time points post-dose (e.g., 2, 4, 8, 24 hours).

  • Protein Extraction: Rapidly harvest tumors or relevant tissues (e.g., liver, SCN for circadian studies) and prepare protein lysates.

  • Western Blotting: Perform Western blotting to assess the phosphorylation status of a known CK1 substrate (e.g., β-catenin, PER2). A decrease in the phosphorylated form of the substrate would indicate target engagement.

In Vivo Toxicity Studies

A preliminary assessment of toxicity is necessary to establish a safe and effective dosing range.

Protocol: Maximum Tolerated Dose (MTD) Study

  • Animal Model: Use healthy, non-tumor-bearing mice of the same strain as in the efficacy studies.

  • Dose Escalation: Assign mice to cohorts (n=3-5 per group) and administer escalating doses of the novel inhibitor daily for 5-14 days.[15]

  • Monitoring: Record body weight daily and observe for clinical signs of toxicity (e.g., changes in posture, activity, grooming).

  • Endpoint: The MTD is typically defined as the highest dose that does not result in more than 15-20% body weight loss or significant clinical signs of distress.[15]

  • Histopathology: At the end of the study, perform a gross necropsy and collect major organs for histopathological analysis to identify any potential organ toxicities.

Key Signaling Pathways Involving this compound

Understanding the signaling context of CK1 is vital for interpreting in vivo results and designing mechanistic studies.

Wnt/β-Catenin Signaling Pathway

G cluster_off Wnt OFF cluster_on Wnt ON Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dvl Dvl Frizzled->Dvl LRP5_6->Dvl Axin Axin Dvl->Axin Inhibits APC APC GSK3b GSK3β beta_catenin β-catenin GSK3b->beta_catenin P CK1 CK1 CK1->beta_catenin P Proteasome Proteasome beta_catenin->Proteasome Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Accumulates & Translocates to Nucleus Target_Genes Target Gene Expression TCF_LEF->Target_Genes Inhibitor Novel CK1 Inhibitor Inhibitor->CK1 Inhibits

CK1's role in the Wnt/β-catenin signaling pathway.

CK1α is a critical component of the β-catenin destruction complex.[16] In the absence of a Wnt signal, CK1α and GSK3β phosphorylate β-catenin, marking it for ubiquitination and proteasomal degradation. Inhibition of CK1α can lead to the stabilization and accumulation of β-catenin, thereby activating Wnt target gene expression. This pathway is frequently dysregulated in various cancers.[16]

References

An independent verification of previously published Casein kinase 1 data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparative Inhibitor Potency (IC50)

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized CK1 inhibitors against different CK1 isoforms. It is crucial to note that direct comparison of absolute IC50 values across different studies can be challenging due to variations in experimental conditions, such as ATP concentration and the specific assay technology used.

InhibitorCK1α (nM)CK1δ (nM)CK1ε (nM)Reference(s)
IC261 16,0001,0001,000[1]
D4476 -300-[2]
PF-670462 -147.7[3][4]
SR-3029 -≤ 50-[5]
SR-1277 -≤ 50-[5]
SR-2890 -≤ 50-[5]
SR-4133 ->10,00058[6]
SR-4310 -Dual inhibitorDual inhibitor[6]

Note: A hyphen (-) indicates that the data was not available in the cited sources. "Dual inhibitor" indicates that the compound inhibits both CK1δ and CK1ε.

Experimental Protocols

Detailed methodologies are essential for the replication and verification of experimental results. Below are protocols for common in vitro kinase assays used to determine inhibitor potency.

Protocol 1: Radioactive Hot-Plate Kinase Assay (³²P-ATP)

This protocol is a traditional and highly sensitive method for measuring kinase activity by quantifying the incorporation of a radiolabeled phosphate (B84403) group from [γ-³²P]-ATP into a substrate.

Materials:

  • Recombinant CK1 enzyme (e.g., GST-CK1δ or 6xHis-CK1ε)

  • Kinase substrate (e.g., α-casein)

  • [γ-³²P]-ATP

  • Kinase reaction buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

  • ATP solution

  • Test inhibitor (dissolved in DMSO)

  • Phosphocellulose paper

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter

Procedure:

  • Reaction Setup: Prepare a reaction mix containing kinase reaction buffer, the substrate, and the test inhibitor at various concentrations.

  • Enzyme Addition: Add the recombinant CK1 enzyme to the reaction mix and pre-incubate for a defined period (e.g., 10 minutes) at 30°C.

  • Initiation of Reaction: Start the kinase reaction by adding a solution containing a mixture of unlabeled ATP and [γ-³²P]-ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specific duration (e.g., 20-30 minutes), ensuring the reaction stays within the linear range.

  • Stopping the Reaction: Spot a portion of the reaction mixture onto phosphocellulose paper to stop the reaction.

  • Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]-ATP.

  • Quantification: Measure the amount of incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition for each inhibitor concentration relative to a control reaction without the inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[2]

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET assays are a popular non-radioactive alternative that measures the binding of a fluorescently labeled antibody to a phosphorylated substrate. The LanthaScreen® platform is a common example.

Materials:

  • Recombinant GST-tagged CK1 enzyme

  • Fluorescein-labeled substrate peptide

  • ATP

  • Test inhibitor (dissolved in DMSO)

  • TR-FRET dilution buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • LanthaScreen® Eu-anti-GST antibody (donor fluorophore)

  • EDTA (to stop the reaction)

  • 384-well assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and inhibitor in the TR-FRET dilution buffer.

  • Reaction Mix: In the wells of a 384-well plate, add the substrate and the test inhibitor at various concentrations.

  • Enzyme Addition: Add the GST-tagged CK1 enzyme to each well.

  • Initiation of Reaction: Start the reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction by adding a solution of EDTA and the LanthaScreen® Eu-anti-GST antibody. The antibody will bind to the GST-tagged kinase.

  • FRET Measurement: After another incubation period (e.g., 60 minutes) to allow for antibody binding, measure the TR-FRET signal on a compatible plate reader. Excitation is typically around 340 nm, and emission is measured at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A decrease in the FRET signal (and thus the emission ratio) corresponds to an increase in kinase inhibition. Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.[7][8][9]

Mandatory Visualization

Wnt Signaling Pathway

The Wnt signaling pathway is a crucial cellular cascade involved in development and disease, where CK1 plays a key regulatory role.

Wnt_Signaling_Pathway cluster_destruction_complex cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates LRP5_6 LRP5/6 Co-receptor LRP5_6->Dishevelled Dishevelled->Destruction_Complex Inhibits Axin Axin APC APC GSK3b GSK3β Beta_Catenin β-catenin GSK3b->Beta_Catenin CK1 CK1 CK1->Beta_Catenin Proteasome Proteasome Beta_Catenin->Proteasome Phosphorylation & Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates Target_Genes Target Gene Transcription TCF_LEF->Target_Genes

Caption: A simplified diagram of the canonical Wnt signaling pathway highlighting the role of CK1.

Experimental Workflow for In Vitro Kinase IC50 Determination

The following diagram illustrates a generalized workflow for determining the IC50 of a kinase inhibitor.

IC50_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Serial_Dilution Perform Serial Dilution of Inhibitor Prepare_Reagents->Serial_Dilution Setup_Reaction Set Up Kinase Reaction (Enzyme, Substrate, Inhibitor) Serial_Dilution->Setup_Reaction Initiate_Reaction Initiate Reaction with ATP Setup_Reaction->Initiate_Reaction Incubate Incubate at Controlled Temperature Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., add EDTA or spot on paper) Incubate->Stop_Reaction Detect_Signal Detect Signal (e.g., Radioactivity, TR-FRET) Stop_Reaction->Detect_Signal Data_Analysis Data Analysis Detect_Signal->Data_Analysis Calculate_IC50 Calculate IC50 Value Data_Analysis->Calculate_IC50 End End Calculate_IC50->End

Caption: A generalized experimental workflow for determining the IC50 value of a kinase inhibitor.

References

A comparison of the crystal structures of different Casein kinase 1 isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Casein kinase 1 (CK1) is a family of highly conserved serine/threonine protein kinases that play pivotal roles in a myriad of cellular processes, including signal transduction, cell cycle regulation, and circadian rhythms. In mammals, the CK1 family comprises seven distinct isoforms (α, β, γ1, γ2, γ3, δ, and ε), each encoded by a separate gene. While sharing a high degree of homology within their kinase domains, these isoforms exhibit significant diversity in their N- and C-terminal regions, which contributes to their distinct substrate specificities and regulatory functions. Understanding the structural nuances between these isoforms is paramount for the development of specific inhibitors with therapeutic potential. This guide provides a comparative overview of the available crystal structures of human CK1 isoforms, supported by experimental data and detailed methodologies.

Structural Overview of the CK1 Family

All CK1 isoforms possess a canonical bi-lobal kinase domain, consisting of a smaller N-terminal lobe, which is rich in β-sheets, and a larger, predominantly α-helical C-terminal lobe.[1] The ATP-binding site is located in the cleft between these two lobes.[1] The primary structural differences between isoforms lie in the lengths and sequences of their N- and C-terminal extensions, which are involved in substrate recognition, subcellular localization, and regulation of kinase activity.[1][2]

Comparative Crystallographic Data of Human CK1 Isoforms

The following table summarizes the key crystallographic data for the human CK1 isoforms for which crystal structures are publicly available in the Protein Data Bank (PDB). As of the latest search, no experimentally determined crystal structure for the human CK1β isoform has been deposited in the PDB.

IsoformPDB IDResolution (Å)Ligand(s)Expression SystemMethod
CK1α 6GZD2.28A86 inhibitor, Mg²⁺, ATPEscherichia coliX-ray Diffraction
CK1δ 6RCG1.40SR3029 inhibitorEscherichia coliX-ray Diffraction[3][4][5]
CK1ε 4HNI2.74PF4800567 inhibitorEscherichia coliX-ray Diffraction
CK1γ1 2CMW1.752-(2-Hydroxyethylamino)-6-(3-chloroanilino)-9-isopropylpurineEscherichia coli BL21(DE3)X-ray Diffraction[6]
CK1γ2 2C472.405-iodotubercidinEscherichia coli BL21(DE3)X-ray Diffraction[7][8]
CK1γ3 4HGL2.40Compound 1Escherichia coliX-ray Diffraction

Structural Insights into Isoform Specificity

The high sequence identity in the ATP-binding pocket, particularly between CK1δ and CK1ε (98% identity in their kinase domains), presents a significant challenge for the development of isoform-specific inhibitors.[1] However, subtle differences in the conformation and electrostatic surface of the active site can be exploited for selective targeting. For instance, the development of the CK1ε-selective inhibitor SR-4133 was guided by comparing the crystal structures of CK1δ and CK1ε, revealing a mismatched electrostatic surface in CK1δ that destabilizes inhibitor binding.

The C-terminal domains, being the most divergent regions, are key determinants of isoform-specific functions. For example, the C-terminal domain of CK1δ contains a centrosomal localization signal, which is crucial for its role in Wnt-3a–dependent neurite outgrowth.[9]

Experimental Protocols

The following sections provide a generalized overview of the methodologies employed for the expression, purification, and crystallization of CK1 isoforms, based on the available literature. Specific details can vary between isoforms and laboratories.

Protein Expression and Purification

Recombinant human CK1 isoforms are typically overexpressed in Escherichia coli, often using a BL21(DE3) strain.[4][7] The expression is induced by isopropyl β-D-1-thiogalactopyranoside (IPTG). For purification, an affinity tag, such as a His-tag, is commonly fused to the protein, allowing for initial purification using immobilized metal affinity chromatography (IMAC), such as a Ni-NTA resin.[10] Further purification steps, including ion-exchange and size-exclusion chromatography, are often employed to achieve a homogenous protein sample suitable for crystallization.

Protein Crystallization

The crystallization of CK1 isoforms is typically achieved using the vapor diffusion method, in either a sitting or hanging drop format.[4][11][12] In this technique, a drop containing the purified protein mixed with a crystallization solution is equilibrated against a larger reservoir of the same solution. This process slowly increases the protein concentration, leading to supersaturation and crystal formation.

Example Crystallization Conditions:

  • CK1α (PDB: 6GZD): The protein at 5.8 mg/ml was mixed with a reservoir solution containing 0.10 M MES/NaOH pH 6.8, 10.0% 2-propanol, and 26.0% PEG400. Crystals appeared within 4 days at 4°C.[6]

  • CK1δ (PDB: 6RCG): Crystallization was achieved in a solution of 20% PEG3350 and 0.1M succinic acid at 4°C.[13]

  • CK1γ2 (PDB: 2C47): Crystals were grown in a solution containing 0.1 M Na-cacodylate pH 6.5, 20% PEG 10000, and 0.2 M MgCl₂.[14]

  • CK1γ3 (PDB: 4HGL): Hanging drops were set up with a reservoir solution of 100 mM Tris, 0.2 M MgCl₂, and 2.5-15% PEG 10K at pH 9.0 and a temperature of 4°C.[9]

Signaling Pathways Involving CK1 Isoforms

CK1 isoforms are integral components of numerous signaling pathways. The following diagrams illustrate the roles of different CK1 isoforms in the Wnt, Hippo, and NF-κB signaling pathways.

Wnt_Signaling cluster_off Wnt OFF State cluster_on Wnt ON State Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_Catenin_p β-Catenin-P Destruction_Complex->beta_Catenin_p Proteasome Proteasome beta_Catenin_p->Proteasome Ubiquitination & Degradation beta_Catenin β-Catenin beta_Catenin->Destruction_Complex Phosphorylation by CK1α and GSK3β Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dvl Dishevelled (Dvl) Frizzled_LRP->Dvl Recruitment Dvl->Destruction_Complex Inhibition CK1_delta_epsilon CK1δ/ε CK1_delta_epsilon->Dvl Phosphorylation beta_Catenin_stable β-Catenin (stabilized) Nucleus Nucleus beta_Catenin_stable->Nucleus TCF_LEF TCF/LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activation Hippo_Signaling Upstream_Signals Upstream Signals (e.g., cell density) MST1_2 MST1/2 Upstream_Signals->MST1_2 Activation LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylation YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Priming Phosphorylation CK1_delta_epsilon CK1δ/ε YAP_TAZ->CK1_delta_epsilon Substrate for Nucleus Nucleus YAP_TAZ->Nucleus Inhibited Entry YAP_TAZ_p YAP/TAZ-P CK1_delta_epsilon->YAP_TAZ_p Phosphorylation Degradation Proteasomal Degradation YAP_TAZ_p->Degradation TEAD TEAD Gene_Expression Target Gene Expression (Proliferation, Survival) TEAD->Gene_Expression Activation NFkB_Signaling TCR_BCR TCR/BCR Stimulation CBM_Complex CARMA1 BCL10 MALT1 TCR_BCR->CBM_Complex Activation CARMA1 CARMA1 BCL10 BCL10 MALT1 MALT1 CK1_alpha CK1α CBM_Complex->CK1_alpha Recruitment IKK_Complex IKK Complex CK1_alpha->IKK_Complex Activation IkB IκBα IKK_Complex->IkB Phosphorylation NF_kB NF-κB (p65/p50) IkB->NF_kB Release Nucleus Nucleus NF_kB->Nucleus Translocation Target_Genes Target Gene Expression (Inflammation, Survival)

References

Safety Operating Guide

Proper Disposal of Casein Kinase 1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of laboratory reagents such as Casein Kinase 1 (CK1) are critical for ensuring a safe and compliant research environment. Adherence to proper disposal protocols minimizes risks to personnel and the environment. This guide provides essential, step-by-step procedures for the proper handling and disposal of CK1.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes chemical safety glasses, gloves, and a laboratory coat.[1][2][3] When handling CK1 in its lyophilized (powdered) form, all operations should be conducted in a well-ventilated area or within a chemical fume hood to prevent inhalation.[1][2][3]

While specific casein kinase substrates may not be classified as hazardous chemicals, it is a standard and prudent laboratory practice to handle all chemicals with care.[4]

Core Principles of CK1 Waste Management

Given that the biological and toxicological properties of many research reagents may not be fully characterized, they should be treated as potentially hazardous materials.[1] All waste contaminated with CK1, including solids, liquids, and consumables, must be segregated and disposed of in accordance with your institution's hazardous waste protocols.[1]

Data Presentation: Storage and Handling Parameters

For optimal stability and safe handling of CK1, the following storage conditions are recommended. Proper storage is the first step in ensuring that the product is used safely and that waste is minimized.

ParameterRecommendationRationale
Storage Temperature (Lyophilized) -20°C to -80°CPrevents degradation; can be stored for up to several years under these conditions.[1]
Storage Temperature (Reconstituted) 2°C to 8°C (short-term) or -20°C (long-term)Minimizes degradation in solution; aliquoting is recommended to avoid repeated freeze-thaw cycles.[1]
Handling of Lyophilized Powder In a low-draft environment or chemical fume hoodTo prevent inhalation of the powder.[1][2]
Handling of Solutions Use of sterile buffers (pH 5-6)Can prolong the stability of the peptide solution.[4]

Experimental Protocols: Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on its physical state (lyophilized powder or solution) and the specific regulations of your institution and local authorities.

Disposal of Lyophilized (Solid) CK1 Waste
  • Small Quantities: For very small, non-hazardous solid peptide waste, disposal in the regular laboratory trash may be permissible, but only if this does not violate your institution's policies.[4]

  • Contaminated Items: Any materials heavily contaminated with solid CK1, such as weigh boats, microfuge tubes, or pipette tips, should be placed in a designated chemical waste container.[4][5]

Disposal of Aqueous CK1 Solutions
  • Evaluation: Determine if your institutional policy allows for the drain disposal of non-hazardous aqueous solutions.[4]

  • Permitted Drain Disposal: If permitted, flush the solution down the sanitary sewer with copious amounts of water.[4] This helps to dilute the substance to negligible levels.

  • Prohibited Drain Disposal: If drain disposal is not allowed, or if the solution contains other hazardous materials, it must be collected in a clearly labeled, leak-proof container for aqueous chemical waste.[4] This container should then be collected by your institution's Environmental Health and Safety (EHS) department.[1]

Disposal of CK1 Solutions in Organic Solvents
  • Strict Segregation: If CK1 is dissolved in an organic solvent (halogenated or non-halogenated), it must never be disposed of down the drain.[4]

  • Hazardous Waste Collection: These solutions must be collected in separate, appropriately labeled hazardous waste containers that clearly identify the solvent used.[4][5] Follow your institution's specific guidelines for the disposal of chemical solvent waste.[4]

Biohazardous CK1 Waste
  • Decontamination: If CK1 was used in experiments involving biological materials, such as cell-based assays or animal models, the resulting waste must be treated as biohazardous.[1] This may require an initial decontamination step, such as autoclaving, before being processed as chemical waste. Always consult your institution's biosafety guidelines.[1]

Spill Response
  • In the event of a spill, ensure you are wearing the appropriate PPE.[1]

  • For liquid spills, use an inert absorbent material to contain and clean up the spill.[1]

  • All materials used for cleaning the spill should be disposed of as hazardous waste.[5]

Mandatory Visualization: CK1 Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

cluster_waste_type Waste Type Assessment cluster_solid_waste Solid Waste Path cluster_liquid_waste Liquid Waste Path start Start: CK1 Waste biohazard_check Was the CK1 used with biohazardous materials? start->biohazard_check waste_type Is the waste in solid (lyophilized) form? solid_waste_container Dispose of contaminated items in a designated chemical waste container. waste_type->solid_waste_container Yes solvent_check Is the peptide in an organic solvent? waste_type->solvent_check No aqueous_check Does institutional policy allow for drain disposal of non-hazardous aqueous solutions? solvent_check->aqueous_check No (Aqueous) solvent_waste_container Collect in a labeled solvent-specific hazardous waste container for EHS pickup. solvent_check->solvent_waste_container Yes drain_disposal Flush down sanitary sewer with copious amounts of water. aqueous_check->drain_disposal Yes aqueous_waste_container Collect in a labeled aqueous chemical waste container for EHS pickup. aqueous_check->aqueous_waste_container No biohazard_check->waste_type No decontaminate Decontaminate waste (e.g., autoclave) per institutional biosafety guidelines. biohazard_check->decontaminate Yes decontaminate->waste_type

Caption: A logical workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Casein Kinase 1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with enzymes like Casein Kinase 1 (CK1) and its associated reagents. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. While a specific Safety Data Sheet (SDS) for every formulation of this compound may not be readily available, the following recommendations are based on best practices for handling similar enzymes, potent small molecule inhibitors, and radioactive materials often used in kinase assays.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound and its associated experimental reagents.

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesMust be worn at all times to protect against chemical splashes and biological materials.[1] A face shield should be worn over safety goggles when there is a significant splash risk, such as when handling radioactive materials or large volumes of corrosive liquids.
Hand Protection Chemical-Resistant GlovesNitrile gloves are a standard requirement.[2] Double gloving is recommended when handling concentrated enzyme solutions, potent inhibitors, or radioactive substances.[3] Gloves should be inspected for tears before use and changed frequently.
Body Protection Laboratory CoatA long-sleeved lab coat is mandatory to protect skin and clothing.[2][4] For procedures with a high risk of contamination, a disposable gown may be necessary.
Respiratory Protection Fume Hood or Ventilated EnclosureAll handling of powdered compounds, volatile chemicals, and radioactive materials should be conducted in a certified chemical fume hood or a suitable ventilated enclosure to prevent inhalation of aerosols or dust.
Radiation Protection Dosimetry Badges and ShieldingWhen working with radioactive isotopes such as γ-³²P-ATP, personnel must use appropriate dosimetry badges to monitor exposure.[2] Plexiglass shielding should be used to minimize exposure to beta radiation.

Operational Plan: A Step-by-Step Guide to a this compound Assay

This section details a typical workflow for a this compound activity assay, incorporating critical safety and handling procedures. This protocol is based on a standard kinase assay methodology.[2]

1. Preparation of Reagents:

  • Thaw all components of the assay kit on ice.

  • Prepare the reaction buffer, including the radioactive γ-³²P-ATP, in a designated radioactive work area behind appropriate shielding.

  • If using a powdered CK1 inhibitor, weigh and prepare stock solutions inside a chemical fume hood.[3]

2. Kinase Reaction:

  • In a microcentrifuge tube, combine the reaction buffer, substrate (e.g., α-casein), and the this compound enzyme.

  • To initiate the reaction, add the γ-³²P-ATP solution.

  • Incubate the reaction mixture at the recommended temperature and for the specified duration.

3. Stopping the Reaction and Spotting:

  • Terminate the kinase reaction by adding a stop solution, such as trichloroacetic acid (TCA).

  • Spot a small volume of the reaction mixture onto phosphocellulose paper.

4. Washing and Scintillation Counting:

  • Wash the phosphocellulose paper multiple times with a wash buffer (e.g., 10% TCA solution) to remove unincorporated γ-³²P-ATP.[2]

  • Perform final rinses with ethanol (B145695) and acetone.[2]

  • Air-dry the paper, and then measure the incorporated radioactivity using a scintillation counter.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Analysis cluster_disposal Disposal prep_reagents Prepare Reagents (incl. γ-³²P-ATP) mix_reagents Combine Reagents and Enzyme prep_reagents->mix_reagents prep_enzyme Prepare CK1 Enzyme prep_enzyme->mix_reagents prep_inhibitor Prepare CK1 Inhibitor (in fume hood) prep_inhibitor->mix_reagents start_reaction Initiate with γ-³²P-ATP mix_reagents->start_reaction incubation Incubate start_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction spot_paper Spot on Paper stop_reaction->spot_paper dispose_liquid Dispose Liquid Waste stop_reaction->dispose_liquid wash_paper Wash Paper spot_paper->wash_paper scint_count Scintillation Counting wash_paper->scint_count wash_paper->dispose_liquid dispose_radioactive Dispose Radioactive Waste scint_count->dispose_radioactive

A visual guide to the safe handling workflow for a this compound assay.

Disposal Plan

Proper disposal of all waste generated during the handling of this compound and related experiments is critical to maintain a safe laboratory environment and comply with regulations.

Radioactive Waste:

  • All solid waste contaminated with radioactive isotopes (e.g., pipette tips, gloves, phosphocellulose paper) must be segregated into clearly labeled radioactive waste containers.

  • Liquid radioactive waste should be collected in designated containers.

  • Follow your institution's specific guidelines for radioactive waste disposal.

Chemical Waste:

  • Liquid waste containing inhibitors, solvents (like DMSO), and other chemicals should be collected in a designated hazardous chemical waste container.[3] Do not pour chemical waste down the drain.

  • Consult the Safety Data Sheet for each chemical for specific disposal instructions.

Biological Waste:

  • Non-radioactive biological waste, such as uncontaminated enzyme solutions and substrates, should be disposed of in accordance with your institution's biological waste procedures. This may involve decontamination with bleach or autoclaving before disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.